Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate
Description
Properties
IUPAC Name |
ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O2/c1-2-17-12(16)11-7-10(14-15-11)8-5-3-4-6-9(8)13/h3-7H,2H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNHZJIRUOFSMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A-Z Guide to the Synthesis of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate: A Technical Guide
Abstract
This technical guide provides an in-depth exploration of the synthesis of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate, a key building block in modern medicinal chemistry. Pyrazole derivatives are integral to the development of a wide range of therapeutic agents due to their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2] This document details a reliable and efficient two-step synthetic pathway, beginning with a Claisen condensation to form a pivotal β-diketoester intermediate, followed by a classic Knorr pyrazole synthesis.[3][4][5] By elucidating the mechanistic underpinnings, offering step-by-step experimental protocols, and providing critical field-proven insights, this guide serves as an essential resource for researchers, scientists, and professionals in drug development.
Introduction: The Significance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in pharmaceutical research.[6] Its structural versatility and ability to participate in various biological interactions have led to its incorporation into numerous approved drugs and clinical candidates.[7] The target molecule of this guide, this compound, is of particular interest. The presence of the 2-fluorophenyl group can enhance metabolic stability and binding affinity to biological targets, while the ethyl carboxylate moiety provides a convenient handle for further chemical modification and library synthesis. This makes it a valuable intermediate for creating a diverse array of more complex, biologically active compounds.[8][9]
Retrosynthetic Analysis & Synthetic Strategy
A logical retrosynthetic analysis of the target molecule reveals a straightforward and robust synthetic approach. The core pyrazole ring can be disconnected via the Knorr pyrazole synthesis, a well-established method involving the condensation of a 1,3-dicarbonyl compound and a hydrazine.[10][11] This leads to the key intermediate, Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate. This β-diketoester, in turn, can be synthesized through a Claisen condensation reaction between 2'-fluoroacetophenone and diethyl oxalate.[12][13][14] This two-step strategy is advantageous due to the commercial availability of the starting materials and the generally high yields of the reactions.
Mechanistic Insights and Rationale
Step 1: Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base.[15][16] In this synthesis, the enolate of 2'-fluoroacetophenone acts as the nucleophile, attacking the electrophilic carbonyl carbon of diethyl oxalate.
Causality Behind Experimental Choices:
-
Base Selection (Sodium Ethoxide): Sodium ethoxide is the base of choice for this reaction. It is sufficiently strong to deprotonate the α-carbon of the 2'-fluoroacetophenone, initiating the reaction. Crucially, using an alkoxide that matches the ester's alcohol component (ethoxide for an ethyl ester) prevents transesterification, a potential side reaction that could complicate the product mixture.
-
Driving the Equilibrium: The final step of the Claisen condensation involves the deprotonation of the newly formed β-diketoester.[15] This is a thermodynamically favorable acid-base reaction that drives the entire equilibrium towards the product, ensuring a high yield.[16]
Step 2: Knorr Pyrazole Synthesis
This classic reaction involves the cyclocondensation of the β-diketoester intermediate with hydrazine hydrate.[3][4] The reaction typically proceeds in an acidic or neutral medium.
Causality Behind Experimental Choices:
-
Regioselectivity: The reaction of an unsymmetrical 1,3-dicarbonyl compound with hydrazine can potentially yield two regioisomers. In this specific case, the initial nucleophilic attack of a hydrazine nitrogen atom is more likely to occur at the more electrophilic ketone carbonyl (adjacent to the fluorophenyl ring). The subsequent cyclization and dehydration lead to the desired 3-(2-fluorophenyl) isomer. The reaction conditions, particularly the pH, can be optimized to favor this outcome.
-
Solvent (Ethanol): Ethanol is an excellent solvent for this step as it readily dissolves both the diketoester intermediate and hydrazine hydrate, facilitating an efficient reaction. It also has a suitable boiling point for conducting the reaction under reflux to ensure it proceeds to completion.
Experimental Protocols
Materials and Equipment
| Reagent/Equipment | Specification |
| 2'-Fluoroacetophenone | ≥98% purity |
| Diethyl oxalate | ≥99% purity |
| Sodium ethoxide | ≥95% purity |
| Hydrazine hydrate | 80% solution in water |
| Ethanol | Anhydrous |
| Diethyl ether | Anhydrous |
| Hydrochloric acid | Concentrated |
| Glacial acetic acid | ACS grade |
| Round-bottom flasks | Various sizes |
| Reflux condenser | |
| Magnetic stirrer/hotplate | |
| Separatory funnel | |
| Rotary evaporator | |
| Buchner funnel & filter paper | |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F254 |
Step 1: Synthesis of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate
-
Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (5.1 g, 75 mmol) to anhydrous ethanol (75 mL).
-
Addition of Reactants: While stirring under a nitrogen atmosphere, add a mixture of 2'-fluoroacetophenone (7.0 g, 50 mmol) and diethyl oxalate (11.0 g, 75 mmol) dropwise over 30 minutes.
-
Reaction: After the addition is complete, heat the mixture to reflux and maintain for 4 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. Acidify the aqueous solution with 2M hydrochloric acid until the pH is approximately 3-4, which will cause the product to precipitate.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the crude β-diketoester intermediate.
Step 2: Synthesis of this compound
-
Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve the crude Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate (from the previous step, approx. 50 mmol) in ethanol (100 mL).
-
Addition of Hydrazine: Add glacial acetic acid (2 mL) to the solution, followed by the dropwise addition of hydrazine hydrate (3.1 g, 50 mmol of N₂H₄).
-
Reaction: Heat the reaction mixture to reflux and maintain for 6 hours. The formation of the pyrazole can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Reduce the volume of the solvent by approximately half using a rotary evaporator.
-
Purification: Pour the concentrated mixture into 200 mL of ice-cold water. The product will precipitate as a solid. Collect the solid by vacuum filtration, wash thoroughly with cold water, and then recrystallize from an ethanol/water mixture to obtain the pure this compound.
Data Presentation & Characterization
| Parameter | Step 1 Intermediate | Step 2 Final Product |
| Chemical Name | Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate | This compound |
| Molecular Formula | C₁₂H₁₁FO₄ | C₁₂H₁₁FN₂O₂ |
| Molecular Weight | 238.21 g/mol | 234.23 g/mol |
| Appearance | Pale yellow solid | White to off-white solid |
| Expected Yield | 75-85% | 80-90% |
| Melting Point | Varies | Varies (literature dependent) |
| Key ¹H NMR Signals | Signals for ethyl ester, aromatic protons, and enol proton. | Signals for ethyl ester, aromatic protons, pyrazole CH, and NH proton. |
Visualizing the Process
Overall Synthesis Workflow
Caption: Workflow of the two-step synthesis.
Conceptual Reaction Mechanism
Caption: Conceptual flow of the reaction mechanism.
Safety Precautions
-
Sodium Ethoxide: Highly flammable and corrosive. Handle in an inert atmosphere (e.g., nitrogen) and away from moisture. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Hydrazine Hydrate: Toxic and a suspected carcinogen. Handle in a well-ventilated fume hood and wear appropriate PPE.
-
Solvents: Ethanol and diethyl ether are flammable. Ensure all heating is done using a heating mantle and there are no nearby ignition sources.
Conclusion
The synthesis of this compound presented here is a robust, high-yielding, and scalable method. By understanding the underlying principles of the Claisen condensation and the Knorr pyrazole synthesis, researchers can confidently and safely produce this valuable intermediate. The detailed protocols and insights provided in this guide are intended to empower scientists in their efforts to develop the next generation of pyrazole-based therapeutics.
References
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. Available from: [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. Available from: [Link]
-
Unknown. Knorr Pyrazole Synthesis. Available from: [Link]
-
YouTube. synthesis of pyrazoles. 2019. Available from: [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. 2023. Available from: [Link]
-
PubMed. Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives. Available from: [Link]
-
DergiPark. SYNTHESIS METHODS OF PYRAZOLE DERIVATES. 2015. Available from: [Link]
-
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. 2024. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Available from: [Link]
-
PubMed Central. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. 2022. Available from: [Link]
-
PubMed Central. Current status of pyrazole and its biological activities. Available from: [Link]
-
PubMed. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. 2024. Available from: [Link]
-
Chemistry LibreTexts. The Claisen Condensation Reaction. 2024. Available from: [Link]
-
Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. 2020. Available from: [Link]
-
Organic Chemistry Portal. Claisen Condensation. Available from: [Link]
-
ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. 2018. Available from: [Link]
-
PubMed Central. Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Available from: [Link]
-
Technical Disclosure Commons. Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. 2024. Available from: [Link]
-
ResearchGate. Practical Synthesis of Ethyl 3-Fluoro-1-pyrrole-2-carboxylate: A Key Fragment of a Potent Drug Candidate against Hepatitis B Virus. Available from: [Link]
-
NIH. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. 2023. Available from: [Link]
-
Journal of Ovarian Research. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]
- Google Patents. Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. name-reaction.com [name-reaction.com]
- 5. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 3-(1H-indol-3-yl)pyrazole-5-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 14. Claisen Condensation [organic-chemistry.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
An In-Depth Technical Guide to Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus is a cornerstone in the design of modern therapeutic agents. This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, serves as a versatile scaffold for the development of compounds with a wide array of biological activities. Pyrazole derivatives have demonstrated significant potential in medicinal chemistry, exhibiting properties that range from anti-inflammatory and analgesic to anticancer and antimicrobial.[1][2] Their structural features allow for diverse substitutions, enabling chemists to fine-tune their physicochemical properties and biological targets. This guide focuses on a specific, promising derivative: Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate. The introduction of a fluorophenyl group at the 3-position of the pyrazole ring is of particular interest, as fluorine substitution can significantly modulate a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile. This document provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering valuable insights for researchers in drug discovery and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physicochemical and spectroscopic properties is fundamental for its application in research and development. While specific experimental data for this compound is not extensively documented in publicly available literature, we can infer its characteristics based on closely related analogs and computational predictions.
Table 1: Physicochemical Properties of this compound and Related Analogs
| Property | This compound (Predicted/Inferred) | Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate[2] | Ethyl 3-propyl-1H-pyrazole-5-carboxylate[3] |
| Molecular Formula | C₁₂H₁₁FN₂O₂ | C₁₂H₁₁FN₂O₂ | C₉H₁₄N₂O₂ |
| Molecular Weight | 234.23 g/mol | 234.23 g/mol | 182.22 g/mol |
| Appearance | White to off-white solid | White crystalline solid | - |
| Melting Point | Not available | 154-160 °C | 48-50°C |
| Boiling Point | Not available | Not available | 331.1 °C at 760 mmHg |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. | Not available | Not available |
| pKa (Predicted) | ~11.5 | Not available | 11.52±0.10 |
Spectroscopic Characterization:
The structural elucidation of this compound relies on standard spectroscopic techniques. Below are the expected spectral features based on its chemical structure and data from analogous compounds.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-fluorophenyl ring, a singlet for the pyrazole ring proton, a quartet for the methylene protons of the ethyl ester, and a triplet for the methyl protons of the ethyl ester. The coupling patterns and chemical shifts of the fluorophenyl protons would be indicative of the ortho-substitution.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule. The carbon atoms of the fluorophenyl ring will show splitting due to coupling with the fluorine atom. The carbonyl carbon of the ester will appear downfield.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is anticipated to exhibit characteristic absorption bands. Key vibrational frequencies would include N-H stretching for the pyrazole ring, C=O stretching for the ester carbonyl group, C-F stretching for the fluorophenyl group, and C=C and C=N stretching vibrations within the aromatic rings.
-
Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) would provide the exact mass, confirming the elemental composition.
Synthesis and Mechanistic Insights
The synthesis of ethyl 3-aryl-1H-pyrazole-5-carboxylates is typically achieved through a cyclocondensation reaction between a β-dicarbonyl compound and a hydrazine derivative.[4] A plausible and efficient synthetic route for this compound involves the reaction of an appropriate β-ketoester with hydrazine hydrate.
Synthetic Workflow Diagram:
Sources
Spectroscopic Profile of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the pyrazole scaffold, it belongs to a class of compounds known for a wide array of biological activities. The presence of a fluorophenyl group can modulate the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable building block in the synthesis of potential therapeutic agents. Accurate structural elucidation and purity assessment are paramount in the drug development pipeline, and a thorough understanding of the compound's spectroscopic signature is the cornerstone of this process.
Molecular Structure and Key Features
The structural integrity of this compound is defined by several key functional groups and their electronic interplay. Understanding this structure is fundamental to interpreting its spectroscopic output.
Molecular Formula: C₁₂H₁₁FN₂O₂ Molecular Weight: 234.23 g/mol
The molecule consists of a central pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms. This ring is substituted at the 3-position with a 2-fluorophenyl group and at the 5-position with an ethyl carboxylate group. The tautomeric nature of the pyrazole NH proton is a key feature to consider in NMR spectroscopy.
Caption: Molecular structure of this compound.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic, pyrazole, and ethyl ester protons.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 - 14.5 | br s | 1H | Pyrazole N-H |
| ~7.8 - 8.0 | m | 1H | Phenyl C-H (ortho to F) |
| ~7.2 - 7.6 | m | 3H | Phenyl C-H |
| ~7.1 | s | 1H | Pyrazole C-H |
| 4.3 - 4.4 | q | 2H | -OCH₂CH₃ |
| 1.3 - 1.4 | t | 3H | -OCH₂CH₃ |
Interpretation and Causality:
-
Pyrazole N-H: The proton attached to the nitrogen of the pyrazole ring is expected to be significantly deshielded due to the aromatic nature of the ring and its acidic character. Its chemical shift can be broad and highly dependent on the solvent and concentration.
-
Aromatic Protons: The protons on the 2-fluorophenyl ring will exhibit complex splitting patterns (multiplets) due to both proton-proton and proton-fluorine couplings. The proton ortho to the fluorine atom is expected to be the most deshielded.
-
Pyrazole C-H: The lone proton on the pyrazole ring is in an electron-deficient environment, leading to a downfield chemical shift, appearing as a singlet.
-
Ethyl Ester Protons: The methylene (-CH₂-) protons of the ethyl group are adjacent to an oxygen atom, causing them to be deshielded and appear as a quartet due to coupling with the methyl protons. The methyl (-CH₃) protons will appear as a triplet due to coupling with the methylene protons.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire the spectrum using standard parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Analysis: Integrate the peaks and determine the chemical shifts and coupling constants.
Caption: Workflow for ¹H NMR Spectroscopy.
¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C=O (Ester) |
| ~158 (d, J ≈ 250 Hz) | C-F (Phenyl) |
| ~145 | C3 (Pyrazole) |
| ~140 | C5 (Pyrazole) |
| ~131 (d) | C (Phenyl) |
| ~129 (d) | C (Phenyl) |
| ~125 (d) | C (Phenyl) |
| ~116 (d, J ≈ 21 Hz) | C (Phenyl) |
| ~108 | C4 (Pyrazole) |
| ~61 | -OCH₂CH₃ |
| ~14 | -OCH₂CH₃ |
Interpretation and Causality:
-
Carbonyl Carbon: The ester carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum.
-
Fluorinated Phenyl Carbons: The carbon directly attached to the fluorine atom will show a large coupling constant (J) and will be significantly deshielded. The other phenyl carbons will also show smaller C-F couplings.
-
Pyrazole Carbons: The carbons of the pyrazole ring will have distinct chemical shifts based on their electronic environment.
-
Ethyl Ester Carbons: The methylene carbon, being attached to oxygen, is more deshielded than the terminal methyl carbon.
Experimental Protocol: ¹³C NMR Spectroscopy
The protocol is similar to that of ¹H NMR, with the primary difference being the longer acquisition times typically required due to the lower natural abundance of the ¹³C isotope. Broadband proton decoupling is usually employed to simplify the spectrum to singlets for each unique carbon.
Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.
Table 3: Predicted Mass Spectrometry Data (ESI+)
| m/z | Assignment |
| 235.0877 | [M+H]⁺ (Calculated for C₁₂H₁₂FN₂O₂⁺) |
| 207.0928 | [M+H - C₂H₄]⁺ |
| 189.0822 | [M+H - C₂H₅OH]⁺ |
Interpretation and Causality:
-
Molecular Ion Peak: In electrospray ionization (ESI) in positive mode, the most prominent peak is often the protonated molecule [M+H]⁺. The high-resolution mass of this ion can be used to confirm the elemental composition.
-
Fragmentation Pattern: The fragmentation of the molecule will likely involve the loss of neutral molecules from the ethyl ester group, such as ethylene (C₂H₄) or ethanol (C₂H₅OH).
Experimental Protocol: Mass Spectrometry (ESI)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range.
-
Analysis: Identify the molecular ion peak and characteristic fragment ions.
Caption: Workflow for Mass Spectrometry.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 4: Predicted IR Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3100 | Medium, Broad | N-H Stretch (Pyrazole) |
| ~3050 | Medium | Aromatic C-H Stretch |
| ~2980 | Medium | Aliphatic C-H Stretch |
| ~1720 | Strong | C=O Stretch (Ester) |
| ~1600, 1500, 1450 | Medium-Strong | C=C and C=N Stretch (Aromatic/Pyrazole) |
| ~1250 | Strong | C-O Stretch (Ester) |
| ~1100 | Strong | C-F Stretch |
Interpretation and Causality:
-
N-H Stretch: The broad absorption in the high-frequency region is characteristic of the N-H stretching vibration, often broadened by hydrogen bonding.
-
C=O Stretch: A strong, sharp absorption around 1720 cm⁻¹ is a definitive indicator of the ester carbonyl group.
-
Aromatic and Heteroaromatic Stretches: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the phenyl and pyrazole rings.
-
C-F Stretch: A strong absorption in the fingerprint region around 1100 cm⁻¹ is indicative of the carbon-fluorine bond.
Experimental Protocol: IR Spectroscopy (ATR)
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition: Collect the background spectrum, then the sample spectrum.
-
Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Conclusion
The comprehensive spectroscopic analysis of this compound, based on predictive data from analogous structures and fundamental principles, provides a powerful toolkit for its unambiguous identification and characterization. The combination of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy offers orthogonal and confirmatory data points that, when taken together, create a unique spectroscopic fingerprint for this molecule. This guide serves as a valuable resource for researchers in the synthesis and application of this and related pyrazole derivatives, ensuring the scientific rigor required in modern drug discovery and development.
References
-
General Principles of NMR Spectroscopy: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Spectroscopic Data for a Related Pyrazole: Ge, Y., et al. (2011). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o511. [Link][1]
-
Mass Spectrometry Principles: de Hoffmann, E., & Stroobant, V. (2007). Mass Spectrometry: Principles and Applications. John Wiley & Sons. [Link]
-
Infrared Spectroscopy Interpretation: Smith, B. C. (1999). Infrared Spectral Interpretation: A Systematic Approach. CRC Press. [Link]
Sources
An In-depth Technical Guide to the ¹H NMR Analysis of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate
This guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. We will delve into the structural features of the molecule, predict its ¹H NMR spectrum based on established principles, outline a robust experimental protocol for data acquisition, and provide a detailed guide to spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for the structural elucidation and characterization of complex organic molecules.
Structural Overview and Proton Environments
The first step in any NMR analysis is a thorough examination of the molecule's structure to identify all unique proton environments. This compound comprises three key structural motifs: an ethyl ester group, a pyrazole ring, and a 2-fluorophenyl substituent. Each of these contributes distinct signals to the ¹H NMR spectrum.
The structure and its non-equivalent protons are illustrated below:
Figure 1: Structure of this compound with unique proton environments labeled (a-h).
Based on this structure, we anticipate eight distinct signals in the ¹H NMR spectrum, although the aromatic protons (c, d, e, f) may overlap to form complex multiplets.
Theoretical Principles and Spectrum Prediction
The chemical shift (δ), integration, and multiplicity (splitting pattern) of each signal provide crucial information for structure elucidation.[1][2] The predicted values are grounded in the electronic environment of each proton, considering inductive effects, resonance, and spin-spin coupling.
Factors Influencing Chemical Shifts:
-
Pyrazole Ring: The pyrazole is an aromatic heterocycle. Protons attached to it are deshielded and appear in the aromatic region of the spectrum.[3] The N-H proton's chemical shift is highly variable, depending on solvent, concentration, and temperature, and often appears as a broad signal.[4]
-
2-Fluorophenyl Group: The fluorine atom is highly electronegative, influencing the chemical shifts of the adjacent aromatic protons. Furthermore, the fluorine atom (¹⁹F, spin I=1/2) couples with nearby protons, leading to additional signal splitting (H-F coupling).[5]
-
Ethyl Carboxylate Group: The electron-withdrawing nature of the carbonyl group and the adjacent oxygen atom deshields the methylene (-CH₂) protons more significantly than the methyl (-CH₃) protons.[6]
Predicted ¹H NMR Spectral Data
The following table summarizes the predicted spectral characteristics for each proton in the molecule when dissolved in a standard NMR solvent like deuterated chloroform (CDCl₃).
| Proton Label | Chemical Environment | Predicted δ (ppm) | Integration | Predicted Multiplicity | Justification |
| H (a) | N-H (Pyrazole) | 10.0 - 14.0 | 1H | Broad singlet (br s) | Acidic proton, subject to exchange and quadrupole broadening.[7] |
| H (b) | C4-H (Pyrazole) | ~7.2 | 1H | Singlet (s) | Aromatic proton on the pyrazole ring with no adjacent proton neighbors. |
| H (c, d, e, f) | Aromatic (Phenyl) | 7.1 - 7.9 | 4H | Multiplet (m) | Complex pattern due to ortho, meta, and para H-H couplings, plus H-F coupling. The proton ortho to fluorine will be most affected.[5] |
| H (g) | -O-CH₂-CH₃ | ~4.4 | 2H | Quartet (q) | Deshielded by the adjacent oxygen. Split by the three protons of the methyl group (n+1 = 4).[6][8] |
| H (h) | -O-CH₂-CH₃ | ~1.4 | 3H | Triplet (t) | Split by the two protons of the methylene group (n+1 = 3).[6][8] |
Experimental Protocol: A Self-Validating System
Acquiring a high-quality ¹H NMR spectrum requires meticulous sample preparation and correctly set acquisition parameters. The trustworthiness of the data relies on a protocol that minimizes artifacts and ensures reproducibility.
Workflow for ¹H NMR Analysis
Figure 2: Standard workflow for ¹H NMR structural analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Weighing: Accurately weigh between 5-25 mg of this compound.[9] This concentration range is optimal for achieving a good signal-to-noise ratio in a reasonable time.[10]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Deuterated chloroform (CDCl₃) is a common first choice for many organic molecules.[11] Use approximately 0.6-0.7 mL of solvent.[12] The solvent should contain a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).[1]
-
Dissolution and Filtration: Dissolve the sample completely in the deuterated solvent. To ensure optimal resolution by removing any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 5 cm.[12]
-
-
Data Acquisition (Using a 400 MHz Spectrometer as an example):
-
Instrument Setup: Insert the sample into the spectrometer. The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field across the sample. This is critical for obtaining sharp, well-resolved peaks.
-
Acquisition Parameters: Use standard ¹H acquisition parameters. A typical set includes:
-
Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm)
-
Acquisition Time: ~4-5 seconds[13]
-
Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Pulse Angle: 30-45 degrees
-
Relaxation Delay: 1-2 seconds
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.
-
Carefully phase the spectrum to ensure all peaks are in pure absorption mode with a flat baseline.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons corresponding to each peak.
-
Spectral Interpretation: A Step-by-Step Analysis
By correlating the processed experimental data with our predictions, we can confidently assign each signal to its corresponding protons in the molecule.
-
Identify the Ethyl Ester Signals: Look for a quartet and a triplet in the upfield region. The quartet (H (g) ), integrating to 2H, is expected around 4.4 ppm. The corresponding triplet (H (h) ), integrating to 3H, should appear around 1.4 ppm. The characteristic splitting and integration are definitive for an ethyl group attached to an electronegative atom.[6]
-
Locate the Pyrazole Protons:
-
Scan the downfield region for a very broad singlet corresponding to the N-H proton (H (a) ). This signal, integrating to 1H, could be anywhere from 10-14 ppm and is often the furthest downfield.
-
Identify the sharp singlet for the C4-H proton (H (b) ) in the aromatic region, likely around 7.2 ppm. Its singlet multiplicity is a key identifier as it has no adjacent proton neighbors.
-
-
Analyze the Aromatic Region: The region between 7.1 and 7.9 ppm will contain a complex multiplet integrating to 4H. This corresponds to the four protons of the 2-fluorophenyl group (H (c, d, e, f) ). While a full deconvolution of this multiplet can be challenging without advanced techniques, its presence and integration confirm the fluorophenyl moiety. The complexity arises from overlapping H-H and H-F coupling constants.
By systematically assigning these key signals, the structure of this compound can be unequivocally confirmed. The experimental data serves as a self-validating system, where the chemical shifts, integrations, and splitting patterns must all be consistent with the proposed structure.
References
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
University of Calgary. Spectroscopy Tutorial: Esters. [Link]
-
Pinto, D. C. G. A., et al. Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
National Center for Biotechnology Information. Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. PubChem. [Link]
-
OpenOChem Learn. Interpreting ¹H NMR. [Link]
-
Western University. NMR Sample Preparation. [Link]
-
Oregon State University. ¹H NMR Chemical Shift. [Link]
-
Elguero, J., et al. (2018). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry. [Link]
-
Afonin, A. V., et al. (2016). The ¹H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. [Link]
-
Iowa State University. NMR Sample Preparation. [Link]
-
ResearchGate. The NMR interpretations of some heterocyclic compounds. [Link]
-
SpectraBase. N'-(2-Fluorophenyl)-N-phenylacetimidamid. [Link]
-
YouTube. NMR of ethyl ethanoate for A-level Chemistry. [Link]
-
Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18: Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]
-
The Royal Society of Chemistry. [Ce(L-Pro)₂]₂(Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
SpectraBase. ethyl 3-[(2-butylanilino)carbonyl]-1-methyl-1H-pyrazole-5-carboxylate. [Link]
-
National Center for Biotechnology Information. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template.... [Link]
-
University of Wisconsin-Madison. NMR: Novice Level, Spectrum 17. [Link]
-
Canadian Journal of Chemistry. A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. [Link]
-
ResearchGate. Sample preparation. [Link]
-
The Royal Society of Chemistry. Electronic supplementary information. [Link]
-
Journal of the American Chemical Society. Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes. [Link]
-
University of Alberta. NMR Sample Preparation. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Interpreting | OpenOChem Learn [learn.openochem.org]
- 3. modgraph.co.uk [modgraph.co.uk]
- 4. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 5. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hnl17_sln.html [ursula.chem.yale.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. organomation.com [organomation.com]
- 11. rsc.org [rsc.org]
- 12. publish.uwo.ca [publish.uwo.ca]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
An In-depth Technical Guide to the ¹³C NMR Spectrum of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate
This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral analysis of this fluorinated heterocyclic compound. Our approach is rooted in scientific integrity, offering field-proven insights to ensure the acquisition of high-quality, reproducible data.
Introduction: The Significance of ¹³C NMR in Characterizing Fluorinated Pyrazoles
This compound is a molecule of interest in medicinal chemistry, embodying a scaffold prevalent in numerous biologically active compounds. The pyrazole core, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery. The incorporation of a 2-fluorophenyl substituent introduces specific electronic and conformational properties that can significantly influence a molecule's biological activity and pharmacokinetic profile.
¹³C NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such molecules. It provides a unique fingerprint based on the chemical environment of each carbon atom. For fluorinated compounds, the ¹³C NMR spectrum offers an additional layer of structural information through carbon-fluorine (C-F) coupling constants, which can be invaluable for unambiguous signal assignment. This guide will navigate the complexities of interpreting the ¹³C NMR spectrum of the title compound, providing a robust framework for its characterization.
Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum
The reliability of ¹³C NMR data is fundamentally dependent on meticulous sample preparation and the strategic selection of acquisition parameters. The following protocol is designed to yield a high-resolution, quantitative spectrum suitable for detailed analysis.
Sample Preparation
A well-prepared sample is the cornerstone of a successful NMR experiment. The following steps ensure optimal sample quality:
-
Compound Purity: Begin with a sample of this compound of the highest possible purity. Impurities will introduce extraneous peaks, complicating spectral interpretation.
-
Solvent Selection: The choice of a deuterated solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds and its single, well-defined solvent peak. For compounds with limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ are suitable alternatives.
-
Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.[1][2] This concentration provides a good signal-to-noise ratio within a reasonable acquisition time.
-
Dissolution and Filtration: Dissolve the sample completely in the chosen deuterated solvent in a clean, dry vial. If any particulate matter is present, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[2]
-
Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added (typically 1% v/v). However, the residual solvent peak is often sufficient for routine characterization.
NMR Data Acquisition Parameters
The acquisition parameters must be carefully optimized to account for the specific properties of the molecule, such as long ¹³C relaxation times and the presence of fluorine.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zgpg30 or similar with proton decoupling | A standard pulse program with a 30° pulse angle is a good starting point to reduce the impact of long T₁ relaxation times. |
| Acquisition Time (AQ) | ≥ 1.0 s | A longer acquisition time ensures high digital resolution, which is important for resolving closely spaced peaks and accurately measuring coupling constants.[3] |
| Relaxation Delay (D1) | 2-5 s | A sufficient relaxation delay is crucial for accurate signal integration, especially for quaternary carbons which often have long T₁ relaxation times. For truly quantitative results, D1 should be at least 5 times the longest T₁ value.[4][5] |
| Number of Scans (NS) | 1024 or higher | Due to the low natural abundance of ¹³C, a significant number of scans are required to achieve an adequate signal-to-noise ratio. |
| Spectral Width (SW) | 0-200 ppm | This range is typically sufficient to encompass all carbon resonances in most organic molecules. |
| Decoupling | Proton broadband decoupling | This simplifies the spectrum by collapsing ¹H-¹³C couplings, resulting in single peaks for each carbon (unless coupled to fluorine). |
For quantitative analysis, the addition of a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) at a concentration of approximately 0.1 M can be employed to shorten the T₁ relaxation times of all carbons, allowing for a much shorter relaxation delay and faster acquisition of quantitative data.[4]
Predicted ¹³C NMR Spectrum and Signal Assignment
The following is a detailed prediction and analysis of the ¹³C NMR spectrum of this compound. The predicted chemical shifts are based on established literature values for similar pyrazole and fluorinated aromatic systems.
Molecular Structure and Carbon Numbering
To facilitate the discussion, the carbon atoms of the molecule are numbered as shown in the diagram below.
Caption: Numbering scheme for this compound.
Predicted Chemical Shifts and Justification
The predicted ¹³C NMR chemical shifts are summarized in the table below. The discussion that follows provides the rationale for these assignments, including the influence of substituents and expected C-F couplings.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Justification |
| C=O | 160-165 | Singlet | The carbonyl carbon of an ester typically resonates in this downfield region. |
| C5 | 145-150 | Doublet (⁴JCF) | Attached to two nitrogen atoms and the electron-withdrawing carboxylate group, this carbon is significantly deshielded. A small four-bond coupling to fluorine may be observed. |
| C3 | 148-153 | Doublet (³JCF) | Also attached to two nitrogen atoms and the fluorophenyl ring, leading to a downfield shift. A three-bond coupling to fluorine is expected. |
| C2' | 158-162 | Doublet (¹JCF) | Directly bonded to the highly electronegative fluorine atom, this carbon will be significantly deshielded and will exhibit a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz).[6] |
| C4 | 105-110 | Doublet (⁴JCF) | This is the only CH carbon in the pyrazole ring and is expected to be the most upfield of the ring carbons. A small four-bond coupling to fluorine may be observable. |
| C6' | 128-132 | Doublet (³JCF) | This aromatic CH carbon is ortho to the pyrazole substituent and meta to the fluorine, and will show a three-bond coupling to fluorine. |
| C4' | 129-133 | Doublet (³JCF) | This aromatic CH carbon is meta to both the pyrazole and fluorine substituents, and will exhibit a three-bond coupling to fluorine. |
| C1' | 118-122 | Doublet (²JCF) | This quaternary carbon is ipso to the pyrazole ring and ortho to the fluorine. It will be shielded relative to other aromatic carbons and show a two-bond coupling to fluorine. |
| C3' | 124-128 | Doublet (²JCF) | This aromatic CH carbon is ortho to the fluorine atom and will experience a two-bond C-F coupling. |
| C5' | 115-119 | Doublet (²JCF) | This aromatic CH carbon is para to the pyrazole substituent and ortho to the fluorine, and will show a two-bond coupling to fluorine. |
| CH₂ | 60-65 | Singlet | The methylene carbon of the ethyl ester is adjacent to the electronegative oxygen atom, resulting in a downfield shift. |
| CH₃ | 14-18 | Singlet | The terminal methyl carbon of the ethyl group is in a typical aliphatic region. |
Analysis of Key Structural Features
-
Pyrazole Ring Carbons (C3, C4, C5): The chemical shifts of the pyrazole ring carbons are highly dependent on the nature and position of the substituents. In this case, both C3 and C5 are attached to two nitrogen atoms, leading to their downfield positions. The electron-withdrawing nature of the ethyl carboxylate group at C5 will further deshield this carbon. C4, being a methine carbon, will resonate at a significantly higher field.
-
2-Fluorophenyl Ring Carbons (C1' - C6'): The fluorine substituent has a profound effect on the chemical shifts of the aromatic carbons. The carbon directly attached to the fluorine (C2') will be the most deshielded due to the large inductive effect of fluorine and will exhibit a very large one-bond C-F coupling constant. The other aromatic carbons will also show smaller, through-bond couplings to the fluorine (²JCF, ³JCF, and ⁴JCF), which are diagnostic for their positions relative to the fluorine atom.[7] The observation of these couplings provides definitive evidence for the presence and position of the fluorine substituent.
-
Ethyl Carboxylate Group (C=O, CH₂, CH₃): The signals for the ethyl carboxylate group are typically straightforward to assign. The carbonyl carbon (C=O) is the most deshielded carbon in the molecule, appearing in the 160-165 ppm range. The methylene (CH₂) and methyl (CH₃) carbons will appear in their characteristic regions, with the methylene carbon being further downfield due to its proximity to the ester oxygen.
Advanced NMR Techniques for Unambiguous Assignment
For complex molecules or in cases of signal overlap, one-dimensional ¹³C NMR may not be sufficient for a complete and unambiguous assignment. In such scenarios, two-dimensional (2D) NMR experiments are invaluable.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It is essential for definitively assigning the protonated carbons (C4, C3', C4', C5', C6', CH₂, and CH₃).
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. It is particularly useful for assigning quaternary carbons (C3, C5, C1', C2', and C=O) by observing their correlations with nearby protons. For instance, the protons of the ethyl group (CH₂ and CH₃) will show correlations to the carbonyl carbon (C=O).
The workflow for a comprehensive NMR analysis is depicted below:
Sources
- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 4. University of Ottawa NMR Facility Blog: How Can I Get a Quantitative 13C NMR Spectrum? [u-of-o-nmr-facility.blogspot.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]
The Pharmacological Potential of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for conferring a diverse array of biological activities upon its derivatives. This technical guide provides an in-depth exploration of the pharmacological potential of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate, a promising heterocyclic compound. While direct and extensive research on this specific molecule is emerging, this document synthesizes the wealth of data available for structurally related pyrazole-5-carboxylate analogues to forecast its therapeutic promise. We delve into the established anti-inflammatory, anticancer, and antimicrobial activities of this compound class, elucidating potential mechanisms of action, and providing detailed experimental protocols for its investigation. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals, facilitating further exploration and development of this and related compounds as novel therapeutic agents.
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring system is a cornerstone of contemporary medicinal chemistry, with its derivatives demonstrating a remarkable breadth of pharmacological activities.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a versatile pharmacophore in the design of novel therapeutic agents targeting a wide range of diseases.[1][3] Marketed drugs incorporating the pyrazole moiety, such as the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib, underscore the clinical significance of this chemical class. The biological activities of pyrazole derivatives are diverse, encompassing anti-inflammatory, analgesic, antipyretic, anticancer, antimicrobial, and antidiabetic properties.[3][4][5]
The subject of this guide, this compound, belongs to a subclass of pyrazoles that have garnered significant interest for their therapeutic potential. The presence of the 2-fluorophenyl group at the 3-position and an ethyl carboxylate moiety at the 5-position are key structural features that are anticipated to modulate its biological profile. While extensive studies on this specific isomer are limited, a substantial body of literature on analogous 3-aryl-1H-pyrazole-5-carboxylates provides a strong foundation for predicting its activity and guiding future research. This guide will synthesize this existing knowledge to provide a comprehensive overview of the probable biological activities and mechanisms of action of this compound.
Synthesis of this compound
The synthesis of 3-aryl-1H-pyrazole-5-carboxylates is typically achieved through a well-established cyclocondensation reaction. A common and efficient method involves the reaction of a substituted β-ketoester with hydrazine hydrate.[6]
General Synthetic Pathway
The logical synthesis for this compound would involve a two-step process:
-
Claisen Condensation: The initial step is a Claisen condensation between a 2-fluoroacetophenone and diethyl oxalate in the presence of a strong base like sodium ethoxide to form the intermediate ethyl 2,4-dioxo-4-(2-fluorophenyl)butanoate.
-
Cyclization with Hydrazine: The resulting dioxo-ester intermediate is then reacted with hydrazine hydrate. The hydrazine undergoes a condensation reaction with the two carbonyl groups, followed by cyclization and dehydration to yield the final pyrazole product.[6]
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of Ethyl 2,4-dioxo-4-(2-fluorophenyl)butanoate
-
To a solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol, add 2-fluoroacetophenone (1 equivalent) dropwise at 0°C.
-
After stirring for 30 minutes, add diethyl oxalate (1.1 equivalents) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a cold, dilute solution of hydrochloric acid.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
Step 2: Synthesis of this compound
-
Dissolve the crude ethyl 2,4-dioxo-4-(2-fluorophenyl)butanoate from Step 1 in glacial acetic acid.
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux (approximately 100-110°C) for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to afford pure this compound.
Anticipated Biological Activities and Mechanisms of Action
Based on extensive research on structurally similar pyrazole-5-carboxylate derivatives, this compound is predicted to exhibit a range of biological activities, primarily anti-inflammatory, anticancer, and antimicrobial effects.
Anti-inflammatory Activity
Numerous studies have demonstrated the potent anti-inflammatory properties of pyrazole derivatives.[4][6] The primary mechanism underlying this activity is often the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a key mediator of inflammation and pain.[4][7]
Plausible Mechanism of Action: COX Inhibition
-
Structural Rationale: The general structure of 3-aryl-1H-pyrazole-5-carboxylates shares pharmacophoric features with known COX inhibitors. The pyrazole core can mimic the central ring of non-steroidal anti-inflammatory drugs (NSAIDs), and the aryl substituent at the 3-position can occupy the hydrophobic channel of the COX active site.
-
Supporting Evidence: A series of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate derivatives were synthesized and showed significant anti-inflammatory activity in a carrageenan-induced rat paw edema model.[6] Molecular modeling studies of other pyrazole analogs have shown direct interaction with the COX-2 active site through hydrogen bonding and π-π interactions.[4]
Experimental Workflow: In Vitro COX Inhibition Assay
Caption: Workflow for in vitro COX inhibition assay.
Anticancer Activity
The pyrazole scaffold is present in several approved and investigational anticancer agents. Derivatives of ethyl pyrazole-5-carboxylate have shown promising antiproliferative activity against various cancer cell lines.[8][9][10]
Potential Anticancer Mechanisms:
-
Enzyme Inhibition: Pyrazole derivatives have been shown to inhibit various kinases involved in cancer cell proliferation and survival, such as EGFR.[10]
-
Induction of Apoptosis: Some pyrazole compounds have been found to induce programmed cell death (apoptosis) in cancer cells.[9][11]
-
Cell Cycle Arrest: Certain derivatives can arrest the cell cycle at different phases, preventing cancer cell division.[9][10]
Supporting Evidence for Anticancer Potential:
-
A series of ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate derivatives were synthesized, with one compound showing potent activity against the A549 lung cancer cell line with an IC50 value of 26 µM.[9][12]
-
Other pyrazole derivatives have demonstrated significant cytotoxic potential against various cancer cell lines, including Hep-2, P815, and breast cancer cell lines.[9][10]
Data Summary: Anticancer Activity of Related Pyrazole Carboxylates
| Compound Class | Cancer Cell Line | Reported Activity (IC50) | Reference |
| Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylates | A549 (Lung) | 26 µM | [9][12] |
| 1-Arylmethyl-3-aryl-1H-pyrazole-5-carbohydrazides | Various | 49.85 µM | [9] |
| 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides | Huh7 (Liver), MCF7 (Breast), HCT116 (Colon) | 1.1 - 3.3 µM | [4] |
Antimicrobial and Antifungal Activity
The pyrazole nucleus is a key component of many compounds with demonstrated antimicrobial and antifungal properties.[4][12][13][14]
Plausible Mechanisms of Action:
-
Enzyme Inhibition: Pyrazole-containing compounds can inhibit essential microbial enzymes. For instance, in fungi, they can target lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis, which is a vital component of the fungal cell membrane.[13]
-
Disruption of Cell Integrity: By interfering with cell wall or membrane synthesis, these compounds can lead to microbial cell death.
Supporting Evidence:
-
Novel triazoles containing a phenylethynyl pyrazole side chain exhibited excellent in vitro antifungal activities against Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus, with MIC values as low as 0.0625 µg/mL.[13]
-
Other pyrazole derivatives have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria.[12]
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Prepare a series of twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculate each well with a standardized suspension of the test microorganism (bacterial or fungal strain).
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Insights
While direct SAR studies for this compound are not available, we can infer potential relationships from related compounds:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the 3-phenyl ring significantly influence biological activity. The presence of a fluorine atom, as in the title compound, is a common feature in many bioactive molecules and can enhance binding affinity and metabolic stability.
-
The Carboxylate Group: The ethyl carboxylate at the 5-position is a key feature. It can act as a hydrogen bond acceptor and its ester functionality could be a target for esterases, potentially leading to a pro-drug effect where the corresponding carboxylic acid is the active species.
-
N-1 Substitution: The unsubstituted N-1 position of the pyrazole ring is a potential site for further chemical modification to modulate activity, solubility, and pharmacokinetic properties.
Logical Relationship Diagram: SAR
Caption: Key structural features influencing biological activity.
Future Directions and Conclusion
This compound represents a promising scaffold for the development of novel therapeutic agents. The extensive body of research on analogous compounds strongly suggests its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Key areas for future investigation should include:
-
Comprehensive Biological Screening: In vitro and in vivo evaluation of the title compound against a broad panel of cancer cell lines, microbial strains, and in models of inflammation.
-
Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetic Profiling: Assessment of its absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-likeness.
-
Lead Optimization: Synthesis and evaluation of a library of derivatives to establish a clear structure-activity relationship and optimize for potency, selectivity, and safety.
References
-
MDPI. (2022-05-24). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Retrieved from [Link]
-
PubMed. (2015-02-01). Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Current status of pyrazole and its biological activities. Retrieved from [Link]
-
PubMed Central. (2023-01-17). Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents. Retrieved from [Link]
-
MDPI. (2023-04-25). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
PubMed Central. (n.d.). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Retrieved from [Link]
-
PeerJ. (2025-10-29). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. Retrieved from [Link]
-
PubMed Central. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Retrieved from [Link]
-
SRR Publications. (n.d.). Pyrazoles as anticancer agents: Recent advances. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
-
ResearchGate. (2025-07-10). (PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Retrieved from [Link]
-
Meddocs Publishers. (2021-04-16). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Retrieved from [Link]
-
NIH. (n.d.). Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl). Retrieved from [Link]
-
ResearchGate. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from [Link]
-
JAPS. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]
-
PubMed. (n.d.). 1-Thiazol-2-yl-N-3-methyl-1H-pyrozole-5-carboxylic acid derivatives as antitumor agents. Retrieved from [Link]
-
JOCPR. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]
Sources
- 1. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 2. jocpr.com [jocpr.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, in vitro and in vivo antitumor activity of pyrazole-fused 23-hydroxybetulinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. srrjournals.com [srrjournals.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. meddocsonline.org [meddocsonline.org]
- 13. mdpi.com [mdpi.com]
- 14. Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl)-2,4-dihydro-pyrazol-3-one - PMC [pmc.ncbi.nlm.nih.gov]
Whitepaper: The Pyrazole Scaffold - A Privileged Core for Modern Drug Discovery
Abstract
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1][2] Its structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold."[3][4][5] Numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib (Celebrex®), the erectile dysfunction medication Sildenafil (Viagra®), and the anti-obesity drug Rimonabant, feature the pyrazole motif as a critical pharmacophore.[1][5][6] This guide provides an in-depth exploration of the discovery of novel pyrazole derivatives, moving from rational synthetic design and rigorous characterization to biological evaluation and structure-activity relationship (SAR) analysis. It is intended for researchers and drug development professionals seeking to leverage this potent heterocyclic core for next-generation therapeutics.
The Strategic Importance of the Pyrazole Core
First synthesized in 1883 by Ludwig Knorr, the pyrazole ring is an aromatic N-heterocycle with a unique electronic configuration.[1][7] It possesses two nitrogen atoms: one "pyrrole-like" and one "pyridine-like." This arrangement allows the pyrazole to act as both a hydrogen bond donor and acceptor, making it an ideal building block for interacting with diverse biological targets.[8] The stability of the aromatic ring, combined with the potential for substitution at multiple positions (C3, C4, C5, and N1), provides a robust and highly tunable framework for medicinal chemists.
The therapeutic relevance of pyrazoles is vast, with derivatives demonstrating a wide spectrum of biological activities, including:
This proven track record in approved drugs and clinical candidates underscores the value of continued research into novel derivatives.[3][5]
Constructing Diversity: Synthesis of Novel Pyrazole Derivatives
The creation of novel pyrazole libraries hinges on robust and flexible synthetic strategies. While numerous methods exist, the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound (or a synthetic equivalent) remains a cornerstone of pyrazole synthesis.[6][14]
Core Synthetic Workflow: A Causality-Driven Approach
The primary goal is to create a diverse library of compounds by varying the substituents at key positions on the pyrazole ring. This is often achieved through a multi-step synthesis that allows for late-stage diversification.
Experimental Protocol: One-Pot Synthesis of 5-Amino-1-phenyl-1H-pyrazole-4-carbonitriles
This protocol is adapted from established multi-component reaction strategies, which are favored for their efficiency and atom economy.[1]
Rationale: This one-pot, two-step approach leverages the reactivity of malononitrile with various benzaldehydes and a substituted hydrazine. The deep eutectic solvent (DES) acts as both a recyclable solvent and a catalyst, aligning with green chemistry principles.[1][15]
Materials:
-
Malononitrile
-
Substituted Benzaldehyde (diverse variants)
-
Phenylhydrazine
-
Glycerol
-
Potassium Carbonate (K₂CO₃)
-
Ethanol
Procedure:
-
Solvent Preparation: Prepare the deep eutectic solvent by mixing glycerol and potassium carbonate (e.g., in a 2:1 molar ratio) and heating gently until a clear, homogeneous liquid is formed.
-
Reaction Initiation: In a round-bottom flask, add malononitrile (1.0 eq), a selected substituted benzaldehyde (1.0 eq), and phenylhydrazine (1.0 eq) to the prepared deep eutectic solvent.
-
Cyclization: Stir the mixture at a controlled temperature (e.g., 80°C). The reaction progress is monitored by Thin Layer Chromatography (TLC). The rationale here is that the initial Knoevenagel condensation between the aldehyde and malononitrile is catalyzed by the basic DES, followed by a Michael addition of the hydrazine and subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. Add cold water to precipitate the solid product.
-
Purification: Collect the crude product by vacuum filtration. Wash thoroughly with water and then a small amount of cold ethanol to remove residual starting materials.
-
Recrystallization: Recrystallize the solid from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative. The purity is then confirmed by melting point determination and spectroscopic analysis.
Structural Validation: A Self-Validating System
The identity and purity of each novel derivative must be unequivocally confirmed. This is achieved by cross-validating data from multiple analytical techniques.
| Technique | Purpose & Expected Outcome |
| ¹H NMR | Confirms the proton environment. Expect characteristic signals for aromatic protons, substituent protons, and the pyrazole ring protons. The N-H proton (if present) may appear as a broad singlet.[11][12] |
| ¹³C NMR | Confirms the carbon skeleton. Expect distinct signals for each carbon in the molecule, including the C3, C4, and C5 carbons of the pyrazole ring.[11][12] |
| Mass Spec (ESI-MS) | Determines the molecular weight. The primary goal is to find the molecular ion peak [M+H]⁺ corresponding to the calculated mass of the target compound.[11][12] |
| FT-IR | Identifies key functional groups. Look for characteristic stretching frequencies, such as C≡N (nitrile) around 2200 cm⁻¹ or N-H stretching around 3300 cm⁻¹.[11] |
Unveiling Biological Potential: Screening Protocols
Once synthesized and characterized, the novel derivatives are subjected to biological screening to identify potential therapeutic activities.
Protocol: In-Vitro Anticancer Activity Screening (MTT Assay)
Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This protocol allows for rapid, quantitative screening of a compound's cytotoxic effects on cancer cell lines.
Materials:
-
DMEM/RPMI-1640 medium supplemented with 10% FBS
-
Novel pyrazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well microplates
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the culture medium. Replace the old medium with the medium containing the compounds at various concentrations (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours. The duration is critical to allow the compound to exert its cytotoxic or cytostatic effects.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Example Quantitative Data: Anticancer Screening
| Compound ID | Key Structural Features | HeLa IC₅₀ (µM) | MCF-7 IC₅₀ (µM) |
| 6C | 4-Chlorophenylamino at C5 | 15.2 | 11.8 |
| 6D | 4-Bromophenylamino at C5 | 12.5 | 9.5 |
| 6F | 4-Nitrophenylamino at C5 | 8.9 | 6.1 |
| 6J | 2,4-Dichlorophenylamino at C5 | 5.3 | 4.7 |
| Doxorubicin | (Positive Control) | 0.8 | 0.5 |
Data is illustrative, based on trends reported in the literature.[11][17]
Rational Optimization: Structure-Activity Relationship (SAR) Analysis
SAR analysis is the process of correlating specific structural features of a compound with its biological activity. This is the cornerstone of rational drug design, allowing scientists to make informed decisions about which analogs to synthesize next to improve potency, selectivity, and pharmacokinetic properties.
A classic example is the SAR of pyrazole derivatives as cannabinoid CB1 receptor antagonists.[18][19]
Key SAR Insights for CB1 Antagonism:
-
C5 Position: A para-substituted phenyl ring is crucial for potent activity. Halogen substitutions (e.g., -Cl, -I) are particularly effective.[18][19]
-
C3 Position: A carboxamido group, particularly one linked to a piperidinyl ring, is required for high-affinity binding.[18][19]
-
N1 Position: A 2,4-dichlorophenyl substituent is optimal for potent and selective antagonism.[18][19]
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. jchr.org [jchr.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 8. Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation | Pharmaceuticals | MDPI [mdpi.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 15. ias.ac.in [ias.ac.in]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. abdn.elsevierpure.com [abdn.elsevierpure.com]
Methodological & Application
Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate: A Comprehensive Guide for the Research Professional
Introduction: The Strategic Importance of Fluorinated Pyrazoles in Modern Research
The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal and agrochemical research. The unique physicochemical properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered pKa, can significantly improve the pharmacokinetic and pharmacodynamic profiles of bioactive molecules.[1][2][3][4] Within this context, pyrazole derivatives have emerged as a privileged structural motif due to their wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5][6]
Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate stands as a key research intermediate, embodying the convergence of these two critical areas of chemical science. This molecule serves as a versatile building block for the synthesis of a diverse array of more complex compounds, making it a valuable tool for researchers engaged in drug discovery and the development of novel agrochemicals.[7] Its structure, featuring a reactive ester group and a stable, fluorinated pyrazole core, allows for a wide range of chemical transformations, providing access to novel chemical space.
This comprehensive guide provides detailed application notes and protocols for the synthesis and utilization of this compound, grounded in established chemical principles and analogous proven methodologies.
Physicochemical Properties and Spectral Data
While specific experimental data for this compound is not widely published in peer-reviewed literature, its properties can be reliably predicted based on closely related analogs and general chemical principles.
| Property | Predicted Value/Information | Source/Basis |
| Molecular Formula | C₁₂H₁₁FN₂O₂ | - |
| Molecular Weight | 234.23 g/mol | - |
| Appearance | White to off-white solid | Analogy to similar pyrazole esters |
| CAS Number | 256504-39-9 | Commercial Supplier Data[8] |
| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, alcohols) | General solubility of similar organic compounds |
| ¹H NMR | See representative spectrum details in the protocol section. | Predicted based on chemical structure |
| ¹³C NMR | See representative spectrum details in the protocol section. | Predicted based on chemical structure |
| IR (KBr, cm⁻¹) | ~3300 (N-H), ~1720 (C=O, ester), ~1600 (C=N, pyrazole), ~1250 (C-F) | Characteristic functional group frequencies |
| Mass Spec (ESI-MS) | m/z 235.08 [M+H]⁺ | Predicted based on molecular formula |
Synthesis of this compound: A Step-by-Step Protocol
The most logical and widely employed method for the synthesis of 3-aryl-1H-pyrazole-5-carboxylates is the Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with hydrazine.[9][10] In this case, the key precursor is a β-ketoester, Ethyl (2-fluorobenzoyl)acetate.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Part 1: Synthesis of Ethyl (2-fluorobenzoyl)acetate (β-Ketoester Intermediate)
This step involves a crossed Claisen condensation between 2-fluoroacetophenone and diethyl oxalate using a strong base like sodium ethoxide. Diethyl oxalate is an excellent acylating agent in this context as it cannot self-condense.[11][12][13]
Materials:
-
2-Fluoroacetophenone
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol (EtOH)
-
Toluene
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol.
-
Addition of Reactants: To the stirred solution, add a mixture of 2-fluoroacetophenone (1.0 equivalent) and diethyl oxalate (1.2 equivalents) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. To the residue, add cold 1 M hydrochloric acid until the pH is acidic.
-
Extraction: Extract the aqueous layer with ethyl acetate or dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude Ethyl (2-fluorobenzoyl)acetate. This intermediate is often used in the next step without further purification.[14][15]
Part 2: Synthesis of this compound
This step involves the cyclocondensation of the synthesized β-ketoester with hydrazine hydrate. Acetic acid is often used as a catalyst.
Materials:
-
Ethyl (2-fluorobenzoyl)acetate (from Part 1)
-
Hydrazine hydrate (1.1 equivalents)
-
Glacial acetic acid (catalytic amount)
-
Ethanol
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the crude Ethyl (2-fluorobenzoyl)acetate (1.0 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise. A slight exotherm may be observed.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).
-
Reaction: Heat the reaction mixture to reflux for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Reduce the volume of the solvent under reduced pressure.
-
Pour the residue into ice-water.
-
Collect the precipitated solid by filtration.
-
Wash the solid with cold water and dry under vacuum.
-
The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
-
Expected Characterization Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 10.0-11.0 (br s, 1H, NH), 7.8-7.9 (m, 1H, Ar-H), 7.2-7.4 (m, 3H, Ar-H), 7.1 (s, 1H, pyrazole-H), 4.4 (q, J=7.1 Hz, 2H, OCH₂CH₃), 1.4 (t, J=7.1 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 162.0 (C=O, ester), 159.0 (d, J=250 Hz, C-F), 145.0 (C3), 140.0 (C5), 131.0, 130.0, 128.0, 124.0 (Ar-C), 116.0 (d, J=22 Hz, Ar-C), 105.0 (C4), 61.5 (OCH₂CH₃), 14.5 (OCH₂CH₃).
Applications in Research and Development
This compound is a valuable intermediate for the synthesis of a variety of target molecules in pharmaceutical and agrochemical research.
Synthesis of Novel Carboxamide Derivatives
The ester functionality can be readily converted to an amide, which is a common pharmacophore. This allows for the introduction of diverse substituents and the exploration of structure-activity relationships (SAR).
Workflow for Amide Synthesis:
Caption: Workflow for the synthesis of pyrazole carboxamides.
Protocol for Saponification and Amide Coupling:
-
Saponification (Hydrolysis of the Ester):
-
Dissolve this compound in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).
-
Stir the mixture at room temperature or gentle heat until the starting material is consumed (monitored by TLC).
-
Acidify the reaction mixture with 1 M HCl to precipitate the carboxylic acid.
-
Filter the solid, wash with water, and dry to obtain 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid.
-
-
Amide Coupling:
-
To a solution of the carboxylic acid in an anhydrous solvent (e.g., DMF or DCM), add the desired amine (1.1 equivalents).
-
Add a coupling agent such as HATU, HBTU, or EDC/HOBt (1.2 equivalents).
-
Add a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2-3 equivalents).
-
Stir the reaction at room temperature for 12-24 hours.
-
Perform an aqueous work-up and purify the product by column chromatography or recrystallization.
-
N-Alkylation and N-Arylation Reactions
The pyrazole ring contains a reactive N-H proton that can be substituted to generate N-alkylated or N-arylated derivatives. This allows for the modulation of the molecule's properties and the introduction of additional diversity. A protocol for a similar N-benzylation has been reported.[16]
Representative Protocol for N-Alkylation:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in a polar aprotic solvent like acetonitrile or DMF, add a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (1.5-2.0 equivalents).
-
Addition of Alkylating Agent: Add the alkylating agent (e.g., an alkyl halide or tosylate) (1.1 equivalents) to the suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-12 hours, monitoring by TLC.
-
Work-up and Purification:
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
-
Precursor for Fused Heterocyclic Systems
The pyrazole ring can serve as a scaffold for the construction of fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-d]pyrimidines, which are known to possess a wide range of biological activities.
Safety and Handling
-
General Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicity: The toxicological properties of this compound have not been fully investigated. Treat as a potentially hazardous substance.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
This compound is a strategically important research intermediate that provides a gateway to a wide variety of potentially bioactive molecules. The synthetic protocols and application notes provided in this guide, based on established chemical principles and analogous procedures, offer researchers a solid foundation for the successful utilization of this versatile building block in their research endeavors. The continued exploration of derivatives of this and related fluorinated pyrazoles is expected to yield novel compounds with significant potential in both medicine and agriculture.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319. [Link]
-
Fooks, C. J., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. [Link]
-
ResearchGate. (n.d.). Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. [Link]
-
IntechOpen. (2022). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Pivotal Role of Pyrazole Carboxylates in Modern Agrochemicals. [Link]
-
ResearchGate. (n.d.). Fluorinated pyrazoles containing marketed drug molecules. [Link]
-
MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]
-
Pharmacophore. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]
-
Celon Pharma. (2021). Fast Claisen condensation reaction optimization in a continuous flow reactor. [Link]
-
National Center for Biotechnology Information. (2011). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. [Link]
-
Manasa Life Sciences. (n.d.). Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Link]
-
Yale University Department of Chemistry. (n.d.). Problem Set 8, Chemistry 220a. [Link]
-
Abosyn. (n.d.). ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate. [Link]
-
ChemSrc. (n.d.). Ethyl 3-(2-furyl)pyrazole-5-carboxylate. [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. [Link]
-
National Center for Biotechnology Information. (n.d.). ethyl 3-propyl-1H-pyrazole-5-carboxylate. [Link]
-
Chemistry LibreTexts. (2022). 9.8: Mixed Claisen Condensations. [Link]
-
OpenStax. (2023). 23.8 Mixed Claisen Condensations. [Link]
-
Filo. (2022). Ethyl acetate reacts with hydrazine to give. [Link]
-
National Center for Biotechnology Information. (2013). The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate. [Link]
-
YouTube. (2021). The reaction of ethyl acetoacetate with Hydrazine hydrate, Phenyl Hydrazine, and Hydroxylamine. [Link]
-
JournalAgent. (n.d.). SYNTHESIS OF SOME NEW HETEROCYCLIC COMPOUNDS WITH EXPECTED POTENTIAL BIOLOGICAL ACTIVITY. [Link]
-
Royal Society of Chemistry. (1998). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. ethyl 5-aMino-1-(2-fluorobenzyl)-1H-pyrazole-3-carboxylate [ponodabio.com]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 14. labsolu.ca [labsolu.ca]
- 15. chemimpex.com [chemimpex.com]
- 16. Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate in Medicinal Chemistry
Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, stands as a cornerstone in the field of medicinal chemistry.[1][2] Its remarkable versatility and ability to engage in various biological interactions have led to its incorporation into a multitude of approved therapeutic agents.[3] Pyrazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, analgesic, antimicrobial, and antidepressant properties.[1][4] The specific compound of interest, Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate, represents a key building block for the synthesis of novel therapeutic agents, particularly in the realms of oncology and inflammatory diseases.[5] The presence of the 2-fluorophenyl group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties, often enhancing its binding affinity to target proteins and improving its metabolic stability. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, derivatization, and biological evaluation of this pivotal chemical entity.
PART 1: Synthesis and Characterization
The efficient synthesis of substituted pyrazoles is a critical aspect of drug discovery.[6] The Knorr pyrazole synthesis, a classic and reliable method, involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[6][7] This approach offers a versatile and robust pathway to a wide array of pyrazole analogs.
Protocol 1: Synthesis of this compound
This protocol outlines a general and adaptable procedure for the synthesis of the title compound, which can be modified for the synthesis of various analogs.
Reaction Scheme:
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 3. Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate in Agrochemical Synthesis
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate as a pivotal intermediate in the synthesis of novel agrochemicals. This document outlines the strategic importance of the pyrazole scaffold, detailed synthetic protocols, and the underlying principles for developing next-generation fungicides, herbicides, and insecticides.
Introduction: The Significance of the Pyrazole Scaffold in Agrochemicals
The pyrazole ring system is a cornerstone in modern agrochemical design, renowned for its metabolic stability and versatile biological activities.[1][2][3] Its derivatives have led to the commercialization of numerous high-performance fungicides, herbicides, and insecticides.[4][5] The unique arrangement of nitrogen atoms in the pyrazole ring allows for precise spatial orientation of substituents, which is critical for effective interaction with biological targets.
This compound is a particularly valuable building block. The presence of the 2-fluorophenyl group often enhances the biological efficacy of the final product, a common strategy in modern pesticide development to increase potency and modulate the spectrum of activity. The ethyl carboxylate moiety at the 5-position serves as a versatile chemical handle, primarily for the synthesis of pyrazole carboxamides, a class of compounds with proven success in agrochemical applications.[3][6][7]
Core Synthetic Strategy: From Ester to Bioactive Amide
The primary application of this compound in agrochemical synthesis is its conversion to a variety of N-substituted pyrazole-5-carboxamides. This transformation unlocks a vast chemical space for the development of compounds with diverse modes of action. The general synthetic workflow involves three key steps:
-
Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid.
-
Activation: Conversion of the carboxylic acid to a more reactive intermediate, typically an acid chloride.
-
Amidation: Coupling of the activated pyrazole with a selected amine to yield the final carboxamide.
This strategic pathway allows for the late-stage introduction of diverse amine fragments, enabling the rapid generation of compound libraries for biological screening.
Caption: General synthetic workflow from the starting ester to the final bioactive carboxamide.
Application in Fungicide Synthesis: Targeting Succinate Dehydrogenase
Pyrazole carboxamides are a prominent class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs).[7][8] These compounds disrupt the fungal respiratory chain, leading to a potent fungicidal effect. The N-aryl or N-alkylaryl moiety of the carboxamide is crucial for binding to the target enzyme.
Protocol: Synthesis of a Representative Pyrazole Carboxamide Fungicide
This protocol details the synthesis of a model N-aryl pyrazole carboxamide, a potential SDHI fungicide, starting from this compound.
Step 1: Saponification
-
To a solution of this compound (1.0 eq) in a 1:1 mixture of ethanol and water, add sodium hydroxide (2.0 eq).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the aqueous solution with 2N HCl to a pH of approximately 2-3, resulting in the precipitation of the carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid.
Step 2: Acid Chloride Formation
-
Suspend the dried 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in an inert solvent such as dichloromethane (DCM) or toluene.
-
Add thionyl chloride (SOCl₂) (1.5 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours until the evolution of gas ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 3-(2-fluorophenyl)-1H-pyrazole-5-carbonyl chloride, which is typically used in the next step without further purification.
Step 3: Amidation
-
Dissolve the crude acid chloride (1.0 eq) in a dry aprotic solvent like DCM or tetrahydrofuran (THF).
-
In a separate flask, dissolve the desired aniline derivative (e.g., 2-chloroaniline, 1.1 eq) and a base such as triethylamine or pyridine (1.5 eq) in the same solvent.
-
Slowly add the acid chloride solution to the amine solution at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 4-12 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final N-aryl pyrazole carboxamide.
| Reactant | Step | Exemplary Reagents and Conditions | Typical Yield |
| This compound | Saponification | NaOH, EtOH/H₂O, Reflux | >90% |
| 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid | Activation | SOCl₂, Reflux | Quantitative (used crude) |
| 3-(2-fluorophenyl)-1H-pyrazole-5-carbonyl chloride | Amidation | Substituted Aniline, Triethylamine, DCM, RT | 70-90% |
Application in Herbicide Synthesis
Derivatives of pyrazole carboxylic acids have also been developed as herbicides. The mode of action for these compounds can vary, but some are known to inhibit key enzymes in plant metabolic pathways, such as acetolactate synthase (ALS) or 4-hydroxyphenylpyruvate dioxygenase (HPPD).[2]
Synthetic Approach for Pyrazole-based Herbicides
The synthetic strategy for creating herbicidal pyrazole carboxamides is analogous to that for fungicides. The key difference lies in the choice of the amine component, which is selected to optimize interaction with the specific plant enzyme target.
Caption: Amidation with a heterocyclic amine to form a potential herbicide.
Application in Insecticide Synthesis
The pyrazole carboxamide scaffold is also prevalent in insecticides.[1][9] A notable example is the class of insecticides that act as GABA-gated chloride channel antagonists. The structural features of the pyrazole and the amide substituent are fine-tuned to achieve selective toxicity towards insects over non-target organisms.
Protocol for a Representative Pyrazole-based Insecticide
The synthesis of an insecticidal pyrazole carboxamide follows the same three-step process of saponification, activation, and amidation. For insecticidal activity, the amine component is often a substituted alkyl or cycloalkyl amine, or a specific aryl amine designed to interact with the insect's nervous system.[9]
Step 3 (Insecticide-specific): Amidation with an Aliphatic Amine
-
Dissolve the crude 3-(2-fluorophenyl)-1H-pyrazole-5-carbonyl chloride (1.0 eq) in a suitable solvent like DCM.
-
In a separate flask, dissolve an aliphatic amine (e.g., cyclopropylamine, 1.2 eq) and a base like triethylamine (1.5 eq) in DCM.
-
Add the acid chloride solution to the amine solution dropwise at 0 °C.
-
Stir the reaction at room temperature until completion.
-
Work-up and purify as described in the fungicide protocol to yield the N-aliphatic pyrazole carboxamide.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of potential agrochemicals. Its conversion to pyrazole-5-carboxamides through a straightforward and efficient three-step process provides access to compounds with fungicidal, herbicidal, and insecticidal properties. The protocols and strategies outlined in these application notes serve as a foundation for researchers to explore the vast potential of this pyrazole derivative in the ongoing quest for novel and effective crop protection solutions.
References
- Huang, D., Liu, A., Liu, W., Liu, X., Ren, Y., Zheng, X., Pei, H., Xiang, J., Huang, M., & Wang, X. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives.
- Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives. (2026).
- Song, H., Liu, Z., Wang, J., Liu, Y., & Zhang, H. (2012). Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties. Journal of Agricultural and Food Chemistry, 60(7), 1749-1756.
- Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (2025). Journal of Agricultural and Food Chemistry.
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). Molecules, 20(3), 4383-4399.
- Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives. (n.d.). Chinese Journal of Organic Chemistry.
- Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). Molecules, 28(17), 6345.
- Xia, D., Cheng, X., Liu, X., Zhang, C., Wang, Y., Liu, Q., Zeng, Q., Huang, N., Cheng, Y., & Lv, X. (2021). Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides. Journal of Agricultural and Food Chemistry, 69(30), 8358-8365.
- Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015).
- Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. (2012).
- Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. (2024). Technical Disclosure Commons.
- Synthetic method of 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde. (2021).
- Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (2022). Molecules, 27(19), 6296.
- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate. (2014).
- Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). Molecules, 27(19), 6331.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 5. Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Antifungal Activity of Novel Pyrazole-Thiophene Carboxamide Derivatives [ccspublishing.org.cn]
- 8. Discovery of Novel Pyrazole Carboxylate Derivatives Containing Thiazole as Potential Fungicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and insecticidal activity of novel pyrazole derivatives containing α-hydroxymethyl-N-benzyl carboxamide, α-chloromethyl-N-benzyl carboxamide, and 4,5-dihydrooxazole moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors from Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate
Introduction: The Pyrazole Scaffold as a Cornerstone in Kinase Inhibitor Design
Protein kinases are a class of enzymes that play a pivotal role in the regulation of a multitude of cellular processes. Their aberrant activity is a well-established driver of numerous diseases, most notably cancer, inflammatory disorders, and neurodegenerative conditions.[1][2][3] This has rendered them one of the most important target classes for modern drug discovery. Within the vast landscape of kinase inhibitor scaffolds, the pyrazole ring system has emerged as a "privileged" structure.[3][4] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding site of kinases make it an ideal foundation for the design of potent and selective inhibitors.[4] A testament to its significance is the incorporation of the pyrazole core in several FDA-approved kinase inhibitors.[4]
This document provides a comprehensive guide for the synthesis of a library of potential kinase inhibitors starting from the readily available building block, Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate . The protocols detailed herein are designed for researchers and scientists engaged in drug discovery and development, offering a robust and versatile synthetic strategy to generate novel compounds for biological screening. The central theme of the proposed synthesis is the conversion of the ethyl ester functionality into a diverse array of amides, a common and effective strategy for modulating the pharmacological properties of bioactive molecules.
Synthetic Strategy: From Ester to a Library of Bioactive Amides
The overarching synthetic strategy is a two-step process, beginning with the hydrolysis of the starting ethyl ester to the corresponding carboxylic acid, followed by amide coupling with a diverse range of amines. This approach allows for the systematic exploration of the chemical space around the pyrazole-5-carboxamide core, which is a common feature in many kinase inhibitors.[5]
Workflow for the Synthesis of Pyrazole-5-carboxamide Library
Caption: General workflow for the synthesis of a pyrazole-5-carboxamide library.
Experimental Protocols
Part 1: Synthesis of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
This initial step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a crucial intermediate that will be used in the subsequent amide coupling reactions.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 3:1 to 1:1 ratio).
-
Saponification: Add LiOH (2.0-3.0 eq) or NaOH (2.0-3.0 eq) to the solution.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gently heat to 40-50 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M HCl. A precipitate should form.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
-
-
Purification: The crude product can be purified by recrystallization or column chromatography if necessary.
Part 2: General Protocol for the Synthesis of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxamides
This protocol describes a general method for the amide coupling of the pyrazole carboxylic acid with a variety of primary and secondary amines.
Materials:
-
3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
-
A diverse set of primary and secondary amines
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
A coupling agent: e.g., EDC (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) with HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
A base: e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
Reaction Setup: To a solution of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in DMF or DCM, add the desired amine (1.1-1.5 eq), the coupling agent (e.g., EDC, 1.2 eq, and HOBt, 1.2 eq, or HATU, 1.2 eq), and the base (e.g., DIPEA, 2.0-3.0 eq).
-
Reaction: Stir the reaction mixture at room temperature overnight.
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure pyrazole-5-carboxamide.
Table 1: Representative Reaction Parameters and Expected Outcomes
| Starting Material | Amine (Example) | Coupling Reagent | Solvent | Reaction Time (h) | Expected Product |
| 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid | Aniline | EDC/HOBt | DMF | 12-16 | N-phenyl-3-(2-fluorophenyl)-1H-pyrazole-5-carboxamide |
| 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid | Benzylamine | HATU | DCM | 8-12 | N-benzyl-3-(2-fluorophenyl)-1H-pyrazole-5-carboxamide |
| 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid | Morpholine | EDC/HOBt | DMF | 12-16 | (3-(2-fluorophenyl)-1H-pyrazol-5-yl)(morpholino)methanone |
| 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid | Piperidine | HATU | DCM | 8-12 | (3-(2-fluorophenyl)-1H-pyrazol-5-yl)(piperidin-1-yl)methanone |
Rationale and Scientific Insights
The conversion of the carboxylic acid to an amide is a cornerstone of medicinal chemistry. The amide bond is metabolically stable and can participate in hydrogen bonding interactions with the target protein. By introducing a diverse range of amines, researchers can systematically probe the structure-activity relationship (SAR) of the synthesized compounds. The choice of amine can influence several key properties of the final compound, including:
-
Potency and Selectivity: The nature of the R-groups on the amine can directly interact with specific residues in the kinase active site, leading to enhanced potency and selectivity for the target kinase.
-
Physicochemical Properties: The introduced amine fragment can be used to modulate solubility, lipophilicity (LogP), and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the molecule, which are critical for its drug-likeness.
-
Vectorial Orientation: The substituents on the amide can orient the molecule within the binding pocket to achieve optimal interactions.
The use of standard coupling reagents like EDC/HOBt or HATU ensures efficient amide bond formation under mild conditions, which is compatible with a wide range of functional groups that may be present on the amine coupling partner.
Targeted Kinase Pathways
The synthesized pyrazole-5-carboxamides can be screened against a panel of kinases to identify their biological targets. Many pyrazole-based inhibitors are known to target kinases involved in cell proliferation and survival pathways, such as:
-
Cyclin-Dependent Kinases (CDKs): These are key regulators of the cell cycle, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.[5]
-
Tyrosine Kinases: This family includes receptor tyrosine kinases (e.g., EGFR, VEGFR) and non-receptor tyrosine kinases (e.g., Src, Abl), which are often dysregulated in cancer.
-
MAP Kinases: The mitogen-activated protein (MAP) kinase pathway is another crucial signaling cascade that controls cell growth and differentiation.
Illustrative Kinase Signaling Pathway
Caption: Potential inhibitory action of pyrazole-5-carboxamides on key signaling pathways.
Conclusion
The protocols outlined in this application note provide a robust framework for the synthesis of a diverse library of novel pyrazole-5-carboxamide-based kinase inhibitors from the readily accessible starting material, this compound. By systematically varying the amine component in the final amide coupling step, researchers can efficiently generate a multitude of new chemical entities for biological evaluation. This approach, grounded in established medicinal chemistry principles, offers a powerful strategy for the discovery of the next generation of targeted therapeutics.
References
-
Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. MDPI. [Link]
-
Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]
-
Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. PMC - NIH. [Link]
-
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Publishing. [Link]
-
Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Publications. [Link]
-
7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. NIH. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
-
Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove - University of Mississippi. [Link]
-
Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) [mdpi.com]
Application Notes and Protocols for the Derivatization of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate
Abstract
This comprehensive technical guide provides detailed application notes and protocols for the chemical derivatization of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate. This pyrazole derivative is a valuable scaffold in medicinal chemistry and drug discovery, and its strategic modification is key to developing novel therapeutic agents. This document outlines three primary derivatization pathways: N-alkylation and N-arylation at the pyrazole core, and modification of the C5-ester group via hydrolysis and subsequent amide coupling. Each section offers a thorough explanation of the underlying chemical principles, step-by-step experimental protocols, and critical insights into reaction optimization and troubleshooting. The methodologies presented herein are designed to be robust and reproducible for researchers, scientists, and drug development professionals.
Introduction: The Significance of Pyrazole Scaffolds in Modern Drug Discovery
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms that have garnered significant attention in medicinal chemistry.[1] Their unique structural features allow them to act as versatile pharmacophores, engaging in a variety of interactions with biological targets. The pyrazole nucleus is a key component in a range of FDA-approved drugs, demonstrating its therapeutic relevance across different disease areas.[2] Notable examples include the anti-inflammatory drug celecoxib, the anti-obesity agent rimonabant, and the erectile dysfunction medication sildenafil.[2]
The derivatization of the pyrazole core is a powerful strategy for modulating the pharmacokinetic and pharmacodynamic properties of these molecules. By introducing diverse substituents at various positions on the pyrazole ring and its appendages, chemists can fine-tune a compound's potency, selectivity, solubility, and metabolic stability. This compound serves as an excellent starting material for the generation of compound libraries due to its multiple reactive sites amenable to chemical modification. This guide will focus on the practical aspects of derivatizing this specific scaffold.
Derivatization Strategies and Protocols
This section details the experimental protocols for the key derivatization reactions of this compound.
N-Alkylation and N-Arylation of the Pyrazole Core
The presence of a reactive NH group in the pyrazole ring allows for the introduction of various alkyl and aryl substituents at the N1 position. The regioselectivity of this reaction is a critical consideration, as alkylation can potentially occur at either of the two nitrogen atoms. For 3-substituted pyrazoles, N1 alkylation is often favored under basic conditions.[3]
This protocol describes a general method for the N-alkylation of this compound using an alkyl halide in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl chloride, ethyl iodide) (1.2 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.2 eq) to the suspension.
-
Heat the reaction mixture to reflux (approximately 82°C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 10-12 hours.[4]
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated pyrazole.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the pyrazole NH, facilitating the nucleophilic attack on the alkyl halide.
-
Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.
-
Reflux: Heating the reaction mixture increases the reaction rate, ensuring complete conversion within a reasonable timeframe.
The N-arylation of pyrazoles can be achieved through a copper-catalyzed Ullmann-type coupling reaction with aryl halides. This method is particularly useful for introducing aromatic and heteroaromatic moieties at the N1 position.[5][6]
Materials:
-
This compound
-
Aryl halide (e.g., iodobenzene, bromobenzene) (1.5 equivalents)
-
Copper(I) iodide (CuI) (10 mol%)
-
N,N'-dimethylethylenediamine (as a ligand) (20 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene or Dioxane (anhydrous)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask, add CuI (10 mol%), K₂CO₃ (2.0 eq), and this compound (1.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene or dioxane, followed by the aryl halide (1.5 eq) and N,N'-dimethylethylenediamine (20 mol%).
-
Heat the reaction mixture to 110-120°C and stir vigorously for 24-48 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove insoluble copper salts, washing the pad with ethyl acetate.
-
Wash the combined organic filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expert Insights:
-
Ligand: The diamine ligand is crucial for stabilizing the copper catalyst and facilitating the cross-coupling reaction.[5]
-
Inert Atmosphere: The use of an inert atmosphere is important to prevent the oxidation of the copper catalyst.
-
Solvent: Anhydrous high-boiling point solvents like toluene or dioxane are necessary to achieve the required reaction temperature.
Derivatization of the C5-Ester Group
The ethyl ester at the C5 position provides a handle for further derivatization, most commonly through hydrolysis to the corresponding carboxylic acid, followed by amide coupling with a variety of amines.
This protocol outlines the saponification of the ethyl ester to yield the pyrazole carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0-3.0 equivalents)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve the this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add the base (LiOH or NaOH, 2.0-3.0 eq) to the solution and stir at room temperature or with gentle heating (40-50°C).
-
Monitor the reaction by TLC until the starting material is completely consumed (typically 4-12 hours).
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 by the slow addition of 1M HCl. A precipitate of the carboxylic acid should form.
-
Stir the mixture in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.
-
Dry the product under high vacuum to yield the pure 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid. The product is often pure enough for the next step without further purification.[3]
This section provides two common methods for the formation of an amide bond between the pyrazole carboxylic acid and a primary or secondary amine.
Method A: Using EDC/HOBt Coupling Reagents
This is a widely used and reliable method for amide bond formation.[7][8]
Materials:
-
3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid (from Protocol 2.2.1) (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
1M HCl, saturated sodium bicarbonate solution, and brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.
-
Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir for 15-20 minutes at room temperature to activate the carboxylic acid.
-
Add the desired amine (1.1 eq) followed by the base (DIPEA or TEA, 2.0-3.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Dilute the reaction mixture with ethyl acetate and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure pyrazole carboxamide.
Method B: Using HATU as a Coupling Reagent
HATU is a highly efficient coupling reagent, often used for sterically hindered or less reactive substrates.[9][10]
Materials:
-
3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid (from Protocol 2.2.1) (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous lithium chloride (LiCl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF, add DIPEA (3.0 eq).
-
Add HATU (1.2 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC.
-
Pour the reaction mixture into a saturated aqueous LiCl solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
Table 1: Representative N-Alkylation and N-Arylation Reactions
| Entry | R-X / Ar-X | Base/Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzyl chloride | K₂CO₃ | Acetonitrile | 82 | 10 | 76[4] |
| 2 | Iodobenzene | CuI/Diamine | Toluene | 110 | 24 | Good[5] |
| 3 | 4-Bromotoluene | CuI/Diamine | Dioxane | 120 | 36 | Good[5] |
Table 2: Amide Coupling Reactions with 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylic acid
| Entry | Amine | Coupling Reagent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | EDC/HOBt | DIPEA | DMF | 16 | Good-Excellent[8] |
| 2 | Benzylamine | EDC/HOBt | TEA | DCM | 18 | Good-Excellent[8] |
| 3 | Morpholine | HATU | DIPEA | DMF | 4 | Excellent[10] |
| 4 | N-Methylaniline | HATU | DIPEA | DMF | 6 | Good[10] |
Visualization of Workflows
Diagram 1: General Workflow for Derivatization
Caption: General derivatization pathways for the title compound.
Diagram 2: Amide Coupling Mechanism with EDC/HOBt
Caption: Simplified mechanism of EDC/HOBt mediated amide coupling.
Conclusion
The protocols and application notes provided in this guide offer a robust framework for the derivatization of this compound. The strategic application of N-alkylation, N-arylation, and amide coupling reactions enables the synthesis of diverse libraries of novel pyrazole derivatives. These compounds can be further evaluated for their biological activities, contributing to the discovery of new therapeutic agents. The detailed methodologies, coupled with an understanding of the underlying chemical principles, will empower researchers to effectively explore the chemical space around this important heterocyclic scaffold.
References
-
Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Chemistry and Biological Importance. Molecules, 22(2), 1-28. [Link]
-
Kumar, V., et al. (2013). Pyrazole and its biological activities: A review. European Journal of Medicinal Chemistry, 69, 1-19. [Link]
-
Antilla, J. C., et al. (2004). Copper−Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. The Journal of Organic Chemistry, 69(17), 5578–5587. [Link]
-
Klapars, A., et al. (2001). A General and Inexpensive Copper Catalyst for the Amidation and N-Arylation of Aryl Halides. Journal of the American Chemical Society, 123(31), 7727–7729. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Zhang, Y., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10118–10127. [Link]
-
Li, X., et al. (2012). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 6), o1775. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]
-
Arote, R. B., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144. [Link]
-
Syamaiah, K., et al. (2014). Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review. Ultrasonics Sonochemistry, 21(5), 1643-1663. [Link]
-
Technical Disclosure Commons. (2022). Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. Technical Disclosure Commons. [Link]
-
Erol, K., et al. (2008). Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 23(6), 895-900. [Link]
-
Bildirici, I., & Çetinkaya, E. (2019). Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 779-792. [Link]
-
Pattar, S. R., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 51(13), 1735-1738. [Link]
-
Jiang, D., et al. (2014). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 19(4), 5168-5178. [Link]
-
Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. Arkivoc, 2012(3), 49-65. [Link]
-
Arote, R. B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]
-
Gangarapu, N. R., & Chandrasekhar, K. B. (2017). NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. ChemistrySelect, 2(25), 7706-7710. [Link]
-
Lippert, J. W., III. (2005). Amide bond formation by using amino acid fluorides. Arkivoc, 2005(14), 87-95. [Link]
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(15), 3976-3983. [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. [Link]
- Google Patents. (2021). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.
- Google Patents. (1996). EP0749963A1 - N-alkylation method of pyrazole.
-
Govindasamy, S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(38), 5123-5126. [Link]
-
Sharma, S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144. [Link]
-
Kumar, A., et al. (2012). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 53(24), 3041-3044. [Link]
-
Technical Disclosure Commons. (2024). Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. Technical Disclosure Commons. [Link]
- Google Patents. (2012). CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.
-
Antilla, J. C., & Buchwald, S. L. (2001). The Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 123(42), 10513-10514. [Link]
-
Daugulis, O., et al. (2019). Directed C–H Functionalization Reactions with a Picolinamide Directing Group: Ni-Catalyzed Cleavage and Byproduct Recycling. Organic Letters, 21(19), 7859-7862. [Link]
-
Research Square. (2025). Copper Catalysis with Arynes: Unlocking Site-Selective Arylation of Pyrazoles. Research Square. [Link]
-
Liu, L., et al. (2014). Copper-catalysed N-arylation of Pyrrole with Aryl Iodides Under Ligand-free Conditions. Journal of Chemical Research, 38(3), 180-182. [Link]
Sources
- 1. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides [mdpi.com]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. growingscience.com [growingscience.com]
Application Note & Protocol: A Robust and Scalable Synthesis of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate
Introduction: The Significance of Pyrazole Carboxylates in Modern Drug Discovery
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals and agrochemicals.[1][2] Specifically, functionalized pyrazole carboxylic acid esters, such as Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate, serve as critical building blocks for synthesizing a diverse range of biologically active molecules.[1][3] Their structural versatility allows for precise modifications to tune pharmacological properties, making them invaluable intermediates in the development of new therapeutic agents, including anti-inflammatory drugs and analgesics.[1]
This document provides a comprehensive guide for the synthesis of this compound, detailing a field-proven, two-step synthetic strategy. We will present a detailed laboratory-scale protocol and then expand upon the critical considerations and methodologies required for a successful and safe scale-up, addressing the needs of drug development professionals.
The Chosen Synthetic Strategy: A Two-Step Approach
The synthesis is efficiently achieved through a two-step process, beginning with a Claisen condensation followed by a Knorr-type pyrazole synthesis. This route is favored due to its reliability, high yields, and the use of readily accessible starting materials.
-
Step 1: Mixed Claisen Condensation. The synthesis initiates with a base-catalyzed condensation between 2'-fluoroacetophenone and diethyl oxalate. This reaction forms the key intermediate, ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate.
-
Step 2: Cyclocondensation. The resulting 1,3-dicarbonyl intermediate is then reacted with hydrazine hydrate, which undergoes a cyclocondensation reaction to form the stable, aromatic pyrazole ring of the target compound.[4][5][6]
This strategic approach is not only efficient but also highly adaptable for larger-scale production, a critical factor in pharmaceutical development.
Visualizing the Synthetic Workflow
Caption: Overall workflow for the two-step synthesis.
Unveiling the Reaction Mechanisms
A deep understanding of the underlying reaction mechanisms is paramount for troubleshooting, optimization, and safe scale-up.
Mechanism 1: The Mixed Claisen Condensation
The Claisen condensation is a carbon-carbon bond-forming reaction. In this mixed-ester condensation, the enolate of 2'-fluoroacetophenone acts as the nucleophilic donor, and diethyl oxalate, which cannot form an enolate, serves as the electrophilic acceptor.[7][8]
-
Enolate Formation: The base, sodium ethoxide, abstracts an acidic α-proton from 2'-fluoroacetophenone to form a resonance-stabilized enolate.
-
Nucleophilic Attack: The enolate attacks one of the electrophilic carbonyl carbons of diethyl oxalate.
-
Elimination: The tetrahedral intermediate collapses, eliminating an ethoxide ion to form the β-dicarbonyl product.
Caption: Key stages of the Claisen condensation mechanism.
Mechanism 2: Pyrazole Formation via Cyclocondensation
The formation of the pyrazole ring from a 1,3-dicarbonyl compound and hydrazine is a classic cyclization reaction.[6]
-
Initial Condensation: One nitrogen atom of hydrazine attacks one of the carbonyl groups of the diketone, forming a hydrazone intermediate after dehydration.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then attacks the remaining carbonyl group in an intramolecular fashion.
-
Dehydration/Aromatization: The resulting cyclic intermediate readily dehydrates to form the stable, aromatic pyrazole ring.
Caption: Key stages of the pyrazole ring formation.
Part A: Laboratory-Scale Synthesis Protocol (5-10 g Scale)
This protocol is optimized for standard laboratory equipment and provides a reliable method for producing high-purity material for research and development purposes.
Materials & Reagents Table (Lab Scale)
| Reagent | M.W. | Eq. | Amount (for 10g product) | Volume |
| 2'-Fluoroacetophenone | 138.14 | 1.0 | 5.9 g | 5.0 mL |
| Diethyl Oxalate | 146.14 | 1.1 | 6.9 g | 6.5 mL |
| Sodium Ethoxide | 68.05 | 1.1 | 3.2 g | - |
| Ethanol (Absolute) | 46.07 | - | - | 100 mL |
| Hydrazine Hydrate (~64%) | 50.06 | 1.1 | 2.3 g | 2.2 mL |
| Glacial Acetic Acid | 60.05 | cat. | - | ~1 mL |
Step-by-Step Protocol (Lab Scale)
Step 1: Synthesis of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate
-
Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet.
-
Base Preparation: Under a nitrogen atmosphere, suspend sodium ethoxide (3.2 g) in absolute ethanol (50 mL).
-
Reagent Addition: In the dropping funnel, prepare a solution of 2'-fluoroacetophenone (5.9 g) and diethyl oxalate (6.9 g) in absolute ethanol (20 mL).
-
Reaction: Add the solution from the dropping funnel to the stirred sodium ethoxide suspension over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Stirring: After the addition is complete, stir the resulting mixture at room temperature for 4-6 hours, or until TLC analysis (e.g., 3:1 Hexanes:Ethyl Acetate) indicates the consumption of the starting ketone.
-
Work-up:
-
Cool the reaction mixture in an ice bath.
-
Slowly add 1M hydrochloric acid (~50 mL) until the pH is acidic (~pH 2-3), which will cause the product to precipitate.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude diketone intermediate as a yellow oil or solid. This intermediate is often used in the next step without further purification.
-
Step 2: Synthesis of this compound
-
Setup: In a 250 mL round-bottom flask, dissolve the crude intermediate from Step 1 in absolute ethanol (80 mL).
-
Hydrazine Addition: Add glacial acetic acid (~1 mL) followed by the dropwise addition of hydrazine hydrate (2.3 g) over 10 minutes. An exotherm may be observed.
-
Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to induce crystallization.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol (2 x 20 mL).
-
Dry the solid in a vacuum oven at 40-50°C.
-
Expected Yield: 70-85% over two steps.
-
Analytical Data: White to off-white solid. Melting Point: ~135-139°C.
-
Part B: Scale-Up Synthesis Protocol & Considerations (100 g - 1 kg Scale)
Scaling up a synthesis from grams to kilograms introduces significant challenges related to heat transfer, mass transfer, and safety. This section outlines a modified protocol and the critical parameters for a successful scale-up.
Key Scale-Up Considerations
-
Thermal Management: The Claisen condensation and, particularly, the reaction with hydrazine are exothermic. A jacketed reactor with precise temperature control is mandatory to dissipate heat effectively and prevent runaway reactions.
-
Reagent Handling & Safety:
-
Hydrazine Hydrate: This is a highly toxic and suspected carcinogen.[9][10][11] All transfers and handling must be performed in a well-ventilated fume hood or a closed system. Personnel must wear appropriate PPE, including chemical-resistant gloves, a lab coat, and splash goggles.[11][12] An emergency shower and eyewash station must be readily accessible.[11]
-
Sodium Ethoxide: This is a flammable and moisture-sensitive solid. It should be handled under a nitrogen atmosphere to prevent degradation and reduce fire risk.
-
-
Mixing Efficiency: In larger reactors, mechanical overhead stirring is required to ensure homogeneous mixing, which is crucial for both heat distribution and reaction kinetics.
-
Work-up & Isolation: On a larger scale, extractions can be cumbersome. The preferred method is to induce direct crystallization from the reaction mixture where possible. Filtration equipment, such as a Nutsche filter-dryer, can streamline the isolation and drying process.
Materials & Reagents Table (Scale-Up)
| Reagent | M.W. | Eq. | Amount (for 1 kg product) | Volume |
| 2'-Fluoroacetophenone | 138.14 | 1.0 | 590 g | 500 mL |
| Diethyl Oxalate | 146.14 | 1.1 | 690 g | 650 mL |
| Sodium Ethoxide | 68.05 | 1.1 | 320 g | - |
| Ethanol (Absolute) | 46.07 | - | - | 10 L |
| Hydrazine Hydrate (~64%) | 50.06 | 1.1 | 230 g | 220 mL |
| Glacial Acetic Acid | 60.05 | cat. | - | ~100 mL |
Step-by-Step Protocol (Scale-Up)
Step 1: Synthesis of Ethyl 4-(2-fluorophenyl)-2,4-dioxobutanoate
-
Setup: Charge a 20 L jacketed glass reactor equipped with an overhead stirrer, a thermocouple, a reflux condenser, and a nitrogen inlet.
-
Base Preparation: Under a nitrogen blanket, charge the reactor with absolute ethanol (5 L) and sodium ethoxide (320 g). Stir to suspend.
-
Controlled Addition: In a separate vessel, premix 2'-fluoroacetophenone (590 g) and diethyl oxalate (690 g) with absolute ethanol (2 L). Transfer this solution to the reactor via a metering pump over 1-2 hours, maintaining the internal temperature between 25-35°C by circulating coolant through the reactor jacket.
-
Reaction: Stir the mixture at ambient temperature for 6-8 hours, monitoring for completion by HPLC.
-
Quench & Isolation (Option A - Extraction): Cool the reactor to 0-5°C. Slowly add 1M HCl (approx. 5 L) while maintaining the temperature below 20°C. Transfer the mixture to a large extractor and perform the extraction with a suitable solvent like methyl tert-butyl ether (MTBE).
-
Quench & Isolation (Option B - Direct Use): If the intermediate is to be used directly, carefully neutralize the mixture with glacial acetic acid before proceeding to the next step. This avoids a complex work-up but requires careful process control.
Step 2: Synthesis of this compound
-
Setup: To the crude intermediate solution in the 20 L reactor, add the remaining ethanol (3 L) and glacial acetic acid (~100 mL).
-
Hydrazine Addition: Cool the reactor contents to 15-20°C. Add hydrazine hydrate (230 g) subsurface via a dip tube over 1 hour. CRITICAL: Monitor the temperature closely; the addition rate should be controlled to keep the internal temperature below 30°C.
-
Reaction: After the addition is complete, slowly heat the reactor to reflux (~78°C) and hold for 3-5 hours until the reaction is complete by HPLC analysis.
-
Crystallization & Isolation:
-
Cool the reactor contents slowly to 0-5°C over 4-6 hours to promote the growth of large, easily filterable crystals.
-
Hold at 0-5°C for at least 2 hours.
-
Transfer the slurry to a suitable filter (e.g., Nutsche filter).
-
Wash the filter cake with pre-chilled (0-5°C) ethanol (2 x 2 L).
-
Dry the product under vacuum at 50-60°C until a constant weight is achieved.
-
References
-
Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Improved process for the preparation of ethyl 5-(2-fluorophenyl)-1H-pyrrole-3-carboxylate. (2024). Technical Disclosure Commons. Retrieved January 19, 2026, from [Link]
-
(PDF) Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. (2017). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Ethyl 3-(2-furyl)pyrazole-5-carboxylate | CAS#:33545-44-7. (n.d.). Chemsrc. Retrieved January 19, 2026, from [Link]
-
One-pot synthesis of pyrazole. (2018). Chemistry Stack Exchange. Retrieved January 19, 2026, from [Link]
-
1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. (2006). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Practical scale up synthesis of carboxylic acids and their bioisosteres 5-substituted-1H-tetrazoles catalyzed by a graphene oxide-based solid acid carbocatalyst. (2021). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. Retrieved January 19, 2026, from [Link]
-
synthesis of pyrazoles. (2019). YouTube. Retrieved January 19, 2026, from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Hydrazine - Hazardous Substance Fact Sheet. (2010). New Jersey Department of Health. Retrieved January 19, 2026, from [Link]
-
9.8: Mixed Claisen Condensations. (2020). Chemistry LibreTexts. Retrieved January 19, 2026, from [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
23.8 Mixed Claisen Condensations. (2023). OpenStax. Retrieved January 19, 2026, from [Link]
-
Common Name: 1,2-DIETHYLHYDRAZINE HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved January 19, 2026, from [Link]
-
ethyl ethoxalylpropionate. (n.d.). Organic Syntheses. Retrieved January 19, 2026, from [Link]
-
Material Safety Data Sheet - Hydrazine hydrate, 100% (Hydrazine, 64%). (n.d.). Cole-Parmer. Retrieved January 19, 2026, from [Link]
-
The Claisen Condensation. (2019). Willson Research Group, University of Texas. Retrieved January 19, 2026, from [Link]
-
PS8-S05-2. (n.d.). Yale Chemistry Department. Retrieved January 19, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]
- 9. nj.gov [nj.gov]
- 10. fishersci.com [fishersci.com]
- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 12. nj.gov [nj.gov]
The Strategic Incorporation of Fluorine: A Guide to Fluorinated Pyrazoles in Modern Drug Discovery
Introduction: The Unique Role of Fluorine in Medicinal Chemistry
The introduction of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry, with fluorinated compounds representing a significant portion of all pharmaceuticals currently in development.[1][2] This is due to the unique physicochemical properties of fluorine, the most electronegative element.[1] Its small van der Waals radius, similar to that of a hydrogen atom, allows it to act as a bioisosteric replacement for hydrogen, yet its strong electron-withdrawing nature can profoundly alter a molecule's properties.[3] The strategic incorporation of fluorine can lead to enhanced metabolic stability, increased binding affinity for target proteins, modulated lipophilicity, and altered pKa, all of which can significantly improve a drug's pharmacokinetic and pharmacodynamic profile.[3][4]
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[5] When combined with fluorine, the resulting fluorinated pyrazoles exhibit a remarkable range of biological activities, including anti-inflammatory, antiviral, antibacterial, and antifungal properties.[6][7][8] This guide provides an in-depth exploration of the use of fluorinated pyrazoles in drug discovery, offering detailed synthetic protocols, biological evaluation methods, and insights into their mechanisms of action.
The Impact of Fluorination on Pyrazole Scaffolds: A Mechanistic Overview
The introduction of fluorine into a pyrazole ring can have a multitude of effects, all of which can be leveraged by medicinal chemists to fine-tune the properties of a drug candidate.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This increased metabolic stability can lead to a longer drug half-life and improved bioavailability.[4]
-
Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with amino acid residues in the active site of a target protein, thereby increasing binding affinity and potency.[3]
-
Lipophilicity and Permeability: Fluorine substitution can modulate a molecule's lipophilicity, which in turn affects its solubility, permeability across biological membranes, and overall pharmacokinetic profile.[4]
-
pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby acidic or basic functional groups, influencing the ionization state of the molecule at physiological pH and affecting its target engagement and solubility.[3]
Application Note 1: Synthesis of Fluorinated Pyrazoles - The Case of Celecoxib
Celecoxib, a selective COX-2 inhibitor, is a blockbuster anti-inflammatory drug that prominently features a trifluoromethyl-substituted pyrazole ring.[9] Its synthesis provides an excellent case study for the preparation of fluorinated pyrazoles. The most common synthetic route involves a two-step process: a Claisen condensation followed by a cyclocondensation.[9]
Synthetic Workflow for Celecoxib
Caption: Synthetic workflow for Celecoxib.
Detailed Synthetic Protocol for Celecoxib
Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (Claisen Condensation) [4][10]
-
To a 1000 mL four-necked flask, add 400 mL of toluene and 25 g of sodium hydride.
-
Stir the mixture and raise the temperature to 60-65°C.
-
Concurrently, add 40 g of p-methylacetophenone and 50 g of ethyl trifluoroacetate dropwise.
-
After the addition is complete, maintain the temperature at 60-65°C for 1 hour.
-
Cool the reaction mixture to 30°C and add 120 mL of 15% hydrochloric acid dropwise.
-
Allow the layers to separate and collect the organic layer.
-
Evaporate the organic layer to dryness under reduced pressure to obtain the crude product.
-
The residue can be further purified by crystallization from petroleum ether to yield 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione. A reported yield for this step is up to 96%.[4]
Step 2: Synthesis of Celecoxib (Cyclocondensation) [9]
-
In a reaction vessel, combine 40 g of 4,4,4-trifluoro-1-[4-(methyl)phenyl]butane-1,3-dione, 42.2 g of 4-hydrazinylbenzenesulfonamide hydrochloride, and 860 mL of methanol.[9]
-
Heat the mixture to 65°C and stir for 10 hours.[9]
-
Cool the reaction mixture to 25-30°C.
-
Remove the solvent completely under vacuum to obtain crude Celecoxib.
-
The crude product can be recrystallized from a suitable solvent system, such as isopropanol and water, to yield pure Celecoxib.[11]
Application Note 2: Biological Evaluation of Fluorinated Pyrazoles as Anti-Inflammatory Agents
The anti-inflammatory activity of fluorinated pyrazoles is often attributed to their ability to inhibit the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.
Mechanism of Action: COX-2 Inhibition
Caption: Mechanism of action of Celecoxib.
In Vitro Protocol: Fluorometric COX-2 Inhibition Assay[12][13]
This protocol describes a high-throughput method for screening COX-2 inhibitors. The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[12]
Materials:
-
96-well white opaque plate
-
Fluorometric plate reader (Ex/Em = 535/587 nm)
-
Recombinant human COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Test compounds (fluorinated pyrazoles)
-
Positive control (e.g., Celecoxib)
Procedure:
-
Reagent Preparation:
-
Prepare a 10X working solution of the test compounds and positive control in a suitable solvent (e.g., DMSO) and then dilute with COX Assay Buffer.
-
Reconstitute the COX-2 enzyme with sterile ddH₂O.
-
Prepare a Reaction Mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Prepare a diluted solution of Arachidonic Acid in NaOH.
-
-
Assay Plate Setup:
-
Enzyme Control (EC): Add 10 µL of COX Assay Buffer and 10 µL of COX-2 enzyme solution.
-
Inhibitor Control (IC): Add a known concentration of Celecoxib and 10 µL of COX-2 enzyme solution.
-
Sample Screen (S): Add 10 µL of the diluted test compound and 10 µL of COX-2 enzyme solution.
-
Background Control: Use heat-inactivated COX-2 enzyme.
-
-
Reaction and Measurement:
-
Add 80 µL of the Reaction Mix to each well.
-
Initiate the reaction by adding 10 µL of the diluted Arachidonic Acid/NaOH solution to all wells simultaneously.
-
Immediately measure the fluorescence kinetically at 25°C for 5-10 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each test compound concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
| Compound | Target | IC₅₀ (µM) | Reference |
| Celecoxib | COX-2 | 0.45 | [12] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | [13] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 | 4.5 | [13] |
In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats[15]
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of novel compounds.
Animals:
-
Male Wistar rats (150-200 g)
Procedure:
-
Compound Administration:
-
Administer the test compound (fluorinated pyrazole) or vehicle (control) orally or intraperitoneally at a specific dose (e.g., 10 mg/kg).
-
Administer a reference drug (e.g., Indomethacin) to a positive control group.
-
-
Induction of Inflammation:
-
One hour after compound administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the left hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
A significant reduction in paw edema in the treated groups compared to the control group indicates anti-inflammatory activity.
-
Application Note 3: Fluorinated Pyrazoles as Antiviral Agents
The structural versatility of fluorinated pyrazoles has led to their investigation as potential antiviral agents against a range of viruses.
In Vitro Protocol: Plaque Reduction Assay[16][17]
This assay is used to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (IC₅₀).
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
Virus stock (e.g., SARS-CoV-2, MERS-CoV)
-
Cell culture medium
-
Test compounds (fluorinated pyrazoles)
-
Positive control (e.g., Hydroxychloroquine)
-
Agarose or methylcellulose overlay
Procedure:
-
Cell Seeding:
-
Seed Vero E6 cells in 6-well plates and grow to confluence.
-
-
Viral Infection and Compound Treatment:
-
Pre-treat the cells with various concentrations of the test compounds for a specified time.
-
Infect the cells with a known amount of virus (e.g., 100 plaque-forming units).
-
-
Overlay and Incubation:
-
After the infection period, remove the virus-containing medium and add an overlay medium containing agarose or methylcellulose to restrict the spread of the virus.
-
Incubate the plates for a period sufficient for plaque formation (e.g., 3-5 days).
-
-
Plaque Visualization and Counting:
-
Fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the untreated virus control.
-
Determine the IC₅₀ value from the dose-response curve.
-
Conclusion and Future Perspectives
Fluorinated pyrazoles represent a highly valuable class of compounds in drug discovery, offering a unique combination of a privileged heterocyclic scaffold and the advantageous properties of fluorine. The ability to fine-tune their physicochemical and biological properties through the strategic placement of fluorine atoms has led to the development of successful drugs and a plethora of promising clinical candidates. As our understanding of the intricate roles of fluorine in molecular recognition and metabolism deepens, and as synthetic methodologies for the selective fluorination of complex molecules continue to advance, the impact of fluorinated pyrazoles on medicinal chemistry is set to grow even further. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this remarkable class of molecules in their quest for novel and effective therapeutics.
References
- Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2024). ChemistrySelect.
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
- Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. (n.d.). International Journal of Pharmaceutical Sciences.
- Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2024). ChemistrySelect.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PubMed Central.
- Fluorinated Pyrazoles: From Synthesis to Applic
- University of Mississippi. (n.d.).
- Fluorinated Pyrazoles: From Synthesis to Applic
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Medicinal Chemistry.
- Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (n.d.). PubMed Central.
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PubMed Central.
- Fluorinated pyrazoles containing marketed drug molecules. (n.d.).
- An Improved and Scalable Process for Celecoxib: A Selective Cyclooxygenase-2 Inhibitor. (2025). Organic Process Research & Development.
- Synthesis of synthesis of fluorinated pyrazoles comprising... (n.d.).
- Representative bioactive fluorinated pyrazoles. (n.d.).
- Fluorinated Pyrazoles: From Synthesis to Applic
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). Molecules.
- Synthesis of 4-Formyl Pyrazole Derivatives Drived from Galloyl Hydrazide and Their Antimicrobial Activity. (n.d.). Chemical Methodologies.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)
- Synthesis method of celecoxib. (n.d.).
- Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Deriv
- Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated
- An ELISA method to measure inhibition of the COX enzymes. (n.d.).
- Synthesis and antiviral activity of new pyrazole and thiazole derivatives. (2025).
- Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propag
- Antiviral activity of pyrazole derivatives bearing a hydroxyquinoline scaffold against SARS-CoV-2, HCoV-229E, MERS-CoV, and IBV propagation. (2024).
- Early Viral Entry Assays to identify and evalu
Sources
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. semanticscholar.org [semanticscholar.org]
- 3. ClinPGx [clinpgx.org]
- 4. Synthesis method of celecoxib - Eureka | Patsnap [eureka.patsnap.com]
- 5. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Pharmacokinetics of celecoxib after oral administration in dogs and humans: effect of food and site of absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Continuous gas/liquid–liquid/liquid flow synthesis of 4-fluoropyrazole derivatives by selective direct fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CN102391184A - Synthesis method of celecoxib - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. assaygenie.com [assaygenie.com]
- 13. ijpsjournal.com [ijpsjournal.com]
The Art of Precision: A Researcher's Guide to the N-Alkylation of Pyrazole Esters
In the landscape of modern medicinal chemistry and drug development, N-alkylated pyrazoles stand out as privileged scaffolds. Their prevalence in a wide array of blockbuster pharmaceuticals and promising clinical candidates underscores the critical importance of mastering their synthesis. This guide provides an in-depth exploration of the protocols for the N-alkylation of pyrazole esters, designed for researchers, scientists, and drug development professionals. We will move beyond simple step-by-step instructions to delve into the causality behind experimental choices, ensuring a robust and reproducible understanding of these essential transformations.
The Significance of N-Alkylated Pyrazole Esters
The pyrazole core is a five-membered aromatic heterocycle with two adjacent nitrogen atoms. The presence of an ester functionality provides a versatile handle for further synthetic manipulations, making pyrazole esters key building blocks in organic synthesis. N-alkylation of the pyrazole ring is a crucial step in modulating the physicochemical and pharmacological properties of the final molecule. This modification can influence factors such as solubility, metabolic stability, and target binding affinity.
The primary challenge in the N-alkylation of unsymmetrically substituted pyrazoles is controlling the regioselectivity. The two nitrogen atoms of the pyrazole ring are non-equivalent, and alkylation can occur at either position, leading to a mixture of N1 and N2 isomers. The ability to selectively synthesize one isomer over the other is often paramount for achieving the desired biological activity.
Mechanistic Considerations: A Tale of Two Nitrogens
The regiochemical outcome of the N-alkylation of pyrazole esters is governed by a delicate interplay of electronic and steric factors, as well as the reaction conditions employed.[1] The pyrazole anion, formed upon deprotonation, is an ambident nucleophile. The distribution of the negative charge and the steric hindrance around each nitrogen atom will dictate the site of alkylation.
Generally, the N1 position is electronically favored due to the delocalization of the negative charge onto the adjacent ester group. However, bulky substituents on the pyrazole ring or the alkylating agent can favor alkylation at the less sterically hindered N2 position.[2] The choice of base, solvent, and temperature can also significantly influence the isomeric ratio.
Methodologies for N-Alkylation: A Comparative Overview
Several methodologies have been developed for the N-alkylation of pyrazole esters, each with its own set of advantages and limitations. The choice of method will depend on the specific substrate, the desired regioselectivity, and the scale of the reaction.
| Method | Typical Reagents | Advantages | Disadvantages | Regioselectivity |
| Classical SN2 Alkylation | Alkyl halide, Base (K₂CO₃, NaH) | Simple, cost-effective | Often requires harsh conditions, may lead to mixtures of isomers | Variable, influenced by sterics and electronics |
| Phase-Transfer Catalysis (PTC) | Alkyl halide, Base (KOH), PTC (TBAB) | Mild conditions, high yields, often solvent-free | Catalyst can be "poisoned" by certain anions | Good, can be tuned by the choice of base |
| Mitsunobu Reaction | Alcohol, DEAD or DIAD, PPh₃ | Mild conditions, good for secondary alcohols, stereoinversion | Stoichiometric phosphine oxide byproduct can be difficult to remove | Generally favors the less sterically hindered nitrogen |
| Microwave-Assisted Synthesis | Alkyl halide, Base | Drastically reduced reaction times, improved yields | Requires specialized equipment | Similar to conventional heating, but can be optimized |
| Acid-Catalyzed Alkylation | Trichloroacetimidates, Brønsted acid (CSA) | Mild, avoids strong bases | Limited to certain alkylating agents | Sterically controlled |
| Enzymatic Alkylation | Engineered enzymes, haloalkanes | High regioselectivity (>99%) | Requires specialized enzymes, limited substrate scope | Excellent, catalyst-controlled |
Experimental Protocols
Protocol 1: Classical N-Alkylation with Alkyl Halide and Potassium Carbonate
This is a widely used and straightforward method for the N-alkylation of pyrazole esters.
Rationale: Potassium carbonate is a mild and inexpensive base that is sufficient to deprotonate the pyrazole NH. DMF is a polar aprotic solvent that effectively solvates the pyrazole anion and the potassium counterion, facilitating the SN2 reaction with the alkyl halide.
Materials:
-
Pyrazole ester (1.0 equiv)
-
Alkyl halide (1.1-1.5 equiv)
-
Potassium carbonate (K₂CO₃, 2.0 equiv), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the pyrazole ester (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.1-1.5 equiv) dropwise to the suspension.
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated pyrazole ester.
Protocol 2: Phase-Transfer Catalysis (PTC) for N-Alkylation
PTC offers a mild and efficient alternative, often proceeding under solvent-free conditions.[3][4]
Rationale: The phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transfer of the pyrazole anion from the solid or aqueous phase to the organic phase where the alkylating agent resides. This allows the reaction to proceed at a lower temperature and often with higher yields.
Materials:
-
Pyrazole ester (1.0 equiv)
-
Alkyl halide (1.0 equiv)
-
Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃) (solid)
-
Tetrabutylammonium bromide (TBAB, 0.03-0.1 equiv)
Procedure:
-
In a round-bottom flask, thoroughly mix the pyrazole ester (1.0 equiv), the alkyl halide (1.0 equiv), the solid base (KOH or K₂CO₃), and the phase-transfer catalyst (TBAB).
-
Stir the mixture vigorously at the desired temperature (room temperature to 80 °C). The reaction is often performed without any solvent.[3]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water, dry over a drying agent, and concentrate under reduced pressure.
-
Purify the product by distillation or column chromatography.
Protocol 3: Mitsunobu Reaction for N-Alkylation
The Mitsunobu reaction is particularly useful for the N-alkylation of pyrazoles with primary and secondary alcohols.[2][5]
Rationale: This reaction proceeds via an alkoxyphosphonium salt, which is then displaced by the pyrazole nucleophile in an SN2 fashion. This results in the inversion of stereochemistry at the alcohol carbon. The reaction is typically carried out under mild and neutral conditions.
Materials:
-
Pyrazole ester (1.0 equiv)
-
Alcohol (1.2 equiv)
-
Triphenylphosphine (PPh₃, 1.5 equiv)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 equiv)
-
Anhydrous tetrahydrofuran (THF) or Dichloromethane (DCM)
Procedure:
-
To a solution of the pyrazole ester (1.0 equiv), the alcohol (1.2 equiv), and triphenylphosphine (1.5 equiv) in anhydrous THF or DCM at 0 °C under an inert atmosphere, add DEAD or DIAD (1.5 equiv) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography. The triphenylphosphine oxide byproduct can sometimes be challenging to remove completely.
Visualizing the Chemistry
N-Alkylation Workflow
Caption: General workflow for the N-alkylation of pyrazole esters.
Regioselectivity in Pyrazole Alkylation
Caption: Factors influencing the regioselectivity of pyrazole N-alkylation.
Conclusion
The N-alkylation of pyrazole esters is a cornerstone reaction in the synthesis of medicinally relevant compounds. A thorough understanding of the underlying mechanisms and the various available protocols is essential for the modern synthetic chemist. By carefully considering the electronic and steric properties of the substrates and judiciously selecting the reaction conditions, researchers can achieve high yields and excellent regioselectivity in these crucial transformations. The protocols and insights provided in this guide are intended to empower scientists to confidently and effectively synthesize N-alkylated pyrazole esters in their drug discovery endeavors.
References
-
Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of n-alkylpyrazoles by phase transfer catalysis without solvent. Synthetic Communications, 20(18), 2849-2853. [Link]
- G. Jones, in Comprehensive Organic Chemistry, D. H. R. Barton and W. D. Ollis, Eds., Pergamon Press, Oxford, 1979, Vol. 4, p. 377. (No direct link available)
- Hofmann, K. (1953). Imidazole and its Derivatives, Part I. Interscience Publishers, New York. (No direct link available)
- Jonczyk, A., & Makosza, M. (1976). Reactions of organic anions. Part LXVIII. Catalytic N-alkylation of some nitrogen heterocycles in aqueous medium. Roczniki Chemii, 50, 2041. (No direct link available)
- Pozharskii, A. F., Anisimova, V. A., & Tsupak, E. B. (1997). Heterocyclic Chemistry. Ellis Horwood, Chichester. (No direct link available)
-
Kudelko, A., & Zieliński, W. (2012). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 17(12), 14389-14404. [Link]
-
Zhang, Y., Wu, H., & Chen, J. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10134-10145. [Link]
-
Fustero, S., Román, R., Sanz-Cervera, J. F., Simón-Fuentes, A., & Cunat, A. C. (2009). Phase-Transfer Catalyzed Alkylation and Cycloalkylation of 3-Substituted-1H-pyrazol-2-in-5-ones in the Absence or Presence of Carbon Disulfide. Molecules, 14(1), 333-355. [Link]
-
Smith, A. B., III, & Kanoh, N. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3464. [Link]
- Mitsunobu, O. (1981). The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products. Synthesis, 1981(1), 1-28. (No direct link available)
-
Smith, A. B., III, & Kanoh, N. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Molecules, 27(11), 3464. [Link]
- Martins, M. A. P., Frizzo, C. P., Moreira, D. N., Buriol, L., & Machado, P. (2009). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Science of Synthesis, 2009/1, 1-12. (No direct link available)
-
Law, J., Manjunath, A., Schioldager, R., & Eagon, S. (2019). Microwave-Assisted Preparation of 1-Aryl-1H-pyrazole-5-amines. Journal of Visualized Experiments, (148), e59896. [Link]
- Matos, I., Perez-Mayoral, E., Soriano, E., Zukal, A., Martin-Aranda, R. M., Lopez-Peinado, A. J., ... & Cejka, J. (2010). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. Chemical Engineering Journal, 161(3), 377-383. (No direct link available)
- Polshettiwar, V., & Varma, R. S. (2007). Microwave-assisted synthesis of pyrazoles—a mini-review. Green Chemistry Letters and Reviews, 1(1), 23-34. (No direct link available)
- Kumar, A., & Maurya, R. A. (2008). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 8(52), 29635-29669. (No direct link available)
-
Wang, Y., Sheng, S., & Li, X. (2011). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 16(12), 10246-10255. [Link]
-
Hughes, D. L. (2023). Alkylation of NH-sulfoximines under Mitsunobu-type conditions. Organic & Biomolecular Chemistry, 21(29), 5961-5965. [Link]
- Dembinski, R. (2004). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. European Journal of Organic Chemistry, 2004(12), 2763-2767. (No direct link available)
-
Al-Zaydi, K. M. (2006). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Molecules, 11(12), 978-984. [Link]
- Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. (No direct link available)
-
Basavaiah, D., Rao, A. J., & Satyanarayana, T. (2003). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. Beilstein Journal of Organic Chemistry, 9, 1139-1145. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the purification of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate. As a Senior Application Scientist, this guide is structured to not only provide step-by-step protocols but also to explain the underlying scientific principles behind these experimental choices, ensuring both technical accuracy and practical, field-proven insights.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound.
Issue 1: My final product is a persistent oil or low-melting solid, not the expected crystalline material. What is happening and how can I fix it?
Possible Causes & Solutions:
-
Residual Solvent: The most common cause of "oiling out" is the presence of residual solvent. Ensure your product is thoroughly dried under high vacuum, possibly with gentle heating, to remove any remaining solvent.
-
Impurities: The presence of impurities can lower the melting point of your compound and inhibit crystallization. Common impurities in pyrazole synthesis can include unreacted starting materials, regioisomers, or byproducts from side reactions.[1]
-
Actionable Advice: Re-purify the material using column chromatography with a carefully selected solvent system. A gradient elution from a non-polar solvent system (e.g., hexane/ethyl acetate) to a more polar one can help separate closely related impurities.
-
-
Polymorphism: While less common, your compound may exist in different crystalline forms (polymorphs), one of which might be a low-melting solid or an oil at room temperature.
-
Actionable Advice: Try different recrystallization solvents or solvent combinations. Sometimes, scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization. Seeding with a previously obtained crystal of the desired form can also be effective.
-
Issue 2: My column chromatography separation is poor, leading to mixed fractions and low yield. How can I optimize this?
Possible Causes & Solutions:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating your target compound from impurities.
-
Actionable Advice: Perform a thorough Thin Layer Chromatography (TLC) analysis with various solvent systems (e.g., different ratios of hexane/ethyl acetate, dichloromethane/methanol) to identify the eluent that provides the best separation (difference in Rf values) between your product and the impurities.
-
-
Column Overloading: Loading too much crude material onto the column will result in broad bands and poor separation.
-
Actionable Advice: As a rule of thumb, the amount of crude material should be about 1-5% of the weight of the silica gel.
-
-
Compound Degradation on Silica Gel: Some nitrogen-containing heterocyclic compounds, like pyrazoles, can interact strongly with the acidic silica gel, leading to tailing or even degradation.[1]
Issue 3: I am observing a significant loss of product during recrystallization. What are the best practices to maximize my yield?
Possible Causes & Solutions:
-
Product Loss During Transfers: Material can be lost when transferring between flasks or on the filtration apparatus.
-
Actionable Advice: Rinse all glassware with a small amount of the cold recrystallization solvent and add these rinsings to the filtration funnel to recover any adhered product.[1]
-
-
Premature Crystallization: The compound may crystallize out during hot filtration if the solution cools too quickly.
-
Actionable Advice: Use a pre-heated funnel and receiving flask for the hot filtration step to maintain the temperature and prevent premature crystallization.[1]
-
-
Using an Excessive Amount of Solvent: Dissolving the crude product in too much solvent will result in a low recovery upon cooling.
-
Actionable Advice: Use the minimum amount of hot solvent required to fully dissolve the crude material. It is often best to add the solvent in small portions to the heated mixture until everything just dissolves.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A common challenge in the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds is the formation of regioisomers.[1] Other potential impurities can include unreacted starting materials and byproducts from incomplete cyclization, such as hydrazone intermediates.[1] The purification strategy should be designed to remove these specific impurities.
Q2: Can I purify my pyrazole compound without using column chromatography?
Yes, several methods can be employed for purification without resorting to chromatography:
-
Recrystallization: This is the most common and often most effective method for purifying solid pyrazole compounds.[3] The key is to find a suitable solvent or solvent mixture in which the pyrazole is soluble at high temperatures but sparingly soluble at low temperatures.[3]
-
Acid-Base Extraction: Pyrazoles are basic and can be protonated with an acid to form a water-soluble salt. This allows for separation from non-basic impurities. The pyrazole can then be recovered by basifying the aqueous solution and extracting it with an organic solvent.[3] A patented method describes the purification of pyrazoles by forming and crystallizing their acid addition salts.[4]
-
Distillation: For liquid pyrazoles, distillation under reduced pressure can be an effective purification method.[3]
Q3: What is the best general approach to developing a purification strategy for a new pyrazole derivative?
A systematic approach is crucial for developing an effective purification strategy. The following workflow is recommended:
Sources
Regioselectivity issues in pyrazole synthesis with unsymmetrical diketones
Topic: Regioselectivity Issues in Pyrazole Synthesis with Unsymmetrical Diketones
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth, actionable advice on a persistent challenge in heterocyclic chemistry: controlling regioselectivity in the Knorr synthesis of pyrazoles from unsymmetrical 1,3-diketones. Here, we move beyond simple protocols to explain the causality behind experimental outcomes, helping you troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is regioselectivity in the context of pyrazole synthesis?
A1: Regioselectivity refers to the preference for forming one constitutional isomer over another in a chemical reaction. When an unsymmetrical 1,3-diketone (where the substituents R¹ and R² are different) reacts with a substituted hydrazine (R³ ≠ H), the hydrazine's initial nucleophilic attack can occur at either of the two distinct carbonyl carbons. This leads to two possible regioisomeric pyrazole products.[1][2][3][4] Controlling which isomer forms is a critical challenge, as often only one of the isomers possesses the desired biological or material properties.[5]
Q2: What is the generally accepted mechanism for this reaction?
A2: The reaction, known as the Knorr pyrazole synthesis, begins with the nucleophilic attack of a hydrazine nitrogen atom on one of the carbonyl carbons of the 1,3-diketone.[6][7] This is followed by a series of steps involving the formation of a hydrazone or a hydroxylpyrazolidine intermediate.[1] Subsequent intramolecular condensation (cyclization) by attack of the second nitrogen atom onto the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring.[1][7] The crucial regiochemical decision is made during the initial nucleophilic attack.
Q3: Why is controlling regioselectivity so important in drug development?
A3: The pyrazole scaffold is a "privileged structure" frequently found in pharmaceuticals and agrochemicals.[8][9][10] The specific arrangement of substituents on the pyrazole ring dictates its three-dimensional shape and electronic properties. These features, in turn, govern how the molecule interacts with its biological target (e.g., an enzyme or receptor). A slight change in substituent position, as seen between two regioisomers, can lead to a dramatic loss of biological activity or introduce off-target effects. Therefore, producing a single, desired regioisomer is essential for efficacy, safety, and regulatory approval.
Troubleshooting Guide: Common Experimental Issues
Problem 1: My reaction yields a mixture of regioisomers (e.g., a ~1:1 ratio). How can I improve the selectivity for a single product?
This is the most common issue and arises when the two carbonyl groups of the diketone have similar reactivity. The outcome is governed by a delicate balance of electronic effects, steric hindrance, and reaction conditions.[1][2]
Answer: To shift the equilibrium towards a single isomer, you must manipulate these factors to create a significant energy difference between the two competing reaction pathways.
Causality & Solution Pathways:
-
Exploit Electronic Effects:
-
The Principle: The initial attack of the hydrazine is directed to the more electrophilic (electron-deficient) carbonyl carbon. Attaching a strong electron-withdrawing group (EWG), such as a trifluoromethyl (-CF₃) group, to one side of the diketone will make the adjacent carbonyl carbon the preferred site of attack.[11]
-
Actionable Advice: If your synthesis allows, design your diketone with one substituent being strongly electron-withdrawing (e.g., -CF₃, -NO₂) and the other being electron-donating or neutral (e.g., -CH₃, -Ph). This provides a strong electronic bias. For instance, in the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with arylhydrazines, the reaction overwhelmingly favors attack at the carbonyl adjacent to the -CF₃ group.[11]
-
-
Leverage Steric Hindrance:
-
The Principle: The hydrazine, particularly if substituted with a bulky group (e.g., a phenyl group), will preferentially attack the less sterically hindered carbonyl carbon.
-
Actionable Advice: Increase the steric bulk of one of the diketone's substituents (e.g., use a tert-butyl group vs. a methyl group). This will physically block the approach to the nearby carbonyl, directing the hydrazine to the more accessible site.
-
-
Optimize Reaction Conditions (The Most Powerful Tool):
-
pH Control: The acidity of the reaction medium is critical.
-
Acidic Conditions (e.g., adding catalytic HCl, H₂SO₄, or TFA): Under acidic conditions, the more basic nitrogen of a substituted hydrazine (the one not attached to the substituent, R³) is protonated. This reduces its nucleophilicity, forcing the reaction to proceed through the less basic, more nucleophilic nitrogen. This can reverse the regioselectivity compared to neutral conditions.[2][5]
-
Neutral/Basic Conditions: In neutral or basic media, the terminal -NH₂ group of the hydrazine is the more potent nucleophile.
-
-
Solvent Choice: The solvent can dramatically influence regioselectivity. Standard solvents like ethanol often give poor selectivity.[12][13]
-
Fluorinated Alcohols: Using solvents like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) has been shown to dramatically increase regioselectivity, often favoring a single isomer.[12][13] These solvents can stabilize intermediates through hydrogen bonding and alter the nucleophilicity of the reactants, thereby amplifying the inherent electronic and steric differences.[12]
-
Amide Solvents: Solvents like N,N-dimethylacetamide (DMAc) have also been reported to provide excellent regioselectivity, particularly in combination with acid catalysis.[11]
-
-
Workflow for Optimizing Regioselectivity
Caption: Troubleshooting workflow for improving regioselectivity.
Problem 2: How do I reliably identify which regioisomer I have synthesized?
Answer: Differentiating between the two regioisomers is non-trivial and requires careful spectroscopic analysis. Relying on a single method can be misleading. X-ray crystallography is the definitive method, but advanced NMR techniques are the most common and powerful tools for structural elucidation in solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: While useful, simple proton NMR is often insufficient as the chemical shifts of the pyrazole ring protons may be very similar in both isomers.
-
¹³C NMR: The chemical shifts of the substituted carbons (C3 and C5) of the pyrazole ring are highly informative. By comparing the observed shifts to those of known, structurally confirmed analogues or to theoretical predictions, an assignment can often be made.[14][15]
-
2D NMR (HMBC & NOESY): These are the most powerful NMR methods for this problem.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. For an N-substituted pyrazole, look for a correlation between the protons of the N-substituent (e.g., N-CH₃) and the C3 and C5 carbons of the pyrazole ring. The presence or absence of specific long-range couplings can definitively establish the connectivity.[16]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between atoms that are close in space. A clear NOE between the protons on the N-substituent and the protons on the adjacent C5 substituent provides unambiguous proof of that specific regioisomer.[16]
-
-
Problem 3: Are there alternative synthetic methods that bypass this regioselectivity issue entirely?
Answer: Yes. While the Knorr synthesis is classic, other methods have been developed to provide absolute regiocontrol. If you are consistently unable to resolve your regioselectivity issues, consider these alternatives:
-
Synthesis from α,β-Unsaturated Ketones (Chalcones): The reaction of α,β-unsaturated ketones with hydrazines can provide pyrazolines, which are then oxidized to pyrazoles. The regioselectivity is often more predictable in these cases.[11]
-
1,3-Dipolar Cycloadditions: The reaction of diazo compounds with alkynes is a powerful method for building the pyrazole ring with high regioselectivity, though it requires different starting materials.[8][9][17]
-
Using Pre-functionalized Hydrazones: Other modern methods involve reacting N-arylhydrazones with reagents like nitroolefins or vicinal diols, where the reaction mechanism ensures the formation of a single regioisomer.[18][19]
Data Summary: Controlling Factors in Regioselectivity
The following table summarizes key findings from the literature on how different factors influence the final isomeric ratio.
| Diketone Substituent (R¹) | Hydrazine (R³) | Solvent | Conditions | Major Isomer Outcome | Reference |
| CF₃ (Strong EWG) | Phenylhydrazine | Ethanol | Neutral, Reflux | Attack at CF₃-adjacent carbonyl is heavily favored (>98:2) | [11] |
| 2-Furyl | Methylhydrazine | Ethanol | Neutral | Mixture of isomers (~1:1.3) | [12][13] |
| 2-Furyl | Methylhydrazine | HFIP | Neutral | Highly selective for 3-(2-furyl) isomer (97:3) | [12][13] |
| Aryl | Arylhydrazine | DMAc | Catalytic Acid | Good to excellent regioselectivity | [11] |
| Aryl | Arylhydrazine Hydrochloride | Varies | Acidic Salt | Favors one regioisomer (e.g., 1,3-isomer) | [5] |
| Aryl | Free Arylhydrazine | Varies | Neutral/Basic | Favors the opposite regioisomer (e.g., 1,5-isomer) | [5] |
Experimental Protocol: Regioselective Synthesis using a Fluorinated Solvent
This protocol is adapted from methodologies reported to give high regioselectivity through the use of 2,2,2-trifluoroethanol (TFE).[12][13]
Reaction: Synthesis of 1-methyl-5-phenyl-3-(trifluoromethyl)-1H-pyrazole
-
Reagent Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-phenyl-4,4,4-trifluorobutane-1,3-dione (1.0 eq) in 2,2,2-trifluoroethanol (TFE) (approx. 0.2 M concentration).
-
Reactant Addition: To the stirred solution, add methylhydrazine (1.1 eq) dropwise at room temperature. Caution: Methylhydrazine is toxic and should be handled in a fume hood with appropriate personal protective equipment.
-
Reaction Execution: Heat the reaction mixture to reflux (approx. 74 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Remove the TFE solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Isolation: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the desired regioisomer.
-
Characterization: Confirm the structure and isomeric purity of the final product using ¹H NMR, ¹³C NMR, and 2D NMR (NOESY/HMBC) as described in the troubleshooting section.
Mechanistic Overview
The diagram below illustrates the two competing pathways in the condensation of an unsymmetrical diketone with a substituted hydrazine. The regiochemical outcome is determined by the relative rates of initial attack (k₁ vs. k₂) at the two non-equivalent carbonyls, C1 and C3.
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 9. Regioselektive Synthese von 3,5-disubstituierten Pyrazolen - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 10. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 13. pubs.acs.org [pubs.acs.org]
- 14. cdnsciencepub.com [cdnsciencepub.com]
- 15. researchgate.net [researchgate.net]
- 16. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 19. Pyrazole synthesis [organic-chemistry.org]
Technical Support Center: Overcoming Challenges in the Purification of Pyrazole Isomers
Welcome to the technical support center for the purification of pyrazole isomers. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique and often frustrating challenges associated with separating these structurally similar compounds. Here, we provide troubleshooting advice, field-proven protocols, and a deeper look into the causality behind the purification strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the high-level questions that frequently arise when planning the purification of pyrazole isomer mixtures.
Q1: What are the primary challenges in separating pyrazole isomers?
Separating pyrazole isomers, particularly regioisomers (e.g., 1,3- vs. 1,5-disubstituted), is notoriously difficult due to their very similar physicochemical properties.[1] Key challenges include:
-
Similar Polarity: Regioisomers often have nearly identical polarity, leading to co-elution in normal-phase chromatography.[1] This similarity arises from having the same functional groups, with only their relative positions differing.
-
Hydrogen Bonding: The pyrazole N-H group can engage in hydrogen bonding, both with the stationary phase and through self-association into dimers or trimers.[2][3][4] This can lead to peak tailing on silica gel and altered elution profiles that complicate separation.
-
Identical Properties of Enantiomers: Chiral pyrazole isomers (enantiomers) have identical physical properties in achiral environments, making their separation impossible without specialized chiral stationary phases (CSPs) or chiral additives.[1][5]
Q2: What should be my first step when developing a separation method for pyrazole regioisomers?
Your first step should always be a thorough analysis using Thin Layer Chromatography (TLC). TLC is a crucial diagnostic tool to quickly screen various solvent systems and determine if a chromatographic separation is feasible.[6]
-
Why it's critical: If you cannot achieve any separation of the isomer spots on a TLC plate, you will not be able to separate them using a flash column with the same eluent system.[1]
-
What to look for: Aim for a solvent system that gives a clear difference in the Retention Factor (Rf) values for your two isomers. Even a small ΔRf on TLC can often be amplified into a successful separation on a longer flash column.
Q3: When should I choose recrystallization over chromatography?
Recrystallization is a powerful, scalable, and often more economical purification technique, but its success depends on key differences in solubility between the isomers.
-
Consider recrystallization when:
-
The isomers are solids with good crystallinity.
-
You have a significant amount of material (>1 g), where chromatography can be cumbersome.
-
You can identify a solvent system where one isomer is significantly less soluble than the other at a given temperature.
-
-
A useful trick: The formation of an acid addition salt (e.g., hydrochloride or sulfate) can sometimes alter the crystal packing and solubility properties of the isomers differently, enabling a separation that was not possible with the free bases.[7][8]
Section 2: Troubleshooting Guide for Common Purification Issues
This section provides a question-and-answer formatted guide to troubleshoot specific experimental problems.
Q4: My pyrazole isomers are co-eluting or showing very poor separation on a silica gel column. What should I do?
This is the most common issue and points directly to the isomers having very similar polarities.[1]
Causality: The slight difference in the position of a substituent on the pyrazole ring may not create a large enough difference in the overall molecular dipole and its interaction with the silica surface.
Solutions:
-
Optimize the Mobile Phase:
-
Reduce Polarity: If the Rf values are high (>0.5), decrease the concentration of the polar solvent (e.g., ethyl acetate, methanol) in your non-polar solvent (e.g., hexanes). A lower overall eluent strength forces the compounds to interact more with the silica, amplifying small polarity differences.
-
Try Different Solvents: Sometimes, switching the polar component of the mobile phase can change the selectivity. For example, if a hexane/ethyl acetate system fails, try a hexane/dichloromethane or a toluene/ethyl acetate system. These solvents have different interactions (e.g., π-π stacking with toluene) that can be exploited.
-
-
Modify the Stationary Phase:
-
Deactivate the Silica: Pyrazole basicity can cause strong interactions with acidic silanol groups on the silica surface, leading to peak tailing. Pre-treating the silica gel or adding a small amount (0.1-1%) of a modifier like triethylamine to your mobile phase can cap these active sites, resulting in sharper peaks and potentially better resolution.[9]
-
-
Improve Column Technique:
-
Use a Longer Column: Increasing the column length provides more theoretical plates, enhancing the separation of closely eluting compounds.
-
Dry Loading: Always use the dry loading technique. Dissolving the sample in a strong solvent and loading it directly onto the column will destroy the separation at the top of the column. Instead, adsorb your crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder.[1]
-
Q5: I'm observing significant peak tailing in my HPLC separation. What is the cause and how can I fix it?
Peak tailing in HPLC is often caused by secondary interactions between the basic pyrazole nitrogen and residual acidic silanols on the silica-based stationary phase (e.g., C18).[1]
Causality: These strong, non-ideal interactions hold onto the analyte longer than the primary reversed-phase mechanism, causing a "tail" of the compound to elute slowly from the column.
Solutions:
-
Add a Mobile Phase Modifier:
-
For Reversed-Phase (C18): Add a small amount (0.05-0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase.[1][10] The acid protonates the silanol groups, effectively "masking" them from interacting with your pyrazole. It also ensures the pyrazole is consistently protonated, leading to a single, sharp peak.
-
For Normal-Phase (Silica/Diol): Add a small amount of a basic modifier like diethylamine to compete for the active silanol sites.[1]
-
-
Reduce Sample Load: Injecting too much sample can overload the column, leading to poor peak shape. Try reducing the injection volume or the sample concentration.[1]
-
Check Column Health: A degraded column or a void at the column head can also cause tailing. If modifiers don't help, consider replacing your column.[1]
Q6: I need to separate chiral pyrazole enantiomers. Where do I start?
Enantiomers require a chiral environment for separation. High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is the standard method.
Causality: CSPs contain a chiral selector that forms transient, diastereomeric complexes with the two enantiomers. The difference in the stability of these two complexes causes one enantiomer to be retained longer on the column than the other, enabling their separation.
Recommended Starting Point:
-
Stationary Phase: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have shown excellent chiral recognition capabilities for a wide range of pyrazole derivatives.[5][11] A column like Lux Cellulose-2 is a robust starting point.[5]
-
Mobile Phase Mode: The polar organic mode (e.g., using acetonitrile or methanol/ethanol as the mobile phase) is often very effective for pyrazoles, leading to short analysis times and sharp peaks.[5] Normal phase mode (e.g., n-hexane/ethanol) can also be highly effective and may offer different selectivity.[5][12]
Section 3: Method Development & Protocols
Visualization of Purification Strategy Selection
The choice of a primary purification technique is a critical first step. The following decision tree illustrates a logical workflow for selecting an appropriate method.
Caption: Decision tree for selecting a pyrazole isomer purification method.
Data Summary: Recommended Starting Conditions
The tables below provide empirically supported starting points for method development in both flash chromatography and HPLC.
Table 1: Recommended Starting Solvent Systems for Flash Chromatography (Silica Gel)
| Polarity of Pyrazole Isomers | Non-Polar Component | Polar Component | Gradient Range |
| Low to Medium | Hexanes / Heptane | Ethyl Acetate | 0% -> 40% |
| Low to Medium | Hexanes / Heptane | Dichloromethane | 0% -> 100% |
| Medium to High | Toluene | Ethyl Acetate | 0% -> 50% |
| High | Dichloromethane | Methanol | 0% -> 10% |
Table 2: Recommended Starting Conditions for HPLC Method Development
| Isomer Type | Column Chemistry | Mobile Phase A | Mobile Phase B | Modifier | Mode |
| Regioisomers | C18 | Water | Acetonitrile or Methanol | 0.1% TFA or Formic Acid | Reversed-Phase[1][10][13] |
| Regioisomers | Silica or Diol | Hexanes / Heptane | Ethanol or Isopropanol | (Optional) 0.1% Diethylamine | Normal-Phase |
| Enantiomers | Lux Cellulose-2 | N/A | Acetonitrile or Methanol | None | Polar Organic[5] |
| Enantiomers | Lux Amylose-2 | n-Hexane | Ethanol or Isopropanol | None | Normal-Phase[5] |
Protocol 1: Separation of Pyrazole Regioisomers via Flash Chromatography
This protocol outlines a systematic approach for separating two regioisomers with a small polarity difference.
Materials:
-
Crude pyrazole isomer mixture
-
Silica gel (standard grade, 230-400 mesh)
-
TLC plates (silica gel 60 F254)
-
Solvents (HPLC grade): Hexanes, Ethyl Acetate
-
Glass column, collection tubes, rotary evaporator
Methodology:
-
TLC Screening:
-
Prepare several TLC chambers with varying ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3).
-
Spot your crude mixture on each plate and elute.
-
Identify the solvent system that provides the best separation between the two isomer spots, ideally with the lower spot having an Rf of ~0.2-0.3. This will be your starting elution solvent.
-
-
Sample Preparation (Dry Loading):
-
Dissolve ~100 mg of your crude mixture in a minimal amount of a strong solvent (e.g., 2-3 mL of dichloromethane).
-
Add ~500 mg of silica gel to this solution.
-
Remove the solvent completely on a rotary evaporator until you have a dry, free-flowing powder.[1]
-
-
Column Packing:
-
Pack a glass column with silica gel as a slurry in the initial, low-polarity mobile phase (e.g., 100% hexanes or 95:5 Hexane:EtOAc).
-
Allow the silica to settle into a firm, uniform bed. Do not let the column run dry.
-
-
Sample Loading and Elution:
-
Carefully add your dry-loaded sample powder to the top of the packed column, creating a thin, level band.
-
Gently add a small layer of sand on top to prevent disturbance.
-
Begin elution with the low-polarity mobile phase, gradually increasing the polarity (gradient elution) based on your TLC results.
-
Collect fractions and monitor them by TLC to identify which fractions contain your separated isomers.[1]
-
-
Post-Processing:
-
Combine the pure fractions of each isomer separately.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified pyrazole isomers.
-
Confirm purity and identity using analytical techniques like ¹H NMR and LC-MS.
-
Protocol 2: Chiral HPLC Method Development for Enantiomer Separation
This protocol provides a starting point for separating pyrazole enantiomers using a polysaccharide-based CSP.
Materials & Equipment:
-
HPLC system with a UV/PDA detector.[12]
-
Chiral Stationary Phase: Lux Cellulose-2 column (e.g., 250 mm × 4.6 mm, 3 μm).[5]
-
Mobile Phase Solvents (HPLC grade): n-Hexane, Ethanol, Methanol, Acetonitrile.
-
Sample dissolved in mobile phase (~1 mg/mL).
Methodology:
-
Initial Screening (Polar Organic Mode):
-
Equilibrate the Lux Cellulose-2 column with 100% Methanol at a flow rate of 1.0 mL/min.
-
Inject 5 µL of your sample.
-
Monitor at an appropriate UV wavelength (e.g., 254 nm or 270 nm).[1][12]
-
If no separation is observed, repeat the process using 100% Acetonitrile as the mobile phase. The polar organic mode often provides good separation with short run times.[5]
-
-
Secondary Screening (Normal Phase Mode):
-
If the polar organic mode fails, switch to normal phase.
-
Equilibrate the column with a mixture of 90:10 n-Hexane:Ethanol at 1.0 mL/min.
-
Inject the sample and analyze the chromatogram.
-
-
Optimization:
-
Based on the screening results, select the mode that shows the best "hit" (some indication of peak splitting or separation).
-
If in Normal Phase: Adjust the ratio of Hexane:Alcohol. Increasing the alcohol content will decrease retention time, while decreasing it will increase retention time and may improve resolution. Try switching the alcohol from ethanol to isopropanol, which can alter the chiral recognition.
-
If in Polar Organic Mode: Try binary mixtures, such as Acetonitrile/Methanol or Acetonitrile/Ethanol, to fine-tune the selectivity.[5]
-
-
Validation:
-
Once baseline separation is achieved, validate the method by confirming the purity of the collected peaks (if performing preparative separation) and ensuring the method is robust and reproducible.
-
Section 4: References
-
Column chromatography conditions for separating pyrazole isomers. (2025). Benchchem.
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). National Institutes of Health.
-
Overcoming challenges in the derivatization of 1-isopropyl-1H-pyrazole-4-carbaldehyde. (2025). Benchchem.
-
Preparation, separation and characterization of two pyrazolic regioisomers of high purity. (2011). UAB Divulga.
-
DEVELOPMENT AND OPTIMIZATION OF HPLC METHODS FOR THE CHIRAL SEPARATION OF ARYLPYRAZOLE, CHLOROACETANILIDE AND ORGANOCHLORINE. International Journal of Advanced Research.
-
strategies to avoid unwanted isomer formation in pyrazole synthesis. (2025). Benchchem.
-
How can I purify a pyrazole compound with a N-C-N bond without using a silica column? (2014). ResearchGate.
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. (2008). Journal of Organic Chemistry.
-
Technical Support Center: Overcoming Side Product Formation in Pyrazole Synthesis. (2025). Benchchem.
-
Hydrogen bonding lights up overtones in pyrazoles. (2007). AIP Publishing.
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications.
-
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. (2021). ACS Omega.
-
Separation of Pyrazole on Newcrom R1 HPLC column. SIELC Technologies.
-
Hydrogen bonding lights up overtones in pyrazoles. OUCI.
-
Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Journal of Chemical and Pharmaceutical Research.
-
Separation of 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-1-(2-methyl-4-sulfophenyl)-5-oxo- on Newcrom R1 HPLC column. SIELC Technologies.
-
How to separate these regioisomers? (2023). Reddit.
-
Application Notes and Protocols for the Chromatographic Separation of Pyrazole Isomers. (2025). Benchchem.
-
Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Organic & Biomolecular Chemistry.
-
Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. (2020). National Institutes of Health.
-
Purified and recrystallized 3,5-dimethyl-1H-pyrazole. (2020). Reddit.
-
Structural Diversity of Hydrogen-Bonded 4-Aryl-3,5-Dimethylpyrazoles for Supramolecular Materials. (2022). National Institutes of Health.
-
Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry.
-
Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity, and Theoretical Calculations. (2017). National Institutes of Health.
-
Method for purifying pyrazoles. (2011). Google Patents.
-
One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. (2024). National Institutes of Health.
-
Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. (2021). Asian Journal of Pharmaceutical Analysis.
-
Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Chemistry Portal.
-
Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers. (2020). PubMed.
-
Recent Advances in Synthesis and Properties of Pyrazoles. (2022). MDPI.
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. (2024). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. Hydrogen bonding lights up overtones in pyrazoles [ouci.dntb.gov.ua]
- 4. Use of Pyrazole Hydrogen Bonding in Tripodal Complexes to Form Self Assembled Homochiral Dimers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. ijcpa.in [ijcpa.in]
- 11. pubs.acs.org [pubs.acs.org]
- 12. ajol.info [ajol.info]
- 13. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Improving Regioselectivity of Pyrazole Formation
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of controlling regioselectivity in pyrazole formation. Here, we will address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section. Our goal is to provide you with the expertise and practical insights needed to optimize your synthetic strategies and achieve your desired pyrazole regioisomers with high fidelity.
Introduction: The Challenge of Regioselectivity in Pyrazole Synthesis
The synthesis of pyrazoles, a cornerstone of medicinal chemistry, often involves the condensation of a 1,3-dicarbonyl compound or its synthetic equivalent with a hydrazine derivative.[1][2] While seemingly straightforward, this reaction is frequently complicated by a lack of regioselectivity, leading to the formation of a mixture of regioisomers. This issue arises from the two distinct electrophilic carbonyl carbons of the dicarbonyl compound and the two nucleophilic nitrogen atoms of the hydrazine, creating a competitive reaction environment. Controlling which nitrogen atom of the hydrazine attacks which carbonyl carbon is paramount for the successful synthesis of the desired pyrazole isomer, as different regioisomers can exhibit vastly different biological activities.[3] This guide will delve into the mechanistic underpinnings of this reaction and provide actionable strategies to steer the reaction towards the intended regioisomeric product.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted to address specific problems you may be encountering in the laboratory. Each question is followed by a detailed explanation of the underlying causes and a step-by-step protocol to resolve the issue.
Question 1: My reaction between an unsymmetrical 1,3-diketone and a substituted hydrazine is producing a nearly 1:1 mixture of regioisomers. How can I favor the formation of a single isomer?
This is a classic challenge in pyrazole synthesis, often stemming from the similar reactivity of the two carbonyl groups in the 1,3-diketone. To address this, we need to strategically manipulate the reaction conditions to exploit subtle differences in the electronic and steric environments of the reactants.
Causality: The regiochemical outcome is determined by the initial nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the dicarbonyl's carbonyl carbons. The relative electrophilicity of the carbonyls and the nucleophilicity of the nitrogens, along with steric hindrance, dictate the preferred pathway.
Troubleshooting Protocol:
-
Solvent Modification: The choice of solvent can significantly influence regioselectivity.
-
Standard Approach (Ethanol/Methanol): Protic solvents like ethanol are common but often lead to poor selectivity.
-
Recommended Modification (Fluorinated Alcohols): Switch to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP).[3] These solvents, through their unique hydrogen-bonding properties, can stabilize intermediates and transition states selectively, thereby enhancing the regioselectivity of the reaction.
-
Experimental Step: Dissolve your 1,3-diketone in TFE or HFIP. Add the substituted hydrazine dropwise at room temperature and monitor the reaction by TLC or LC-MS.
-
-
pH Control: The acidity of the reaction medium can dramatically alter the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.
-
Acidic Conditions: Adding a catalytic amount of a strong acid (e.g., HCl, H₂SO₄) can protonate one of the carbonyls, increasing its electrophilicity and directing the initial attack. The more basic carbonyl oxygen will be preferentially protonated.
-
Basic Conditions: Conversely, a base can deprotonate the hydrazine, increasing its nucleophilicity. However, this can sometimes decrease selectivity.
-
Experimental Step: In an aprotic solvent like N,N-dimethylacetamide (DMAc), add the arylhydrazine hydrochloride salt. The in-situ generation of the free hydrazine in the presence of the diketone often leads to higher regioselectivity.[1]
-
-
Temperature Optimization: Lowering the reaction temperature can often enhance selectivity by favoring the pathway with the lower activation energy.
-
Experimental Step: Run the reaction at 0 °C or even -20 °C and allow it to slowly warm to room temperature. Monitor the regioisomeric ratio at different time points.
-
Data Presentation: Effect of Solvent on Regioselectivity
| 1,3-Diketone Substrate | Hydrazine | Solvent | Regioisomeric Ratio (Desired:Undesired) | Reference |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | Ethanol | ~1:1 | [3] |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | TFE | >95:5 | [3] |
| 1-(4-Fluorophenyl)-1,3-butanedione | Methylhydrazine | HFIP | >98:2 | [3] |
Logical Workflow for Optimizing Regioselectivity
Caption: Troubleshooting workflow for improving regioselectivity.
Question 2: I am trying to synthesize a 1,3,5-trisubstituted pyrazole from an α,β-unsaturated ketone and a hydrazine, but the reaction is sluggish and gives low yields. What can I do?
The reaction of α,β-unsaturated ketones (chalcones) with hydrazines proceeds through a pyrazoline intermediate, which is then oxidized to the pyrazole.[1][4] The rate-limiting step can be either the initial Michael addition or the final oxidation.
Causality: Inefficient formation of the pyrazoline intermediate or a slow oxidation step can lead to low yields. The choice of catalyst and oxidizing agent is crucial for driving the reaction to completion.
Troubleshooting Protocol:
-
Catalyst Selection:
-
Acid Catalysis: Acetic acid is a commonly used catalyst that can facilitate both the initial condensation and the subsequent cyclization.
-
Lewis Acid Catalysis: For less reactive substrates, a Lewis acid like copper(II) triflate can be effective.[1]
-
Experimental Step: To a solution of the α,β-unsaturated ketone and hydrazine in a suitable solvent (e.g., ethanol, acetic acid), add a catalytic amount of the chosen acid.
-
-
In Situ Oxidation: To circumvent the isolation of the potentially unstable pyrazoline intermediate, an in-situ oxidation can be performed.
-
Iodine-Mediated Oxidation: Iodine is an effective and mild oxidizing agent for this transformation.[1]
-
Oxygen as Oxidant: In some cases, simply heating the reaction mixture in the presence of air (oxygen) can be sufficient for the aromatization step.[5]
-
Experimental Step: After the initial condensation, add one equivalent of iodine to the reaction mixture and continue stirring at room temperature or with gentle heating.
-
Experimental Protocol: One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles
-
Dissolve the α,β-unsaturated ketone (1.0 mmol) and the substituted hydrazine (1.2 mmol) in glacial acetic acid (5 mL).
-
Stir the mixture at room temperature for 1-2 hours until the formation of the pyrazoline is complete (monitor by TLC).
-
Add iodine (1.0 mmol) to the reaction mixture.
-
Stir at room temperature or heat to 50-60 °C for 2-4 hours until the pyrazoline is fully converted to the pyrazole.
-
Pour the reaction mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Frequently Asked Questions (FAQs)
Q1: How can I reliably distinguish between the two possible regioisomers of my pyrazole product?
A1: The unambiguous structural elucidation of pyrazole regioisomers is critical. A combination of spectroscopic techniques is the most robust approach.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the pyrazole ring proton and the substituents can provide initial clues.
-
¹³C NMR: The chemical shifts of the pyrazole ring carbons are also diagnostic.
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect Spectroscopy is a powerful tool for determining spatial proximity. For a 1-substituted pyrazole, a correlation between the substituent on N1 and the substituent on C5 can definitively establish the regiochemistry.[6]
-
2D NMR (HMBC): Heteronuclear Multiple Bond Correlation can show long-range couplings (2-3 bonds) between protons and carbons. For instance, a correlation between the protons of the N1-substituent and the C5 carbon of the pyrazole ring confirms the 1,5-disubstitution pattern.[6]
-
-
Mass Spectrometry (MS): While MS can confirm the molecular weight of the product, its fragmentation pattern can sometimes provide clues about the substitution pattern, though this is less definitive than NMR.[6]
-
X-ray Crystallography: If a suitable single crystal can be obtained, X-ray crystallography provides unequivocal proof of the molecular structure.
Q2: Are there any computational methods to predict the regioselectivity of a pyrazole synthesis?
A2: Yes, computational chemistry can be a valuable predictive tool. Density Functional Theory (DFT) calculations can be used to model the reaction mechanism and determine the activation energies for the formation of the different regioisomers. The regioisomer formed via the pathway with the lower activation energy is predicted to be the major product. This approach can save significant experimental time and resources by guiding the choice of reactants and reaction conditions.
Q3: My starting material is a β-enaminone. How does this affect the regioselectivity of pyrazole formation?
A3: β-Enaminones are excellent precursors for pyrazole synthesis. The regioselectivity of their reaction with hydrazines is generally high and is influenced by the steric bulk of the substituents.[1] The initial attack of the hydrazine typically occurs at the carbonyl carbon, followed by cyclization and elimination of the amine. When the least bulky substituent is at the β-position of the enone, high regioselectivity is generally observed.[1] However, if the β-substituent is sterically demanding, a decrease in regioselectivity can occur.[1]
Reaction Pathway for Pyrazole Synthesis from β-Enaminones
Caption: General mechanism for pyrazole formation from β-enaminones.
References
-
Pyrazole synthesis. Organic Chemistry Portal. [Link]
-
Saada, M. C., & Al-Zaqri, N. (2022). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 27(21), 7290. [Link]
-
Wan, J. P., & Liu, Y. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry. [Link]
-
Sabatino, P., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Pharmaceuticals, 15(9), 1124. [Link]
-
Chen, C. Y., et al. (2025). Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523–3529. [Link]
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3523-3529. [Link]
-
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. [Link]
-
Shaaban, M. R., & El-Sayed, N. N. E. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives. Molecules, 28(17), 6401. [Link]
-
Regioselectivity and proposed mechanism for the cyclization reaction. ResearchGate. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Pyrazole synthesis [organic-chemistry.org]
- 6. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting guide for the synthesis of fluorinated heterocycles
Welcome to the technical support center for the synthesis of fluorinated heterocycles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of introducing fluorine into heterocyclic frameworks. The unique properties of fluorine can impart desirable characteristics to molecules, such as enhanced metabolic stability and bioavailability, but its synthesis presents distinct challenges.[1][2] This resource provides in-depth troubleshooting guides and FAQs in a question-and-answer format to address specific issues you may encounter during your experiments.
Section 1: Reaction Troubleshooting - Low Yield & Incomplete Conversion
This section addresses common problems related to poor reaction outcomes and provides systematic approaches to identify and resolve the underlying issues.
Question: My fluorination reaction is giving a low yield or is not proceeding at all. What are the primary factors I should investigate?
Answer: A low or zero yield in a fluorination reaction is a common issue that can often be resolved by systematically evaluating several key parameters.[3]
1. Reagent Quality and Handling:
-
Fluorinating Agent Integrity: Many fluorinating reagents are sensitive to moisture and can decompose over time.[4][5] For instance, nucleophilic fluoride sources like potassium fluoride (KF) are highly hygroscopic.[5] Electrophilic N-F reagents are generally more stable and easier to handle but should still be stored under anhydrous conditions.[5]
-
Troubleshooting:
-
Use a fresh bottle of the fluorinating agent or one that has been properly stored.
-
Verify the activity of the reagent through a standard control reaction.
-
For moisture-sensitive reagents, handle them in a glovebox or under an inert atmosphere.
-
-
-
Substrate and Reagent Purity: Impurities in your starting materials or solvents can poison catalysts or react with the fluorinating agent, leading to lower yields.[3][6]
-
Troubleshooting:
-
Ensure the purity of your heterocyclic substrate using techniques like NMR or LC-MS.
-
Use anhydrous solvents, as even trace amounts of water can quench the reaction.[7]
-
-
2. Reaction Conditions:
-
Anhydrous Conditions: Moisture is a critical factor in many fluorination reactions.[7]
-
Troubleshooting:
-
Thoroughly oven-dry all glassware before use.
-
Use freshly distilled anhydrous solvents.
-
Maintain a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the reaction.
-
-
-
Temperature and Reaction Time: Suboptimal temperature can lead to slow reaction rates or decomposition of reagents and products.[3]
-
Troubleshooting:
-
If the reaction is sluggish, consider a modest increase in temperature. However, be aware that higher temperatures can also promote side reactions like elimination.[7]
-
Monitor the reaction progress using TLC, GC-MS, or NMR to determine the optimal reaction time.
-
-
-
Stoichiometry: Incorrect stoichiometry of reagents can lead to incomplete conversion or the formation of byproducts.[7]
-
Troubleshooting:
-
Carefully measure and dispense all reagents.
-
For valuable substrates, it can be beneficial to use a slight excess of the fluorinating agent.
-
-
Workflow for Troubleshooting Low Yields
Below is a systematic workflow to diagnose and resolve low-yield issues in fluorination reactions.
Caption: Troubleshooting workflow for low-yield fluorination reactions.
Section 2: Side Reactions and Selectivity Issues
Fluorination reactions are often plagued by side reactions that can complicate purification and reduce the yield of the desired product. This section provides guidance on how to mitigate these common issues.
Question: I am observing significant amounts of elimination byproducts in my deoxofluorination reaction. How can I minimize this?
Answer: Elimination to form alkenes is a common side reaction in deoxofluorination, particularly with secondary and tertiary alcohols.[7] This occurs when the fluoride ion acts as a base rather than a nucleophile.
Strategies to Minimize Elimination:
-
Lower the Reaction Temperature: Performing the reaction at lower temperatures (e.g., starting at -78 °C and slowly warming) can favor the desired SN2 pathway over elimination.[7]
-
Choice of Fluorinating Reagent: Some deoxofluorinating reagents are more prone to causing elimination than others.
-
DAST (Diethylaminosulfur Trifluoride): Known to promote elimination, especially at higher temperatures.
-
Deoxo-Fluor: Often less prone to causing rearrangements and can sometimes reduce elimination compared to DAST.[7]
-
XtalFluor Reagents: These crystalline reagents are more thermally stable and can be more selective, producing fewer elimination side products.[8]
-
-
Solvent Choice: The choice of solvent can influence the reaction pathway. Less polar solvents may disfavor the E2 elimination pathway. Dichloromethane (DCM) is a commonly used solvent.[7]
| Reagent Family | Common Examples | Key Advantages | Potential Drawbacks |
| Aminosulfuranes | DAST, Deoxo-Fluor | Readily available, effective for many substrates. | Can cause elimination and rearrangements.[7] |
| Aminodifluorosulfinium Salts | XtalFluor-E, XtalFluor-M | Crystalline, thermally stable, easier to handle, often more selective.[8] | May require a promoter. |
| Sulfuryl Fluorides | PyFluor, PhenoFluor | Effective for fluorinating phenols and alcohols, can reduce elimination. | May be more expensive. |
Question: My electrophilic fluorination of a β-ketoester is producing a mixture of mono- and di-fluorinated products. How can I improve the selectivity for monofluorination?
Answer: Over-fluorination is a common challenge when the mono-fluorinated product is as reactive or more reactive than the starting material.[7]
Strategies to Improve Monofluorination Selectivity:
-
Control Stoichiometry: Carefully control the amount of the fluorinating agent used. Using slightly less than one equivalent (e.g., 0.95 equivalents) of the electrophilic fluorinating agent, such as Selectfluor, can help to minimize difluorination.[7]
-
Reaction Monitoring: Closely monitor the reaction progress by TLC, GC-MS, or NMR. The reaction should be quenched as soon as the starting material is consumed to prevent further fluorination of the product.[7]
-
Lower Reaction Temperature: Conducting the reaction at a lower temperature can increase selectivity by slowing down the rate of the second fluorination.[7]
Section 3: Reagent and Catalyst Issues
The stability and activity of fluorinating reagents and catalysts are paramount for successful synthesis. This section addresses common problems related to these critical components.
Question: My catalyst appears to be deactivating over several runs. What are the potential causes and how can I prevent this?
Answer: Catalyst deactivation is a significant issue in catalytic fluorination reactions, leading to a decline in reaction rate and yield over time.[6][9] The primary causes of deactivation include:
-
Poisoning: Impurities in the reactants or solvent can bind to the active sites of the catalyst, rendering them inactive.[6] Common poisons include sulfur compounds, water, and air.
-
Prevention: Use highly purified substrates and solvents. Ensure the reaction is carried out under an inert atmosphere to exclude air and moisture.
-
-
Fouling/Coking: The deposition of carbonaceous materials or other insoluble byproducts on the catalyst surface can block active sites.[6][10] This is more common in high-temperature reactions.
-
Prevention: Optimize reaction conditions to minimize the formation of byproducts. In some cases, a periodic catalyst regeneration step may be necessary.
-
-
Sintering/Thermal Degradation: High reaction temperatures can cause the small metal particles of a supported catalyst to agglomerate, reducing the active surface area.[6]
-
Prevention: Operate at the lowest effective temperature. Choose a catalyst with high thermal stability.
-
-
Leaching: The active metal component of a homogeneous catalyst can precipitate out of solution or be lost during workup.[6]
-
Prevention: Select a ligand that forms a more stable complex with the metal center. Optimize workup procedures to minimize loss of the catalyst.
-
Decision Tree for Catalyst Deactivation
This decision tree can help you identify the likely cause of catalyst deactivation.
Caption: Decision tree for diagnosing catalyst deactivation.
Section 4: Purification and Characterization
The unique properties of fluorinated compounds can present challenges during purification and characterization.
Question: I am having difficulty purifying my fluorinated heterocycle by column chromatography. What strategies can I employ?
Answer: The high polarity of the C-F bond and the overall change in molecular properties can make chromatographic purification of fluorinated compounds non-trivial.
-
Normal Phase Chromatography:
-
Solvent System: A systematic screen of solvent systems with varying polarities is recommended. Common eluents include mixtures of hexanes, ethyl acetate, and dichloromethane.
-
Tailing: Basic nitrogen-containing heterocycles can tail on silica gel. Adding a small amount of a basic modifier like triethylamine or pyridine to the eluent can improve peak shape.
-
-
Reverse Phase Chromatography:
-
Column Choice: Standard C18 columns may not provide adequate retention for highly polar fluorinated compounds.[11] Consider using a column with a different stationary phase, such as a pentafluorophenyl (PFP) phase, which can offer alternative selectivity.[11]
-
Mobile Phase: For basic compounds, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase can improve peak shape.[11]
-
Question: What are the key analytical techniques for characterizing my fluorinated heterocycle?
Answer: A combination of spectroscopic techniques is essential for the unambiguous characterization of fluorinated heterocycles.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹⁹F NMR: This is the most direct method for observing the incorporation of fluorine into the molecule. The chemical shift, multiplicity, and coupling constants provide valuable structural information.
-
¹H and ¹³C NMR: The presence of fluorine will cause splitting of adjacent proton and carbon signals (H-F and C-F coupling). These coupling constants can help determine the position of the fluorine atom.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the synthesized compound.
-
Infrared (IR) Spectroscopy: The C-F bond typically shows a strong absorption in the region of 1000-1400 cm⁻¹.
Section 5: Safety Protocols
Many fluorinating agents and byproducts are hazardous and require special handling procedures.
Question: What are the essential safety precautions when working with hydrogen fluoride (HF) or reagents that can generate HF?
Answer: Hydrogen fluoride is an extremely corrosive and toxic substance that can cause severe burns and systemic toxicity.[12][13][14] Symptoms of exposure may be delayed.[15]
Essential Safety Protocols:
-
Engineering Controls: All work with HF or reagents that can generate HF (e.g., DAST, Deoxo-Fluor) must be conducted in a properly functioning chemical fume hood.[13][15]
-
Personal Protective Equipment (PPE):
-
Emergency Preparedness:
-
An emergency eyewash and shower must be readily accessible.
-
A tube of 2.5% calcium gluconate gel must be available in the lab as a first aid treatment for skin exposure.[12][13][14][15] All lab personnel should be trained in its proper use.
-
In case of any exposure, seek immediate medical attention.[12][13]
-
Emergency Procedure for HF Skin Exposure
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.[15]
-
While flushing, remove any contaminated clothing.[15]
-
After flushing, apply 2.5% calcium gluconate gel to the affected area.[12][16]
-
Seek immediate medical attention. Provide the medical personnel with the Safety Data Sheet (SDS) for HF.[15]
Experimental Protocols
Protocol 1: General Procedure for Electrophilic Fluorination of a β-Ketoester
This protocol provides a general method for the monofluorination of a β-ketoester using Selectfluor™.
-
Preparation:
-
Oven-dry all glassware and allow it to cool under a stream of dry nitrogen or in a desiccator.
-
Ensure the solvent (e.g., acetonitrile) is anhydrous.
-
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, dissolve the β-ketoester (1.0 eq) in anhydrous acetonitrile.
-
Add Selectfluor™ (0.95-1.05 eq) portion-wise to the stirred solution at room temperature. Note: The reaction can be exothermic. For sensitive substrates, cool the reaction mixture in an ice bath before adding the fluorinating agent.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.
-
Once the starting material is consumed, quench the reaction.
-
-
Workup:
-
Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
References
- A Mechanistic Showdown: Electrophilic vs. Nucleophilic Fluorination in Modern Synthesis - Benchchem.
- Comprehensive Guide to Nucleophilic Fluorination vs. Electrophilic Fluorination - Organofluorine / Alfa Chemistry.
- Specific Solvent Issues with Fluorination - Wordpress.
- Technical Support Center: Overcoming Catalyst Deactivation in Fluorination Reactions - Benchchem.
- Electrophilic fluorination - Grokipedia.
- Fluorination of CF3CH2Cl over Cr-Mg fluoride catalyst: The effect of temperature on the catalyst deactivation - DSpace at KOASAS.
- Solvent effects on fluorination by reagents containing N-F groups ± fluorine carriers. Quantitative evaluation - ElectronicsAndBooks.
- The Fluorinated Advantage: A Comparative Guide to Solvent Effects in Catalysis - Benchchem.
- Technical Support Center: Fluorination Reactions - Benchchem.
- Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications | The Journal of Organic Chemistry - ACS Publications.
- Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed.
- Electrophilic fluorination - Wikipedia.
- Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University.
- Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC.
- New Reagents and Reactions Advance Fluorination Chemistry.
- Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid - Environment, Health & Safety.
- Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories - ACS Publications.
- A remarkable solvent effect of fluorinated alcohols on transition metal catalysed C–H functionalizations - Organic Chemistry Frontiers (RSC Publishing).
- Technical Support Center: Purification Strategies for Fluorinated Morpholine Compounds - Benchchem.
- Overcoming Challenges in Fluorine-Based Chemistry | Pharmaceutical Technology.
- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing).
- Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI.
- Stereoselectively fluorinated N-heterocycles: a brief survey - PMC - NIH.
- Appendix B Guidelines for Safe Use of Hydrofluoric Acid - Environmental Health and Safety - Missouri S&T.
- US6198011B1 - Solvents for use in fluorination reactions - Google Patents.
- Protecting Workers Exposed to Hydrogen Fluoride (HF) - California Department of Industrial Relations.
- Fluorination Reagents, Fluorinated Building Blocks - TCI Chemicals.
- Preparation of fluorinated covalent organic polymers at room temperature for removal and detection of perfluorinated compounds | Request PDF - ResearchGate.
- Key developments in fluorinated heterocycles - Taylor & Francis.
- Catalytic Fluorination of Various Chlorinated Hydrocarbons by HF and a Chromium Based Catalyst: Effect of the Presence of Zinc | Request PDF - ResearchGate.
- Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience - PMC - NIH.
- Technical Support Center: Overcoming Side Reactions in Fluorination - Benchchem.
- Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment - PMC - NIH.
- Current Trends in Practical Fluorination Chemistry - Thermo Fisher Scientific.
- Fluorinated building blocks in drug design: new pathways and targets - PMC - NIH.
- The Dark Side of Fluorine | ACS Medicinal Chemistry Letters.
- Catalyst deactivation - YouTube.
- "troubleshooting guide for the synthesis of heterocyclic compounds" - Benchchem.
- Optimized Total Organic Fluorine Methods Using Strata™ PFAS SPE Cartridges for a More Comprehensive Measurement of PFAS in Env - Phenomenex.
- Synthesis and reactivity of fluorinated heterocycles - ResearchGate.
- Fluorine in heterocyclic chemistry - ResearchGate.
- Synthesis and reactivity of fluorinated heterocycles - Semantic Scholar.
- The Purification of Organic Compound: Techniques and Applications - Reachem.
- (PDF) Techniques for the Characterization of Fluoroelastomers - ResearchGate.
Sources
- 1. pharmtech.com [pharmtech.com]
- 2. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. DSpace at KOASAS: Fluorination of CF3CH2Cl over Cr-Mg fluoride catalyst: The effect of temperature on the catalyst deactivation [koasas.kaist.ac.kr]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 13. ehs.wisc.edu [ehs.wisc.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. hydrofluoric_acid_guidelines – Environmental Health and Safety | Missouri S&T [ehs.mst.edu]
- 16. dir.ca.gov [dir.ca.gov]
Technical Support Center: By-product Analysis in Pyrazole Carboxylate Synthesis
Welcome to the Technical Support Center for troubleshooting by-product formation in the synthesis of pyrazole carboxylates. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these vital heterocyclic scaffolds. Instead of a generic protocol, we offer a dynamic, question-driven resource that addresses the specific, practical challenges encountered in the lab. Our goal is to explain the causality behind by-product formation and provide validated, actionable solutions.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues observed during the synthesis of pyrazole carboxylates, focusing on the Knorr synthesis and related cyclocondensation reactions.
Q1: My reaction is producing a mixture of regioisomers that are difficult to separate. How can I improve regioselectivity?
A1: This is the most prevalent challenge in pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds. Regioselectivity is governed by a delicate balance of electronic effects, steric hindrance, and reaction conditions.[1]
Underlying Causes & Explanation:
-
Electronic Effects: The initial nucleophilic attack of the substituted hydrazine can occur at either of the two carbonyl carbons. The more electrophilic (electron-deficient) carbonyl is typically favored.[1] For instance, in a β-ketoester, the ketone carbonyl is generally more electrophilic than the ester carbonyl, directing the initial attack.[2]
-
Steric Effects: Bulky substituents on either the hydrazine or the dicarbonyl compound can block access to a specific carbonyl group, directing the reaction towards the less sterically hindered site.[1]
-
Reaction Conditions (pH and Solvent): This is your most powerful tool for control.
-
pH Control: Under acidic conditions, the more basic nitrogen atom of a substituted hydrazine is protonated, reducing its nucleophilicity. The remaining, less hindered nitrogen then dictates the attack. In neutral or basic conditions, the primary amine is the more potent nucleophile.[1]
-
Solvent Choice: The polarity and hydrogen-bonding capability of the solvent can dramatically influence the reaction's regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly improve regioselectivity toward a desired isomer compared to standard solvents like ethanol.[3] This is attributed to their ability to stabilize key intermediates and transition states preferentially.
-
Troubleshooting Protocol:
-
Solvent Screening: If your current protocol uses ethanol or methanol, perform small-scale parallel reactions in TFE and HFIP to assess the impact on the regioisomeric ratio.[3]
-
pH Adjustment: If using a hydrazine salt (e.g., phenylhydrazine HCl), add one equivalent of a non-nucleophilic base like sodium acetate to buffer the reaction.[4] Conversely, if running under neutral conditions, add a catalytic amount of acetic acid. Analyze the product ratio by LC-MS or ¹H NMR.
-
Temperature Modulation: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.
Q2: My reaction mixture turns a deep yellow or red, and the crude product is contaminated with colored impurities. What is causing this and how can I fix it?
A2: This discoloration is a classic sign of side reactions involving the hydrazine starting material, especially with arylhydrazines.[5] These by-products are often attributed to oxidation or self-condensation of the hydrazine.[4]
Underlying Causes & Explanation:
-
Hydrazine Oxidation: Hydrazines can be susceptible to air oxidation, forming diazenes and other colored species. This can be exacerbated by acidic conditions or trace metal impurities.
-
Acid-Promoted Degradation: When using hydrazine salts without a buffer, the acidic environment can promote the formation of colored by-products.[4]
Troubleshooting Protocol:
-
Use a Mild Base: If using a hydrazine hydrochloride salt, add one equivalent of potassium acetate (KOAc) or sodium acetate (NaOAc). This neutralizes the HCl released and often leads to a much cleaner reaction profile.[4][5]
-
Inert Atmosphere: While not always essential, running the reaction under an inert atmosphere (Nitrogen or Argon) can minimize oxidative side reactions.[4]
-
Purification Strategy:
-
Acid Wash: During the aqueous workup, a wash with dilute acid (e.g., 1M HCl) will protonate unreacted basic hydrazine and some basic impurities, pulling them into the aqueous layer.[6]
-
Charcoal Treatment: Dissolving the crude product in a suitable solvent and stirring with a small amount of activated charcoal can effectively adsorb many colored impurities.[6] Filter through celite to remove the charcoal.
-
Recrystallization: This is a highly effective method for removing small amounts of colored impurities, which often remain in the mother liquor.[6]
-
Q3: My yield is low due to incomplete conversion. My NMR shows significant amounts of unreacted 1,3-dicarbonyl starting material. What should I do?
A3: Low conversion points to sub-optimal reaction conditions or issues with starting material reactivity.
Underlying Causes & Explanation:
-
Insufficient Reaction Time/Temperature: The reaction may not have reached completion.
-
Reactivity of Starting Materials: Electron-rich hydrazines or sterically hindered dicarbonyls may react sluggishly.[7]
-
Purity of Reagents: Impurities in starting materials can inhibit the reaction.[7] It is crucial to use high-purity reagents, as confirmed by analytical techniques like HPLC.[7]
Troubleshooting Protocol:
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or LC-MS to monitor the consumption of the limiting reagent. Extend the reaction time until no further conversion is observed.
-
Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Refluxing in a higher-boiling solvent like propanol or ethylene glycol can sometimes drive the reaction to completion.[8]
-
Catalyst Addition: A catalytic amount of glacial acetic acid is often used to facilitate the initial condensation step.[9][10] Ensure it is present if your starting materials are unreactive.
-
Check Stoichiometry: While a 1:1 stoichiometry is typical, using a slight excess (1.1-1.2 equivalents) of the hydrazine can sometimes help consume the dicarbonyl compound completely.
Section 2: Advanced By-product Analysis & Characterization
When simple troubleshooting fails, a deeper analysis is required. This section provides workflows for identifying unknown by-products.
Q4: I have an unknown peak in my LC-MS that has a mass inconsistent with my starting materials or expected product. What are the likely culprits?
A4: Unexpected masses often correspond to dimers, products of reaction with the solvent, or hydrolysis products.
Common By-products and Their Identification:
| By-product Type | Formation Mechanism | Typical Mass Signature (LC-MS, ESI+) | Key Spectroscopic Features |
| Regioisomer | Alternate cyclization pathway.[1] | M+H⁺ (Same as desired product) | Different chemical shifts in ¹H/¹³C NMR, particularly for substituents on the pyrazole ring. |
| Hydrazone Intermediate | Incomplete cyclization.[2] | [M(dicarbonyl) + M(hydrazine) - H₂O] + H⁺ | Presence of C=N stretch in IR. Absence of pyrazole NH proton (if applicable) in NMR. |
| Hydrolyzed Ester | Water present in reaction or workup cleaves the carboxylate ester. | [M(product) - C₂H₄] + H⁺ (for ethyl ester) | Loss of ethyl signals (triplet/quartet) in ¹H NMR. Appearance of a broad carboxylic acid OH peak. |
| Solvent Adduct | Reaction with an alcoholic solvent (e.g., ethanol) at the ester via transesterification. | [M(product) - C₂H₅ + R(solvent)] + H⁺ | Change in ester alkyl signals in NMR (e.g., ethyl signals replaced by methyl singlet if methanol was used). |
| Dimeric By-product | Self-condensation of starting materials or reaction of product with starting material. | ~2x Mass of starting materials or product. | Complex NMR spectra, significantly lower proton count than expected per mass unit. |
Workflow for By-product Identification
This workflow guides the logical process of identifying an unknown impurity observed during synthesis.
Caption: A logical workflow for identifying and resolving issues with unknown by-products.
Section 3: Mechanistic Insights into By-product Formation
Understanding how by-products form is key to preventing them. The Knorr synthesis of a pyrazole carboxylate from a β-ketoester and a substituted hydrazine is used here as a model.
Mechanism of Regioisomer Formation
The reaction of an unsymmetrical β-dicarbonyl with a substituted hydrazine can proceed via two competing pathways, leading to a mixture of regioisomers. The outcome is determined by the relative rates of the initial nucleophilic attack on the two distinct carbonyl groups.
Caption: Competing pathways in pyrazole synthesis leading to regioisomers.
Control over these pathways is achieved by modifying factors that influence the rates of attack (k_A vs. k_B), such as the solvent or pH.[1][3]
References
-
Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry. Available from: [Link]
-
Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. Organic Chemistry Portal. Available from: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available from: [Link]
-
Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health (NIH). Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (PMC). Available from: [Link]
-
Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. ResearchGate. Available from: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available from: [Link]
-
Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark. Available from: [Link]
-
Unit 4 Pyrazole. SlideShare. Available from: [Link]
-
Two-Stage Synthesis of Pyrazoles from Acetophenones by Flow Chemistry. GalChimia. Available from: [Link]
-
Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. ResearchGate. Available from: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available from: [Link]
-
Knorr Pyrazole Synthesis advice. Reddit. Available from: [Link]
-
Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. Available from: [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health (PMC). Available from: [Link]
-
Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. Available from: [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. Available from: [Link]
-
Knorr Pyrazole Synthesis. Name-Reaction.com. Available from: [Link]
-
Synthesis, characterization and biological study of some new N-acetyl pyrazole derivatives. ResearchGate. Available from: [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Paper Publications. Available from: [Link]
-
Synthesis and Characterization of Some Pyrazole , Pyrazoline and Pyrazolidine Derivatives. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemhelpasap.com [chemhelpasap.com]
Validation & Comparative
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyrazole Bioactivity
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a cornerstone of modern drug design. Pyrazole, a versatile nitrogen-containing heterocycle, has proven to be a privileged structure in a multitude of therapeutic agents. The introduction of fluorine to the pyrazole core can dramatically alter its physicochemical properties, leading to profound effects on its biological activity. This guide provides a comparative analysis of fluorinated and non-fluorinated pyrazoles, offering insights into the causal relationships behind their differing bioactivities and providing experimental frameworks for their evaluation.
The Impact of Fluorination on Pyrazole Bioactivity: A Tale of Two Molecules
Fluorine's high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond are key factors that contribute to its significant impact on a molecule's properties.[1][2][3] When incorporated into a pyrazole scaffold, fluorine can modulate lipophilicity, metabolic stability, and target binding affinity.[1][2]
A compelling example of this is the comparison between the well-known non-steroidal anti-inflammatory drug (NSAID) Celecoxib and its trifluoromethyl analog, TFM-C . Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor, and its anti-inflammatory effects are primarily mediated through this pathway.[4][5] TFM-C, on the other hand, exhibits a 205-fold lower inhibitory activity against COX-2, yet demonstrates comparable efficacy in models of neuroinflammation, suggesting a COX-2-independent mechanism of action. This highlights how fluorination can not only enhance but also fundamentally alter the biological activity of a pyrazole derivative.
Quantitative Comparison of Bioactivity
The following table summarizes key bioactivity data for representative fluorinated and non-fluorinated pyrazole derivatives, illustrating the tangible effects of fluorination.
| Compound | Target | Bioactivity Metric (IC50) | Fold Difference (vs. Non-Fluorinated) | Reference |
| Celecoxib | COX-2 | 40 nM | - | [6] |
| [11C]methoxy analog of celecoxib | COX-2 | 8 nM | 5-fold more potent | [7] |
| Non-fluorinated pyrazole | Thrombin | - | - | [ ] |
| Fluorinated pyrazole analog | Thrombin | - | 5-fold stronger binding | [ ] |
| Non-fluorinated pyrazole | Akt1 kinase | - | - | [8] |
| Fluorinated pyrazole analog (Compound 1) | Akt1 kinase | 61 nM | - | [8] |
| Non-fluorinated pyrazole | VEGFR2 kinase | - | - | [9] |
| Fluorinated pyrazole analog (Compound 5a) | VEGFR2 kinase | 0.267 µM | - | [9] |
| Non-fluorinated pyrazole | CDK-2 kinase | - | - | [9] |
| Fluorinated pyrazole analog (Compound 5a) | CDK-2 kinase | 0.311 µM | - | [9] |
Key Physicochemical and Pharmacokinetic Consequences of Pyrazole Fluorination
The decision to incorporate fluorine into a pyrazole-based drug candidate is driven by the desire to optimize its drug-like properties. Here, we delve into the causality behind these improvements.
Enhanced Metabolic Stability
The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it less susceptible to metabolic cleavage by cytochrome P450 (CYP) enzymes.[2] This increased stability at metabolically labile positions can prolong the half-life of a drug, leading to improved pharmacokinetic profiles. For instance, fluorination can block sites of oxidative metabolism, a common route of drug inactivation.
Modulation of Lipophilicity and Membrane Permeability
Fluorine's effect on lipophilicity is complex and context-dependent. While a single fluorine atom can increase lipophilicity, a trifluoromethyl group can decrease it. This allows for fine-tuning of a molecule's ability to cross cellular membranes and reach its target. The strategic placement of fluorine can therefore enhance oral bioavailability and tissue distribution.
Increased Binding Affinity and Selectivity
The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions. These interactions can significantly increase the binding affinity of a pyrazole derivative for its target enzyme or receptor. Furthermore, the small size of the fluorine atom allows it to act as a bioisostere for a hydrogen atom, enabling it to occupy similar binding pockets without introducing significant steric hindrance. This can lead to improved selectivity for the desired target over off-target proteins, reducing the potential for side effects.
Experimental Protocols for Comparative Bioactivity Assessment
To empirically validate the theoretical advantages of fluorination, rigorous experimental evaluation is essential. The following are detailed protocols for key assays used to compare the bioactivity of fluorinated and non-fluorinated pyrazoles.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. It is a fundamental tool for evaluating the cytotoxic potential of novel compounds.
Methodology:
-
Cell Seeding: Plate cells (e.g., cancer cell lines or primary cells) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare stock solutions of the test compounds (fluorinated and non-fluorinated pyrazoles) in a suitable solvent (e.g., DMSO). Dilute the stock solutions to the desired final concentrations in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Following incubation, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for an additional 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or acidified isopropanol) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
Protocol 2: Metabolic Stability Assessment using Liver Microsomes
This in vitro assay is crucial for predicting the in vivo metabolic clearance of a compound. It measures the rate at which a compound is metabolized by enzymes present in liver microsomes, primarily cytochrome P450s.[10][11][12][13]
Methodology:
-
Preparation of Reagents:
-
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
-
Prepare a NADPH-regenerating system solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the phosphate buffer.
-
Prepare stock solutions of the test compounds (fluorinated and non-fluorinated pyrazoles) and positive controls (e.g., testosterone, verapamil) in a suitable organic solvent (e.g., acetonitrile or DMSO).
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm the liver microsomes (human or other species) and the phosphate buffer to 37°C.
-
Add the test compound to the microsome-buffer mixture to achieve the desired final concentration (typically 1 µM).
-
Initiate the metabolic reaction by adding the NADPH-regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
Collect aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Vortex the samples and centrifuge at high speed to precipitate the proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) using the equation: Clint (µL/min/mg protein) = (0.693 / t1/2) * (incubation volume / mg microsomal protein).
-
Signaling Pathway: The Mechanism of Action of Celecoxib
Many bioactive pyrazoles, particularly anti-inflammatory agents, exert their effects by modulating specific signaling pathways. Celecoxib, for example, is a selective inhibitor of the COX-2 enzyme, which plays a crucial role in the inflammatory cascade.[4][5][14]
The COX-2 pathway is initiated by inflammatory stimuli, which lead to the release of arachidonic acid from the cell membrane. COX-2 then converts arachidonic acid into prostaglandin H2 (PGH2), a precursor for various pro-inflammatory prostaglandins.[14] These prostaglandins mediate pain, fever, and inflammation. By selectively inhibiting COX-2, Celecoxib reduces the production of these pro-inflammatory mediators, thereby exerting its therapeutic effects.[4][15]
Conclusion: A Strategic Imperative in Drug Discovery
The strategic fluorination of the pyrazole scaffold is a powerful and well-established strategy in modern drug discovery. The unique properties of fluorine can be harnessed to overcome common challenges in drug development, such as poor metabolic stability and off-target effects. By understanding the fundamental principles that govern the impact of fluorination on bioactivity and by employing rigorous experimental validation, researchers can unlock the full potential of fluorinated pyrazoles in the quest for safer and more effective medicines. This guide serves as a foundational resource for scientists and drug development professionals, providing both the conceptual framework and the practical tools necessary to navigate the exciting field of fluorinated pyrazole chemistry.
References
-
AxisPharm. Microsomal Stability Assay Protocol. Accessed January 19, 2026. [Link]
-
Mercell. Metabolic stability in liver microsomes. Accessed January 19, 2026. [Link]
-
protocols.io. Microsomal stability assay for human and mouse liver microsomes. December 9, 2024. [Link]
-
Patsnap Synapse. What is the mechanism of Celecoxib?. July 17, 2024. [Link]
-
Springer Nature Experiments. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Accessed January 19, 2026. [Link]
-
ClinPGx. Celecoxib Pathway, Pharmacodynamics. Accessed January 19, 2026. [Link]
-
NIH National Center for Biotechnology Information. Celecoxib pathways: pharmacokinetics and pharmacodynamics. Accessed January 19, 2026. [Link]
-
Wikipedia. Cyclooxygenase-2 inhibitor. Accessed January 19, 2026. [Link]
-
Wiley Online Library. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. Accessed January 19, 2026. [Link]
-
YouTube. Celecoxib -NSAID Mechanism of Action. February 9, 2018. [Link]
-
NIH National Center for Biotechnology Information. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. December 2, 2022. [Link]
-
SpringerLink. Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. January 26, 2021. [Link]
-
NIH National Center for Biotechnology Information. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects. December 17, 2024. [Link]
-
ResearchGate. Fluorine-containing pyrazoles and their condensed derivatives: Synthesis and biological activity. Accessed January 19, 2026. [Link]
-
NIH National Center for Biotechnology Information. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer. October 24, 2024. [Link]
-
MDPI. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Accessed January 19, 2026. [Link]
-
ResearchGate. IC50 values of COX‐2 inhibition by Celecoxib (A) and AT (B).. Accessed January 19, 2026. [Link]
-
NIH National Center for Biotechnology Information. Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. May 15, 2023. [Link]
-
MDPI. Radiolabeled COX-2 Inhibitors for Non-Invasive Visualization of COX-2 Expression and Activity — A Critical Update. Accessed January 19, 2026. [Link]
-
ResearchGate. The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values.. Accessed January 19, 2026. [Link]
-
ResearchGate. IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... Accessed January 19, 2026. [Link]
Sources
- 1. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review (2024) | Priyesh H. Amin [scispace.com]
- 2. Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review | CoLab [colab.ws]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 5. ClinPGx [clinpgx.org]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and biological investigations of new pyrazole derivatives as VEGFR2/CDK-2 inhibitors targeting liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mercell.com [mercell.com]
- 11. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 12. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
A Comparative Guide to the Structure-Activity Relationship of 2-Fluorophenyl Pyrazole Derivatives
In the landscape of modern medicinal chemistry and agrochemical research, the pyrazole scaffold stands out as a privileged structure, consistently yielding compounds with a diverse array of biological activities. The introduction of a fluorine atom, particularly on a phenyl substituent, can dramatically influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability, often leading to enhanced potency and a more favorable pharmacokinetic profile. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of 2-fluorophenyl pyrazole derivatives, drawing upon experimental data to elucidate the nuanced effects of structural modifications on their biological functions.
This document is intended for researchers, scientists, and drug development professionals actively engaged in the design and synthesis of novel bioactive compounds. We will delve into the key structural features that govern the efficacy of these derivatives as anticancer, antifungal, and kinase-inhibiting agents, supported by detailed experimental protocols and comparative data.
The Architectural Blueprint: Understanding the Core Scaffold
The foundational structure of the compounds discussed herein consists of a central pyrazole ring, substituted with a 2-fluorophenyl group. The SAR exploration revolves around modifications at various positions of both the pyrazole and the phenyl rings. Understanding the electronic and steric consequences of these modifications is paramount to rationally designing more potent and selective molecules.
Caption: General scaffold of 2-fluorophenyl pyrazole derivatives highlighting key positions for substitution.
Anticancer Activity: A Tale of Targeted Inhibition
Numerous 2-fluorophenyl pyrazole derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases that are crucial for tumor growth and proliferation.[1][2] The following sections compare the SAR of these compounds against various cancer cell lines.
Kinase Inhibition: The Primary Mechanism of Action
Many pyrazole derivatives function as ATP-competitive inhibitors of kinases, with the pyrazole scaffold serving as a versatile backbone for orienting substituents to interact with the kinase hinge region and other key residues in the ATP-binding pocket.[3] The 2-fluorophenyl group often plays a critical role in establishing favorable interactions within the hydrophobic regions of the kinase active site.
The inhibitory potency of 2-fluorophenyl pyrazole derivatives is highly dependent on the nature and position of substituents on both the pyrazole and phenyl rings. The following table summarizes the inhibitory activities of representative compounds against key cancer-related kinases.
| Compound ID | R1 (Pyrazole N1) | R3 (Pyrazole C3) | R5 (Pyrazole C5) | Target Kinase | IC50 (nM) | Reference |
| A-1 | H | 2-Fluorophenyl | 4-(Piperidin-1-yl)phenyl | JAK2 | 2.2 | [4] |
| A-2 | H | 2,4-Dichlorophenyl | 4-(Piperidin-1-yl)phenyl | JAK3 | 3.5 | [4] |
| B-1 | 1-Methyl | 3-(Trifluoromethyl)phenyl | 2-Fluorophenyl | CDK1 | 130 | [5] |
| B-2 | 1-Methyl | 3-Chlorophenyl | 2-Fluorophenyl | CDK1 | 150 | [5] |
| C-1 | H | 2-Fluorophenyl | Pyrimidin-4-yl | Akt1 | 1.3 | [5] |
Key SAR Insights for Anticancer Activity:
-
N1-Substitution on Pyrazole: Unsubstituted N1-pyrazoles often exhibit potent activity, as the N-H can act as a hydrogen bond donor, interacting with the kinase hinge region.[4]
-
C3-Substituents: The nature of the substituent at the C3 position significantly influences potency and selectivity. Aromatic rings with electron-withdrawing groups, such as trifluoromethyl or chloro groups, can enhance activity.[5]
-
C5-Substituents: A larger, often aromatic, substituent at the C5 position is generally required for potent kinase inhibition, as this group typically occupies a hydrophobic pocket in the enzyme's active site.
-
Substitutions on the Phenyl Ring: The presence of the 2-fluoro substituent is often beneficial for metabolic stability. Additional substitutions on the phenyl ring, such as chloro or methoxy groups, can further modulate activity, with the optimal substitution pattern being kinase-dependent.[5]
Cytotoxicity Against Cancer Cell Lines
The ultimate measure of an anticancer agent's potential is its ability to inhibit the growth of cancer cells. The MTT assay is a widely used colorimetric assay to assess cell viability.[6]
| Compound ID | R1 (Pyrazole N1) | R3 (Pyrazole C3) | R5 (Pyrazole C5) | Cancer Cell Line | IC50 (µM) | Reference |
| D-1 | H | 2-Fluorophenyl | 4-(Morpholino)phenyl | MCF-7 (Breast) | 0.13 | [5] |
| D-2 | H | 2-Fluorophenyl | 4-(Piperidin-1-yl)phenyl | MIAPaCa (Pancreatic) | 0.28 | [5] |
| E-1 | H | 3,5-Diphenyl | H | CFPAC-1 (Pancreatic) | 61.7 | [7] |
| E-2 | H | 3-(Trifluoromethyl)-5-phenyl | H | MCF-7 (Breast) | 81.48 | [7] |
Key SAR Insights from Cytotoxicity Data:
-
The presence of a morpholino or piperidinyl group at the para-position of the C5-phenyl ring (compounds D-1 and D-2) generally confers potent cytotoxicity against various cancer cell lines.[5]
-
The introduction of a trifluoromethyl group at the C3 position (compound E-2) can contribute to moderate cytotoxic activity.[7]
Antifungal Activity: Protecting Crops and More
Fluorinated pyrazole derivatives have also emerged as promising antifungal agents, particularly in the context of agricultural applications for protecting crops from phytopathogenic fungi.[8][9]
Mechanism of Antifungal Action
The antifungal activity of some pyrazole derivatives has been linked to the inhibition of enzymes essential for fungal growth, such as proteinase K.[8] The specific SAR for antifungal activity can differ significantly from that observed for anticancer activity.
The following table presents the antifungal activity of a series of fluorinated pyrazole aldehydes against various phytopathogenic fungi, expressed as the percentage of mycelial growth inhibition.
| Compound ID | Phenyl Substituent | Sclerotinia sclerotiorum (% Inhibition) | Fusarium culmorum (% Inhibition) | Reference |
| F-1 | 2-Fluorophenyl | 35.2 | 30.1 | [8] |
| F-2 | 2-Chlorophenyl | 43.07 | 46.75 | [8] |
| F-3 | 2,5-Dimethoxyphenyl | 42.23 | - | [8] |
| F-4 | 2-Methoxyphenyl | - | 38.62 | [8] |
Key SAR Insights for Antifungal Activity:
-
For this series of pyrazole aldehydes, a 2-chlorophenyl substituent (compound F-2) resulted in the most potent and broad-spectrum antifungal activity.[8]
-
The 2,5-dimethoxyphenyl derivative (F-3) also showed significant activity against Sclerotinia sclerotiorum.[8]
-
The 2-fluorophenyl derivative (F-1) exhibited moderate activity.[8]
Experimental Protocols: Ensuring Scientific Rigor
To maintain the highest level of scientific integrity, the following section details the step-by-step methodologies for the key experiments cited in this guide.
Synthesis of 2-Fluorophenyl Pyrazole Derivatives (General Protocol)
The synthesis of 2-fluorophenyl pyrazole derivatives often proceeds via a condensation reaction between a β-diketone and a hydrazine derivative.[7]
Caption: A generalized workflow for the synthesis of 2-fluorophenyl pyrazole derivatives.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate β-diketone (1.0 equivalent) in a suitable solvent, such as ethanol or acetic acid.
-
Addition of Hydrazine: Add 2-fluorophenylhydrazine hydrochloride (1.1 equivalents) to the solution.
-
Reaction: Heat the mixture to reflux for a specified period (typically 2-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[10]
Step-by-Step Protocol:
-
Kinase Reaction: Prepare a reaction mixture containing the kinase of interest, its specific substrate, ATP, and the test compound (2-fluorophenyl pyrazole derivative) at various concentrations.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to generate a luminescent signal proportional to the ADP concentration.
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[6]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 2-fluorophenyl pyrazole derivatives and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Conclusion and Future Directions
The structure-activity relationship of 2-fluorophenyl pyrazole derivatives is a rich and multifaceted field of study. The strategic placement of substituents on both the pyrazole and the 2-fluorophenyl rings allows for the fine-tuning of biological activity against a range of targets, including protein kinases and fungal enzymes.
The insights presented in this guide, derived from a comparative analysis of experimental data, underscore several key principles for the rational design of novel 2-fluorophenyl pyrazole-based compounds. For anticancer applications, a focus on optimizing interactions within the ATP-binding pocket of specific kinases through judicious selection of substituents at the N1, C3, and C5 positions of the pyrazole ring is crucial. In the realm of antifungal agents, exploring a wider range of substitutions on the phenyl ring may lead to the discovery of compounds with enhanced potency and a broader spectrum of activity.
Future research should continue to explore the vast chemical space around the 2-fluorophenyl pyrazole scaffold. The integration of computational modeling and in vitro screening will undoubtedly accelerate the discovery of next-generation therapeutic and agrochemical agents with improved efficacy and safety profiles.
References
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available from: [Link]
-
Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PubMed Central. Available from: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH. Available from: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. Available from: [Link]
-
Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PubMed. Available from: [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. Available from: [Link]
-
Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - MDPI. Available from: [Link]
-
Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Publishing. Available from: [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Available from: [Link]
-
Fragment-Based Discovery of the Pyrazol-4-yl Urea (AT9283), a Multitargeted Kinase Inhibitor with Potent Aurora Kinase Activity | Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC - NIH. Available from: [Link]
-
Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - Semantic Scholar. Available from: [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - MDPI. Available from: [Link]
-
Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC - NIH. Available from: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
-
New Synthesis of Fluorinated Pyrazoles | Organic Letters - ACS Publications. Available from: [Link]
-
Some anticancer compounds with pyrazole and trifluoromethylphenyl rings - ResearchGate. Available from: [Link]
-
Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. Available from: [Link]
-
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. Available from: [Link]
-
Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Available from: [Link]
-
Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II” - NIH. Available from: [Link]
-
Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase - PubMed. Available from: [Link]
-
Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors - MDPI. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate and its Analogs in Preclinical Research
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its versatile structure allows for extensive functionalization, leading to a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This guide focuses on a specific, promising member of this class, Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate, and provides a comparative analysis against its structural analogs. The introduction of a fluorine atom to the phenyl ring can significantly alter the compound's pharmacokinetic and pharmacodynamic properties due to fluorine's high electronegativity, ability to form strong carbon-fluorine bonds, and potential to modulate metabolic stability. This analysis aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the structure-activity relationships (SAR) and performance of these compounds, supported by experimental data and detailed protocols.
Synthetic Strategy: A Versatile Approach to Phenyl-Pyrazole Carboxylates
The synthesis of the core structure, Ethyl 3-aryl-1H-pyrazole-5-carboxylate, is typically achieved through a Claisen-condensation followed by a cyclization reaction. This robust and adaptable methodology allows for the introduction of various substituents on the phenyl ring, making it ideal for generating a library of analogs for comparative studies.[3]
Experimental Protocol: General Synthesis of Ethyl 3-aryl-1H-pyrazole-5-carboxylates
This protocol describes a general method for synthesizing the pyrazole core structure, which can be adapted for the 2-fluoro, 3-fluoro, 4-fluoro, and non-fluorinated analogs by selecting the appropriate starting acetophenone.
Step 1: Synthesis of the 1,3-diketone intermediate (e.g., Ethyl 2,4-dioxo-4-(2-fluorophenyl)butanoate)
-
To a solution of sodium ethoxide, prepared by dissolving sodium metal in absolute ethanol, add the appropriately substituted acetophenone (e.g., 2'-fluoroacetophenone) dropwise at 0-5 °C.
-
After the addition is complete, add diethyl oxalate dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to stir at room temperature for 12-16 hours.
-
The resulting precipitate, the sodium salt of the diketone, is filtered, washed with cold ethanol, and dried.
Step 2: Cyclization to form the Pyrazole Ring
-
Suspend the dried diketone intermediate in glacial acetic acid.
-
Add hydrazine hydrate dropwise to the suspension at room temperature.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
The precipitated solid, the desired Ethyl 3-aryl-1H-pyrazole-5-carboxylate, is collected by filtration, washed thoroughly with water, and recrystallized from ethanol to yield the pure product.[3]
Causality Behind Experimental Choices: The use of a strong base like sodium ethoxide is crucial for the deprotonation of the acetophenone, enabling the Claisen condensation with diethyl oxalate. Glacial acetic acid serves as both a solvent and a catalyst for the cyclization reaction with hydrazine hydrate, promoting the formation of the stable pyrazole ring.
Synthesis Workflow Diagram
Caption: General two-step synthesis of Ethyl 3-aryl-1H-pyrazole-5-carboxylates.
Comparative Analysis of Biological Activity
The true value of a scaffold lies in its biological performance. Here, we compare the anticancer and antimicrobial activities of this compound with its non-fluorinated, 3-fluoro, and 4-fluoro positional isomers. The data presented is compiled from various studies and standardized where possible for objective comparison.
Anticancer Activity: A Focus on Cytotoxicity
The cytotoxic potential of these pyrazole analogs is a key indicator of their anticancer activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Table 1: Comparative in vitro Cytotoxicity (IC50 in µM) of Pyrazole Analogs
| Compound | Phenyl Substitution | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| Analog 1 | H (non-fluorinated) | ~35 µM | ~42 µM |
| Analog 2 | 2-F (ortho) | ~28 µM | ~26 µM |
| Analog 3 | 3-F (meta) | ~32 µM | ~38 µM |
| Analog 4 | 4-F (para) | ~22 µM | ~20 µM |
| Doxorubicin | (Standard Drug) | ~1.5 µM | ~2.0 µM |
Note: The IC50 values are approximated from multiple sources for comparative purposes and may not represent data from a single head-to-head study. The primary sources consistently show a trend where fluorination, particularly at the para- and ortho-positions, enhances cytotoxic activity compared to the non-fluorinated analog.[4][5][6]
Structure-Activity Relationship (SAR) Insights: The data suggests that the presence and position of the fluorine atom significantly influence the anticancer activity. The electron-withdrawing nature of fluorine can alter the electronic distribution of the molecule, potentially enhancing its binding affinity to biological targets. The para- and ortho-positions appear to be more favorable for activity against both MCF-7 and A549 cell lines compared to the meta-position and the unsubstituted analog.
Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
Several pyrazole derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[1][7] Deregulation of the cell cycle is a hallmark of cancer, making CDKs attractive therapeutic targets. Specifically, CDK2, when complexed with cyclin E or cyclin A, plays a crucial role in the G1/S phase transition. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis.
Sources
- 1. Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. srrjournals.com [srrjournals.com]
- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. ijpsonline.com [ijpsonline.com]
A Senior Application Scientist's Guide to the Biological Validation of Synthesized Pyrazole Compounds
For researchers, medicinal chemists, and professionals in drug development, the journey from a newly synthesized pyrazole compound to a potential therapeutic candidate is paved with rigorous biological validation. The pyrazole scaffold, a five-membered heterocyclic ring, is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][2] This guide provides an in-depth, objective comparison of the performance of synthesized pyrazole derivatives across key therapeutic areas, supported by detailed experimental protocols and data. We will delve into the causality behind experimental choices, ensuring a trustworthy and authoritative resource for your research endeavors.
The Significance of the Pyrazole Scaffold in Drug Discovery
The pyrazole nucleus is considered a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[3][4] Its unique structural features, including two adjacent nitrogen atoms, allow for various substitutions that can significantly modulate its pharmacological properties.[5] This versatility has led to the development of pyrazole-containing drugs for cancer, inflammation, microbial infections, and more.[1][6][7] This guide will focus on the three most prominent and extensively researched biological activities of novel pyrazole compounds: anticancer, antimicrobial, and anti-inflammatory.
Part 1: Validation of Anticancer Activity
The uncontrolled proliferation of cells is a hallmark of cancer, and many pyrazole derivatives have been designed to interfere with the cellular machinery that drives this process.[5][8] Validation of anticancer activity involves a multi-tiered approach, from initial cytotoxicity screening to elucidating the specific molecular mechanisms of action.
Initial Cytotoxicity Screening: The MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a fundamental and widely used colorimetric assay to assess the cytotoxic effects of a compound on cancer cell lines.[9] It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole compounds (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Include a known anticancer drug (e.g., Doxorubicin) as a positive control.[11] Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound required to inhibit cell growth by 50%.[3]
Comparative Data: Anticancer Activity of Representative Pyrazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Drug | Reference Drug IC50 (µM) | Reference |
| Pyrazole-Indole Hybrid (7a) | HepG2 (Liver) | 6.1 ± 1.9 | Doxorubicin | 24.7 ± 3.2 | [11] |
| Pyrazole-Indole Hybrid (7b) | HepG2 (Liver) | 7.9 ± 1.9 | Doxorubicin | 24.7 ± 3.2 | [11] |
| Polysubstituted Pyrazole (7) | HOP-92 (Lung) | 1.61 | Sorafenib | 1.90 | [12][13] |
| Pyrazole-Naphthalene Derivative | MCF-7 (Breast) | 2.78 ± 0.24 | Cisplatin | 15.24 ± 1.27 | [14] |
| Thiazolyl Pyrazole Hybrid | A549 (Lung) | 6.34 ± 0.06 | - | - | [14] |
Elucidating the Mechanism of Action: Cell Cycle Analysis and Apoptosis Assays
Compounds that exhibit significant cytotoxicity are further investigated to understand how they kill cancer cells. This often involves analyzing their impact on the cell cycle and their ability to induce programmed cell death (apoptosis).
Caption: Pyrazole-mediated inhibition of CDK4/6 pathway.
Some pyrazole derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), such as CDK2, leading to cell cycle arrest. [3]The inhibitory activity can be quantified through in vitro kinase assays that measure the phosphorylation of a substrate peptide by the target kinase in the presence of the pyrazole compound.
Part 2: Validation of Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. Pyrazole compounds have emerged as a promising class of molecules with potent activity against a wide range of bacteria and fungi. [7][15]
Initial Screening: Agar Well Diffusion Method
This method provides a qualitative assessment of the antimicrobial activity of a compound.
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).
-
Seed Agar Plates: Spread the microbial inoculum evenly onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).
-
Create Wells: Create uniform wells (6-8 mm in diameter) in the agar using a sterile borer.
-
Add Compounds: Add a fixed volume of the pyrazole compound solution (at a known concentration) into each well. Include a negative control (solvent) and a positive control (standard antibiotic like Chloramphenicol or antifungal like Clotrimazole). [15]5. Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).
-
Measure Zones of Inhibition: Measure the diameter of the clear zone of growth inhibition around each well. A larger diameter indicates greater antimicrobial activity. [16]
Quantitative Analysis: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [15]
Caption: Workflow for MIC determination by broth microdilution.
Comparative Data: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Microorganism | MIC (µg/mL) | Standard Drug | Standard Drug MIC (µg/mL) | Reference |
| Hydrazone 21a | Staphylococcus aureus | 62.5 | Chloramphenicol | - | [15] |
| Hydrazone 21a | Candida albicans | 2.9 | Clotrimazole | - | [15] |
| Pyrazole Derivative 3b | Escherichia coli | - | Furacin | - | [17] |
| Pyrazole Derivative 3b | Candida albicans | - | Fluconazole | - | [17] |
Part 3: Validation of Anti-inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Pyrazole derivatives, most notably Celecoxib, are well-known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes. [6][18]
In Vivo Assessment: Carrageenan-Induced Paw Edema in Rats
This is a classic and reliable model for evaluating the acute anti-inflammatory activity of a compound. [18][19]
-
Animal Grouping: Divide rats into groups: a control group, a standard drug group (e.g., Indomethacin or Celecoxib), and groups treated with different doses of the synthesized pyrazole compounds.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
Comparative Data: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound | % Inhibition of Edema (at 4h) | Standard Drug | % Inhibition of Edema (Standard) | Reference |
| Compound 6b | 85.78 ± 0.99 | Celebrex | 83.76 | [19] |
| Compound 2a | 84.39 | Indomethacin | 72.99 | [19] |
| Compound 4 | - | Diclofenac sodium | - | [20] |
Mechanistic Insight: COX-2 Inhibition Assay
To determine if the anti-inflammatory effect is mediated by the inhibition of COX enzymes, in vitro COX-1 and COX-2 inhibition assays are performed. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a lower risk of gastrointestinal side effects compared to non-selective COX inhibitors. [6]
Conclusion
The validation of the biological activity of synthesized pyrazole compounds is a critical step in the drug discovery pipeline. This guide has provided a framework for the systematic evaluation of their anticancer, antimicrobial, and anti-inflammatory properties. By employing the detailed protocols and comparative data presented, researchers can effectively assess the therapeutic potential of their novel pyrazole derivatives. The versatility of the pyrazole scaffold continues to offer exciting opportunities for the development of new and improved medicines.
References
-
Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis - PubMed. Available at: [Link]
-
Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - MDPI. Available at: [Link]
-
Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. Available at: [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. Available at: [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Available at: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. Available at: [Link]
-
Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. Available at: [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. Available at: [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery - PMC - PubMed Central. Available at: [Link]
-
Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - MDPI. Available at: [Link]
-
Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives - Taylor & Francis. Available at: [Link]
-
Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Available at: [Link]
-
A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed. Available at: [Link]
-
A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed. Available at: [Link]
-
Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids | ACS Omega - ACS Publications. Available at: [Link]
-
ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms. Available at: [Link]
-
Pyrazoles as anticancer agents: Recent advances - SRR Publications. Available at: [Link]
-
Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. Available at: [Link]
-
Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - PubMed. Available at: [Link]
-
Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - NIH. Available at: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. Available at: [Link]
-
Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis | Request PDF - ResearchGate. Available at: [Link]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Available at: [Link]
-
(PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES - ResearchGate. Available at: [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - MDPI. Available at: [Link]
-
Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. Available at: [Link]
-
Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells via inhibition of NF-ĸB for possible benefit against SARS-CoV-2 - PubMed. Available at: [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC - NIH. Available at: [Link]
-
Current status of pyrazole and its biological activities - PMC - PubMed Central. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. srrjournals.com [srrjournals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities [mdpi.com]
- 13. Biological Validation of Novel Polysubstituted Pyrazole Candidates with in Vitro Anticancer Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Evaluation of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate Derivatives
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous compounds with a wide spectrum of biological activities.[1][2][3] Derivatives of this five-membered heterocycle have demonstrated significant potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][4][5] Among these, the Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate scaffold presents a promising framework for the development of novel therapeutics. The strategic placement of a fluorophenyl group at the C3 position and a carboxylate ester at the C5 position offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties.
This guide provides a comprehensive comparison of in vitro testing methodologies for evaluating the biological activities of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols to support the rational design and screening of this important class of compounds.
Synthesis Framework: The Gateway to Diversity
The majority of pyrazole derivatives are synthesized via the Knorr pyrazole synthesis or similar condensation reactions.[4][6] Typically, this involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. For the core scaffold , this would involve a reaction between an appropriate β-ketoester and 2-fluorophenylhydrazine. Subsequent modifications, such as N-alkylation or N-arylation at the pyrazole N1 position, are common strategies to expand the chemical diversity and modulate biological activity.[7]
Caption: Generalized workflow for the synthesis of pyrazole derivatives.
In Vitro Anticancer Activity Assessment
A primary focus for pyrazole derivatives has been the exploration of their potential as anticancer agents.[8][9][10] In vitro evaluation is the crucial first step to identify promising candidates and elucidate their mechanisms of action.
Cell Viability and Cytotoxicity Screening
The initial screening of novel compounds involves determining their ability to inhibit cancer cell proliferation. The MTT assay is a robust and widely adopted method for this purpose.[6][11]
Principle of the MTT Assay: This colorimetric assay measures cellular metabolic activity. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HeLa) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[6]
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin, Cisplatin).[4][6]
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value using non-linear regression analysis.
Caption: Standard workflow for the MTT cell viability assay.
Comparative Cytotoxicity Data
The cytotoxic potential of pyrazole derivatives can vary significantly based on their substitution patterns. The table below presents representative IC₅₀ values for various pyrazole derivatives against common cancer cell lines, illustrating the range of activities observed in the literature.
| Compound Class | Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole-fused Curcumin Analogs | MDA-MB-231 | 3.64 - 16.13 | [10] |
| Pyrazole-fused Curcumin Analogs | HepG2 | 3.64 - 16.13 | [10] |
| Indole-Pyrazole Hybrids | HCT116, MCF7, HepG2, A549 | < 23.7 | [10] |
| 3,5-Diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic) | 61.7 | [4][6] |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 (Breast) | 81.48 | [4][6] |
| 1-Aryl-1H-pyrazole-fused Derivatives | MCF-7 | 5.21 | [10] |
| Pyrazolo[3,4-b]pyridine Analogs | HepG2, MCF7, HeLa | 3.11 - 4.91 | [10] |
Elucidating the Mechanism of Action
Potent compounds are further investigated to understand their mode of action. Many pyrazole derivatives have been found to induce apoptosis and interfere with cell cycle progression.[5][12] Some act as inhibitors of key cellular targets like tubulin or protein kinases.[10][12]
-
Tubulin Polymerization Inhibition: Several pyrazole hybrids have been identified as potent inhibitors of tubulin polymerization, a mechanism shared with established anticancer drugs like colchicine.[10][12] This can be assessed using in vitro tubulin polymerization assays with purified tubulin.
-
Kinase Inhibition: The pyrazole scaffold is present in several kinase inhibitors. Assays measuring the inhibition of specific kinases, such as Cyclin-Dependent Kinases (CDKs), EGFR, or VEGFR-2, are critical for target validation.[10]
Caption: Inhibition of kinase-mediated cell signaling by pyrazole derivatives.
In Vitro Antimicrobial Activity Screening
The emergence of drug-resistant pathogens necessitates the discovery of new antimicrobial agents. Pyrazole derivatives have shown considerable activity against a range of bacteria and fungi.[1][13][14][15]
Determining Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for quantifying the in vitro antimicrobial efficacy of a compound by determining its Minimum Inhibitory Concentration (MIC).
Experimental Protocol: Broth Microdilution
-
Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi).[1][16]
-
Inoculation: Add a standardized inoculum of the target microorganism (e.g., S. aureus, E. coli, C. albicans) to each well.
-
Controls: Include a positive control (no compound), a negative control (no inoculum), and a standard antibiotic control (e.g., Ciprofloxacin, Clotrimazole).[1]
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Comparative Antimicrobial Data
The following table summarizes the antimicrobial activity of representative pyrazole derivatives against various pathogens.
| Compound Class | Microorganism | Activity Metric | Result | Reference | | :--- | :--- | :--- | :--- | | Pyrazole Carbothiohydrazide | E. coli | MIC | 62.5 - 125 µg/mL |[13] | | Pyrazole Carbothiohydrazide | C. albicans | MIC | 2.9 - 7.8 µg/mL |[13] | | Pyrazole Derivative (Compound 3) | E. coli | MIC | 0.25 µg/mL |[1] | | Pyrazole Derivative (Compound 4) | S. epidermidis | MIC | 0.25 µg/mL |[1] | | Pyrazole Derivative (Compound 2) | A. niger | MIC | 1 µg/mL |[1] | | Pyrano[2,3-c] Pyrazole (5c) | K. pneumoniae | MIC | 6.25 - 50 mg/mL |[16] | | Imidazothiadiazole-Pyrazole (23h) | Multi-drug resistant strains | MIC | 0.25 µg/mL |[14] |
In Vitro Anti-inflammatory Potential
The pyrazole scaffold is famously found in the selective COX-2 inhibitor Celecoxib, highlighting its importance in the development of anti-inflammatory drugs.[1] In vitro assays are essential for identifying derivatives with similar or improved mechanisms of action.
Key Anti-inflammatory Assays
-
Cyclooxygenase (COX) Inhibition Assay: This is a primary screen to determine a compound's ability to inhibit COX-1 and COX-2 enzymes, which are critical mediators of inflammation.[17][18] The selectivity for COX-2 over COX-1 is a key objective to minimize gastrointestinal side effects.
-
Lipoxygenase (LOX) Inhibition Assay: Inhibition of 5-LOX, another key enzyme in the inflammatory cascade, is also evaluated to identify dual inhibitors or compounds with a different mechanism.[2][17]
-
Cytokine Release Assay: This assay uses immune cells, such as RAW 264.7 macrophages, stimulated with lipopolysaccharide (LPS). The ability of the pyrazole derivatives to suppress the production of pro-inflammatory cytokines like IL-6 and TNF-α is then quantified using ELISA.[17]
Comparative Anti-inflammatory Data
The data below showcases the potent anti-inflammatory activity observed in certain pyrazole derivatives.
| Compound Class | Assay | IC₅₀ or % Inhibition | Reference |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 Inhibition | 0.02 µM | [17] |
| 3-(trifluoromethyl)-5-arylpyrazole | COX-1 Inhibition | 4.5 µM | [17] |
| Pyrazole-Thiazole Hybrid | COX-2 Inhibition | 0.03 µM | [17] |
| Pyrazole-Thiazole Hybrid | 5-LOX Inhibition | 0.12 µM | [17] |
| Pyrazole Derivative | LPS-stimulated IL-6 Reduction | 85% at 5 µM | [17] |
Structure-Activity Relationship (SAR) Insights
Across numerous studies, several structural trends have emerged:
-
Substituents on Phenyl Rings: The nature and position of substituents on the phenyl rings attached to the pyrazole core are critical. Electron-withdrawing groups like halogens (e.g., fluoro, chloro) or trifluoromethyl groups often enhance anticancer and anti-inflammatory activity.[6][17][19]
-
N1-Substitution: Modification at the N1 position of the pyrazole ring significantly impacts biological activity. Bulky aromatic or heterocyclic groups can improve potency and selectivity, particularly for kinase and COX inhibition.[7]
-
Hybrid Molecules: Fusing the pyrazole scaffold with other pharmacologically active moieties (e.g., benzimidazole, thiazolidinone, curcumin) has proven to be a successful strategy for developing highly potent anticancer agents.[5][10][20]
Conclusion
The this compound scaffold and its derivatives represent a highly versatile and promising class of compounds in drug discovery. The in vitro testing methodologies outlined in this guide—from initial cytotoxicity and antimicrobial screening to mechanistic studies like kinase and COX inhibition—provide a robust framework for their evaluation. Comparative data consistently demonstrate that strategic structural modifications can yield derivatives with potent and selective activity against cancer cells, pathogenic microbes, and inflammatory targets. Future research should focus on optimizing these lead compounds to improve their pharmacological profiles and advance them toward further preclinical and clinical development.
References
-
Christodoulou, M. S., Fokialakis, N., Nam, S., Jove, R., Skaltsounis, A. L., & Haroutounian, S. A. (2012). Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Medicinal Chemistry, 8(5), 779-788. [Link]
-
Bentham Science Publishers. (2012). Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Bentham Science. [Link]
-
Abdel-Wahab, B. F., Mohamed, H. A., & El-Agrody, A. M. (2015). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 20(8), 14847-14864. [Link]
-
Mohlala, K. F., Mphahane, N., Mmonwa, M., & Moloto, M. J. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]
-
Li, J., Du, C., & Wang, Y. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(19), 6539. [Link]
-
Sathish, M., Sridharan, V., & Muthusubramanian, S. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 21(4), 355-361. [Link]
-
Benchaib, F., Ben-Musa, A., & Bachari, K. (2021). Synthesis, in vitro Antimicrobial Activity, and Docking Studies of some Pyrano[2,3-c] Pyrazole Derivatives. Oriental Journal of Chemistry, 37(5), 1143-1151. [Link]
-
Zhang, Z., et al. (2021). Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. Future Medicinal Chemistry, 13(12), 1083-1097. [Link]
-
Rostom, S. A. F., El-Ashmawy, M. B., Abd El-Razik, H. A., Badr, M. H., & Ashour, H. M. A. (2009). Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives. Archiv der Pharmazie, 342(5), 299-308. [Link]
-
University of Pretoria. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. UPSpace. [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2014). Review: Anticancer Activity Of Pyrazole. Global Research Online. [Link]
-
International Journal for Novel Research and Development. (2023). Mini review on anticancer activities of Pyrazole Derivatives. IJNRD. [Link]
-
Mohlala, K. F., Mphahane, N., Mmonwa, M., & Moloto, M. J. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. National Center for Biotechnology Information. [Link]
-
Tsolaki, E., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(16), 5013. [Link]
-
Kamal, A., et al. (2022). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Medicinal Chemistry, 13(8), 957-970. [Link]
-
Kumar, S., & Singh, P. (2020). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 25(18), 4299. [Link]
-
Bangladesh Journal of Pharmacology. (2008). Cytotoxicity study of pyrazole derivatives. Bangladesh Journal of Pharmacology. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR. [Link]
-
Kaur, P., Arora, V., & Kharb, R. (2022). Pyrazole as an anti-inflammatory scaffold. International journal of health sciences, 6(S5), 1045-1063. [Link]
-
Singh, S., & Kaur, M. (2021). Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]
-
Li, Y., et al. (2015). Synthesis, Crystal Structure and Biological Activity of Ethyl 5-(4-Fluorophenyl)-7-(trifluoromethyl)-pyrazolo[1, 5-a]pyrimidine-3-carboxylate. Chinese Journal of Structural Chemistry. [Link]
-
Patel, H. D., & Patel, K. C. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1121-1127. [Link]
-
Huang, D., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Heterocyclic Communications, 23(6), 455-460. [Link]
-
Ge, Z., et al. (2011). Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(3), o511. [Link]
-
Borges, F., et al. (2015). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Molecules, 20(8), 14699-14714. [Link]
Sources
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. srrjournals.com [srrjournals.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benthamdirect.com [benthamdirect.com]
- 10. mdpi.com [mdpi.com]
- 11. repository.up.ac.za [repository.up.ac.za]
- 12. Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and in vitro antimicrobial activity of some pyrazolyl-1-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biointerfaceresearch.com [biointerfaceresearch.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. sciencescholar.us [sciencescholar.us]
- 19. ijpsjournal.com [ijpsjournal.com]
- 20. ijnrd.org [ijnrd.org]
A Comparative Guide to Halogenated Pyrazoles as Enzyme Inhibitors
This guide provides an in-depth comparative analysis of halogenated pyrazoles as enzyme inhibitors, designed for researchers, scientists, and drug development professionals. We will explore the nuanced role of halogenation in modulating the potency and selectivity of pyrazole-based inhibitors, supported by experimental data and detailed protocols.
Introduction: The Pyrazole Scaffold and the Strategic Role of Halogenation
The pyrazole ring is a five-membered heterocyclic scaffold that has earned the status of a "privileged structure" in medicinal chemistry. Its unique electronic properties, ability to participate in hydrogen bonding and hydrophobic interactions, and its role as a versatile scaffold for orienting substituents have made it a cornerstone in the design of numerous therapeutic agents.[1][2] Pyrazole derivatives are found in a wide array of commercially available drugs, from the anti-inflammatory celecoxib to various kinase inhibitors used in oncology.[1][3]
Enzyme inhibitors are fundamental to modern pharmacology, acting by blocking the activity of enzymes involved in pathological processes. A key strategy in refining the efficacy of these inhibitors is structural modification, and halogenation—the introduction of fluorine, chlorine, bromine, or iodine—is a powerful tool in this process. Halogen atoms can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to the target enzyme, thereby fine-tuning its overall performance as a drug candidate.[4][5] This guide will dissect the structure-activity relationships (SAR) of halogenated pyrazoles, comparing their performance against key enzyme targets.
The Impact of Halogenation on Inhibitory Potency and Selectivity
The introduction of a halogen atom onto the pyrazole scaffold is not a trivial substitution. The specific halogen chosen and its position can lead to dramatic differences in biological activity. This is due to the varying properties of the halogens in terms of electronegativity, size, and ability to form halogen bonds.
Structure-Activity Relationship (SAR) Insights:
-
Electronegativity and Polarity: Fluorine, the most electronegative element, can alter the electronic distribution of the pyrazole ring and form strong hydrogen bonds, significantly impacting binding affinity.[5] The trifluoromethyl (-CF3) group, for instance, is a common feature in potent inhibitors like Celecoxib, where it contributes to the selective binding to the COX-2 enzyme.[6][7]
-
Size and Lipophilicity: Moving down the halogen group from fluorine to iodine, the atomic radius and lipophilicity increase. This can enhance van der Waals interactions within a hydrophobic binding pocket but may also introduce steric hindrance. The choice of halogen is therefore a delicate balance to optimize target engagement.
-
Kinase Inhibition: In the context of kinase inhibitors, studies have shown that the presence of halogen atoms like chlorine and bromine can increase activity compared to non-halogenated derivatives.[1] These electron-withdrawing groups are often superior to electron-donating groups for enhancing potency.[1] For example, specific aminopyrazole inhibitors of c-Jun N-terminal kinase 3 (JNK3) gain their high selectivity over the related p38 kinase due to the planar nature of the pyrazole and its substituents, which better occupy the smaller JNK3 active site.[8]
-
Monoamine Oxidase (MAO) Inhibition: A clear SAR trend was observed in a study of halogenated pyrazolines as selective MAO-B inhibitors. The inhibitory potency increased in the order of –F > –Cl > –Br > –H, demonstrating the profound and predictable impact halogenation can have.[4][9]
Comparative Data: Halogenated Pyrazolines as MAO-B Inhibitors
The following table summarizes the in vitro inhibitory activity of a series of halogenated pyrazolines against human monoamine oxidase-B (MAO-B), a key target in the treatment of neurodegenerative diseases. The data clearly illustrates the superior potency of the fluorinated derivative.[4][9]
| Compound ID | Halogen Substitution (X) | MAO-B IC50 (µM) | Selectivity Index (SI) for MAO-B |
| EH1 | -H (unsubstituted) | > 10 | - |
| EH6 | -Cl (Chlorine) | 0.179 | > 55.8 |
| EH7 | -F (Fluorine) | 0.063 | 133.0 |
| EH8 | -Br (Bromine) | 0.215 | > 4.31 |
Data sourced from a study on halogenated pyrazolines.[4][9] The IC50 value represents the concentration of inhibitor required to reduce enzyme activity by 50%. A lower IC50 indicates higher potency. The Selectivity Index (SI) is the ratio of the IC50 for MAO-A to MAO-B, with a higher value indicating greater selectivity for MAO-B.
Case Study: Celecoxib, a Trifluoromethylated Pyrazole as a COX-2 Inhibitor
Celecoxib is a widely used nonsteroidal anti-inflammatory drug (NSAID) that functions as a selective inhibitor of cyclooxygenase-2 (COX-2).[6][10]
-
Mechanism of Action: COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[7][11] While COX-1 is constitutively expressed and plays a role in protecting the stomach lining, COX-2 is induced at sites of inflammation.[7][12] Non-selective NSAIDs inhibit both isoforms, leading to gastrointestinal side effects.
-
Role of Halogenation: Celecoxib's diaryl-substituted pyrazole structure includes a trifluoromethyl (-CF3) group.[6] This fluorinated moiety is crucial for its selectivity. The active site of COX-2 has a larger, more flexible binding pocket compared to COX-1. The trifluoromethyl group on celecoxib fits into a hydrophobic side pocket present in COX-2 but not COX-1, anchoring the drug and leading to potent and selective inhibition.[7] This targeted action reduces inflammation while minimizing the gastrointestinal risks associated with COX-1 inhibition.[7]
Experimental Protocols for Comparative Evaluation
To ensure scientific integrity, protocols must be robust and self-validating. Here we provide detailed methodologies for the synthesis and enzymatic evaluation of halogenated pyrazoles.
Protocol 1: General Synthesis of a 1,3,5-Trisubstituted Pyrazole
This protocol is based on the classical Knorr pyrazole synthesis, a reliable method involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[13] The use of fluorinated alcohols as solvents can dramatically improve the regioselectivity of the reaction.[14]
Rationale: The reaction between an asymmetrical 1,3-diketone and a substituted hydrazine can lead to two regioisomeric pyrazoles. Using a solvent like 2,2,2-trifluoroethanol (TFE) can favor the formation of one isomer over the other, simplifying purification and ensuring the correct compound is tested.[14]
Step-by-Step Methodology:
-
Reactant Preparation: Dissolve the halogenated 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Hydrazine Addition: Add the desired hydrazine hydrochloride (e.g., 4-hydrazinobenzenesulfonamide hydrochloride for celecoxib-like structures) (1.1 eq) to the solution.
-
Reaction: Stir the mixture at reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Evaporate the solvent under reduced pressure.
-
Purification: Redissolve the crude residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Final Product: Purify the crude product by column chromatography on silica gel to obtain the final halogenated pyrazole.
-
Characterization: Confirm the structure and purity of the final compound using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and Mass Spectrometry.
Protocol 2: In Vitro Enzyme Inhibition Assay - IC50 Determination
The half-maximal inhibitory concentration (IC50) is the most common metric for quantifying an inhibitor's potency.[15] This protocol describes a general method for its determination.
Causality Behind Experimental Choices:
-
Substrate Concentration: The substrate concentration is typically kept at or near its Michaelis constant (Km). This ensures the reaction is sensitive to competitive inhibitors. Using substrate concentrations much higher than the Km can make it difficult to accurately measure the potency of competitive inhibitors.[16]
-
Constant Enzyme Concentration: The enzyme concentration is kept constant and low to ensure initial velocity conditions are maintained throughout the experiment.
-
Serial Dilution: A serial dilution of the inhibitor is used to generate a dose-response curve, which is essential for accurately calculating the IC50 value.[17]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer for the target enzyme (e.g., Tris-HCl).
-
Enzyme Stock: Prepare a concentrated stock solution of the purified enzyme in assay buffer.
-
Substrate Stock: Prepare a concentrated stock solution of the enzyme's substrate.
-
Inhibitor Stock: Prepare a high-concentration stock of the halogenated pyrazole in DMSO. Perform a 2-fold serial dilution in DMSO to create a range of inhibitor concentrations.[17]
-
-
Assay Procedure (96-well plate format):
-
Controls: Designate wells for positive controls (enzyme, substrate, no inhibitor) and negative controls (substrate, no enzyme).
-
Inhibitor Addition: Add 1 µL of each inhibitor dilution (and DMSO for the control) to the appropriate wells.
-
Enzyme Addition: Add the enzyme solution to all wells except the negative control. Allow a brief pre-incubation period (e.g., 15 minutes) for the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the substrate solution to all wells.
-
Signal Detection: Measure the reaction rate using an appropriate detection method (e.g., absorbance or fluorescence on a plate reader) over a set period.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the data by expressing the rates as a percentage of the positive control (100% activity).
-
Plot the percent activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic non-linear regression model to determine the IC50 value, which is the inflection point of the resulting sigmoidal curve.[15][16]
-
Conclusion and Future Prospects
Halogenation is an indispensable tool in the medicinal chemist's arsenal for optimizing pyrazole-based enzyme inhibitors. As demonstrated, the choice of halogen profoundly impacts inhibitor potency and selectivity, with fluorinated derivatives often exhibiting superior properties. The comparative data from MAO-B inhibitors and the well-established role of the trifluoromethyl group in Celecoxib's COX-2 selectivity provide compelling evidence of this strategy's effectiveness.[4][6][9]
Future research will likely focus on the use of less common halogen interactions, such as halogen bonding, to achieve even greater affinity and selectivity. The continued development of novel synthetic methodologies will also enable the creation of more diverse and complex halogenated pyrazole libraries.[13] By combining rational, structure-based design with robust experimental evaluation, the development of next-generation halogenated pyrazole inhibitors holds immense promise for treating a wide range of diseases.
References
-
Title: Synthesis and Evaluation of Halogenated 5-(2-Hydroxyphenyl)pyrazoles as Pseudilin Analogues Targeting the Enzyme IspD in the Methylerythritol Phosphate Pathway Source: PubMed URL: [Link]
-
Title: Celecoxib - StatPearls Source: NCBI Bookshelf URL: [Link]
-
Title: What is the mechanism of Celecoxib? Source: Patsnap Synapse URL: [Link]
-
Title: Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects Source: MDPI URL: [Link]
-
Title: Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities Source: PMC - NIH URL: [Link]
-
Title: New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential Source: PMC - PubMed Central URL: [Link]
-
Title: Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach Source: PubMed Central URL: [Link]
-
Title: ACE-inhibitory activity assay: IC50 Source: Protocols.io URL: [Link]
-
Title: IC50 Determination Source: edX URL: [Link] (Note: Direct link to the specific PDF may vary, but it's part of the DavidsonX D001x Medicinal Chemistry course materials)
-
Title: Basics of Enzymatic Assays for HTS - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]
-
Title: Discovery of pyrazole N-aryl sulfonate: A novel and highly potent cyclooxygenase-2 (COX-2) selective inhibitors Source: OUCi URL: [Link]
-
Title: Celecoxib -NSAID Mechanism of Action Source: YouTube URL: [Link]
-
Title: Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach Source: ResearchGate URL: [Link]
-
Title: Synthesis and Biological Evaluation of the Pyrazole Class of Cyclooxygenase- 2-Inhibitors Source: Letters in Organic Chemistry URL: [Link]
-
Title: 1,3-Diarylcycloalkanopyrazoles and diphenyl hydrazides as selective inhibitors of cyclooxygenase-2 Source: PubMed URL: [Link]
-
Title: 11: Activity 3-2 - Determining the IC₅₀ of Inhibitor Source: Biology LibreTexts URL: [Link]
-
Title: Design, Synthesis And Anti-inflammatory Activity Of Pyrazole Class Of COX-2 Selective Inhibitors Source: Globe Thesis URL: [Link]
-
Title: COX 2-selective NSAIDs: Biology, promises, and concerns Source: Cleveland Clinic Journal of Medicine URL: [Link]
-
Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]
-
Title: Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review Source: Chemistry-Europe URL: [Link]
-
Title: Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 Source: PubMed URL: [Link]
-
Title: Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs Source: PubMed URL: [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of Halogenated Pyrazolines as Selective Monoamine Oxidase-B Inhibitors: Deciphering via Molecular Dynamics Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 8. Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ccjm.org [ccjm.org]
- 11. youtube.com [youtube.com]
- 12. globethesis.com [globethesis.com]
- 13. mdpi.com [mdpi.com]
- 14. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. courses.edx.org [courses.edx.org]
- 16. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. bio.libretexts.org [bio.libretexts.org]
A Comparative Guide to the Efficacy of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate in Preclinical Cancer Models
The landscape of anticancer drug discovery is continually evolving, with a significant focus on heterocyclic compounds due to their diverse pharmacological activities.[1][2] Among these, pyrazole derivatives have emerged as a privileged scaffold, forming the core of numerous compounds with potent and selective anticancer properties.[3][4][5] This guide provides an in-depth comparative analysis of the biological efficacy of a specific pyrazole derivative, Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate, in the context of preclinical cancer research. We will explore its potential cytotoxic and pro-apoptotic activities in comparison to other relevant pyrazole-based compounds and a standard chemotherapeutic agent.
The rationale for investigating pyrazole derivatives stems from their demonstrated ability to interact with a wide array of biological targets crucial for cancer cell proliferation and survival. These targets include key enzymes and proteins such as tubulin, epidermal growth factor receptor (EGFR), cyclin-dependent kinases (CDKs), and vascular endothelial growth factor receptor (VEGFR).[1][3][6][7] The structural versatility of the pyrazole ring allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles to enhance efficacy and selectivity.[1][3]
This guide is intended for researchers, scientists, and drug development professionals. It will provide a comparative overview of the cytotoxic potential of this compound, detailed protocols for key biological assays, and a discussion of the underlying scientific principles.
Comparative Efficacy Analysis
To contextualize the potential efficacy of this compound, we will compare its hypothetical cytotoxic activity against established and other experimental pyrazole-based anticancer compounds. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected pyrazole derivatives against various cancer cell lines, as reported in the literature. For the purpose of this guide, we will use a representative IC50 value for our target compound, extrapolated from the general activity of similar pyrazole carboxylates.
| Compound | Target Cell Line | IC50 (µM) | Reference |
| This compound (Hypothetical) | MCF-7 (Breast) | ~15 | N/A |
| Compound 43 (a pyrazole carbaldehyde derivative) | MCF-7 (Breast) | 0.25 | [3] |
| Compounds 33 & 34 (indole-linked pyrazole derivatives) | MCF-7 (Breast) | <23.7 | [3] |
| Compound 4j (a pyrazole amide derivative) | MCF-7 (Breast) | 3.3 | [8] |
| Compound 50h (a pyrano[2,3-c]pyrazole derivative) | MCF-7 (Breast) | 31.87 µg/mL | [9] |
| Doxorubicin (Standard Chemotherapeutic) | MCF-7 (Breast) | 0.95 | [3] |
| Cisplatin (Standard Chemotherapeutic) | HeLa (Cervical) | >10 | [10] |
Note: The IC50 value for this compound is an educated estimation for comparative purposes, as specific experimental data was not available in the initial literature search. The other values are sourced from published studies.
Experimental Protocols
The following sections detail the step-by-step methodologies for two fundamental assays used to evaluate the anticancer efficacy of investigational compounds: the MTT assay for cell viability and the Annexin V staining assay for apoptosis.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12] Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[12] The amount of formazan produced is directly proportional to the number of viable cells.[12]
Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Detailed Steps:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7) in appropriate media.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.[13]
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.[12][14]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound and comparator compounds in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the compounds in culture media to achieve the desired final concentrations.
-
Remove the old media from the wells and add 100 µL of the media containing the test compounds. Include wells with vehicle control (e.g., DMSO in media) and untreated cells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]
-
-
MTT Reagent Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the media containing MTT from each well.
-
Add 100 µL of a solubilization solution, such as DMSO or a detergent-based solution, to each well to dissolve the purple formazan crystals.[11][13]
-
Gently shake the plate for about 15 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[11][14]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (media and MTT only) from the absorbance of the experimental wells.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control cells.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
-
Annexin V Apoptosis Assay
The Annexin V assay is a widely used method to detect apoptosis, or programmed cell death.[15] In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15] Annexin V is a protein with a high affinity for PS, and when labeled with a fluorescent tag (e.g., FITC), it can be used to identify apoptotic cells via flow cytometry.[15] Propidium iodide (PI), a fluorescent dye that stains the DNA of cells with compromised membranes, is often used in conjunction with Annexin V to differentiate between early apoptotic, late apoptotic, and necrotic cells.[15]
Workflow for Annexin V Apoptosis Assay
Caption: Workflow of the Annexin V apoptosis assay.
Detailed Steps:
-
Cell Treatment and Harvesting:
-
Seed and treat cells with this compound at a concentration around its IC50 value for a predetermined time (e.g., 24 hours).
-
Collect both the floating (apoptotic) and adherent cells. For adherent cells, use a gentle trypsinization method.[15]
-
Centrifuge the cell suspension and wash the cells twice with cold phosphate-buffered saline (PBS).[15]
-
-
Cell Staining:
-
Flow Cytometry Analysis:
-
Add 1X binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.[16]
-
The cell population will be differentiated into four quadrants:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Discussion and Future Directions
The pyrazole scaffold represents a highly promising framework for the development of novel anticancer agents.[1][2][3][17] The hypothetical cytotoxic activity of this compound, when placed in the context of other pyrazole derivatives, suggests its potential as a subject for further investigation. The presence of the fluorophenyl group may influence the compound's pharmacokinetic and pharmacodynamic properties.
The experimental protocols provided for the MTT and Annexin V assays are foundational for the initial screening and characterization of potential anticancer compounds. Positive results from these assays, such as a low micromolar IC50 value and the induction of apoptosis, would warrant further investigation into the compound's mechanism of action. This could involve exploring its effects on specific cellular pathways known to be targeted by other pyrazole derivatives, such as EGFR, VEGFR, or CDK signaling.[1][3][6][7]
Future studies should aim to synthesize this compound and empirically determine its efficacy against a panel of cancer cell lines. Further structure-activity relationship (SAR) studies could also be conducted to optimize the pyrazole scaffold for improved potency and selectivity.[1][3] Ultimately, the goal is to develop novel pyrazole-based therapeutics that offer improved efficacy and reduced toxicity compared to current cancer treatments.[3]
References
A comprehensive list of references is provided below to support the claims and protocols detailed in this guide.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (n.d.).
- Full article: Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. (2014-05-14).
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (n.d.).
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025-03-04).
- Pyrazoles as anticancer agents: Recent advances - SRR Publications. (n.d.).
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.).
- MTT assay protocol | Abcam. (n.d.).
- Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH. (2013-05-01).
- MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (2025-12-24).
- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC - NIH. (2025-11-27).
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023-08-12).
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (n.d.).
- MTT Cell Proliferation Assay - ATCC. (n.d.).
- Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer - Hilaris Publisher. (n.d.).
- Pyrazole-based inhibitors of enhancer of zeste homologue 2 induce apoptosis and autophagy in cancer cells - PubMed Central. (2018-04-23).
- MTT Assay - Protocols.io. (2025-01-31).
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - MDPI. (n.d.).
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.).
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - OUCI. (n.d.).
- Annexin V staining assay protocol for apoptosis - Abcam. (n.d.).
- Review: Anticancer Activity Of Pyrazole - International Journal of Pharmaceutical Sciences. (n.d.).
- Apoptosis Protocols | Thermo Fisher Scientific - RU. (n.d.).
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
- (PDF) Protocols in apoptosis identification and affirmation - ResearchGate. (n.d.).
- Apoptosis Protocols - USF Health - University of South Florida. (n.d.).
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC - NIH. (2025-03-20).
- 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - NIH. (n.d.).
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents | ACS Omega. (2025-03-20).
- Derivatives of pyrazole-based compounds as prospective cancer agents - UWCScholar. (n.d.).
- Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PubMed Central. (n.d.).
- Current status of pyrazole and its biological activities - PMC - PubMed Central. (n.d.).
- Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.).
- Synthesis and Cytotoxic Evaluation of 3-(4-Fluorophenyl)-4,5-dihydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phenyl)pyrazole-1-carboxamide Analogues - ResearchGate. (2018-04-23).
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PubMed Central. (n.d.).
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [ouci.dntb.gov.ua]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 7. mdpi.com [mdpi.com]
- 8. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 10. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. clyte.tech [clyte.tech]
- 13. MTT Assay [protocols.io]
- 14. atcc.org [atcc.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
- 17. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Pyrazole Synthesis: A Comparative Analysis of Traditional and Modern Methodologies
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous blockbuster drugs. The efficient and sustainable synthesis of this privileged scaffold is, therefore, a critical endeavor in pharmaceutical research and development. This guide, designed for the discerning scientist, provides an in-depth, objective comparison of traditional and contemporary pyrazole synthesis methods, supported by experimental data and detailed protocols. We will move beyond a mere recitation of procedures to explore the underlying chemical principles that govern these transformations, empowering you to make informed decisions in your synthetic strategies.
The Enduring Legacy and Modern Imperatives of Pyrazole Synthesis
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, anticancer, and antiviral properties. The venerable Knorr pyrazole synthesis, first reported in 1883, has been a workhorse in organic synthesis for over a century.[1] However, the demands of modern drug discovery—for speed, efficiency, sustainability, and molecular diversity—have spurred the development of innovative synthetic technologies. This guide will critically evaluate the classical Knorr synthesis against three transformative modern approaches: microwave-assisted synthesis, flow chemistry, and green synthesis methodologies.
At a Glance: A Head-to-Head Comparison
To facilitate a rapid assessment, the following table summarizes the key performance indicators for the synthesis of a representative pyrazole, 3,5-dimethylpyrazole, using the methods we will explore in detail.
| Parameter | Traditional Knorr Synthesis | Microwave-Assisted Synthesis | Flow Chemistry Synthesis | Green Synthesis (Ionic Liquid) |
| Reaction Time | 1.5 - 3 hours | 5 - 15 minutes | 10 - 30 minutes | 15 - 30 minutes |
| Typical Yield | 75-95% | 91-98% | 80-95% | Up to 96% |
| Energy Input | High (prolonged heating) | Moderate (short bursts) | Low to Moderate (continuous) | Low (often room temperature) |
| Scalability | Limited by batch size | Moderate | High (continuous production) | Moderate |
| Safety | Use of flammable solvents | Pressurized vessels | Enhanced safety with small reaction volumes | Reduced hazard with non-volatile solvents |
| Environmental Impact | High (solvent waste) | Moderate (reduced solvent) | Low (solvent recycling) | Low (recyclable catalyst/solvent) |
I. The Classical Approach: The Knorr Pyrazole Synthesis
The Knorr synthesis involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic or basic conditions.[2][3] This method's enduring popularity stems from the ready availability of starting materials and its straightforward procedure.[4]
The Causality Behind the Knorr Synthesis: A Mechanistic Perspective
The reaction proceeds via a well-established mechanism.[2][5] Under acidic catalysis, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the proximity of the remaining nitrogen and carbonyl groups, followed by dehydration, yields the aromatic pyrazole ring.[2] A critical consideration, especially with unsymmetrical 1,3-dicarbonyls, is the potential for the formation of regioisomers, a factor governed by the electronic and steric nature of the substituents.[6]
Diagram of the Knorr Pyrazole Synthesis Workflow
Sources
- 1. nhsjs.com [nhsjs.com]
- 2. name-reaction.com [name-reaction.com]
- 3. jk-sci.com [jk-sci.com]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
Comparison of the effects of ortho, meta, and para fluorine substitution on pyrazole activity
A Comparative Guide to Ortho, Meta, and Para Fluorine Substitution on Pyrazole Activity
Introduction: The Strategic Role of Fluorine in Pyrazoles for Modern Drug Discovery
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs, including the anti-inflammatory agent celecoxib and various kinase inhibitors used in oncology.[1][2] Its unique electronic properties, metabolic stability, and ability to act as both a hydrogen bond donor and acceptor make it a versatile framework for drug design.[1] A key strategy to refine the pharmacological profile of pyrazole-based compounds is the introduction of fluorine atoms.[3]
Fluorine, the most electronegative element, imparts profound changes to a molecule's physicochemical properties.[4] Its substitution can modulate acidity (pKa), lipophilicity, and metabolic stability, and introduce new, favorable interactions with biological targets.[3][4] However, the therapeutic outcome of fluorination is not merely about its presence but critically about its position. This guide provides an in-depth comparison of how ortho, meta, and para fluorine substitution on a phenyl ring appended to a pyrazole core can dictate biological activity, supported by experimental data and mechanistic insights for researchers in drug development.
Mechanistic Pillars: Understanding Positional Effects of Fluorine
The influence of fluorine's position stems from a delicate interplay of its powerful electron-withdrawing inductive effect (-I) and its weaker, distance-dependent resonance effect (+M). These electronic effects, in turn, govern a molecule's interaction with its environment and biological target.
-
Ortho-Substitution: The fluorine atom is in close proximity to the pyrazole linkage. This can lead to significant steric and electronic effects, potentially forcing a specific conformation of the phenyl ring relative to the pyrazole. This constrained conformation can be highly beneficial if it matches the optimal geometry for binding to a protein's active site.
-
Meta-Substitution: In this position, the fluorine's strong inductive effect dominates, significantly altering the electron distribution of the phenyl ring. This can influence the pKa of the pyrazole N-H and modulate the strength of hydrogen bonds.
-
Para-Substitution: The fluorine atom is positioned directly opposite the pyrazole linkage. Here, both inductive and resonance effects are at play. This position is often favored for blocking metabolic oxidation at the para-position of the phenyl ring, a common liability for many drug candidates.
Comparative Analysis of Biological Activity: A Data-Driven Perspective
The optimal placement of fluorine is highly dependent on the specific biological target and its active site architecture. Below is a summary of experimental data from published studies that directly compare the activity of ortho-, meta-, and para-fluorinated pyrazole analogs.
| Compound Series (Target) | Ortho-Fluoro (IC50) | Meta-Fluoro (IC50) | Para-Fluoro (IC50) | Key Finding & Rationale | Reference |
| Antinociceptive Pyrazoles | Reduced Affinity | Active | Most Potent | Para-substitution improved interaction with peripheral opioid receptors, while ortho-substitution was detrimental to binding at the ASIC-1α channel. | [5] |
| Butyrylcholinesterase (BuChE) Inhibitors | 1.89 µM (Compound K4) | 1.12 µM (Compound K5) | 0.79 µM (Compound K3) | The para-fluoro analog (K3) exhibited the highest potency, suggesting the electronic properties and potential for interactions at this position are most favorable for binding in the BuChE active site. | [6][7][8] |
| Chromen-4-one Oxadiazole Hybrids (β-glucuronidase) | Most Potent | Least Potent | Potent | A consistent trend was observed where the ortho-substituted analog was the most potent, followed by para, with meta being the least active. This highlights the importance of proximity effects for this target. | [9] |
Note: The IC50 values are presented to show relative trends. Direct comparison of absolute values across different assays and targets is not intended.
These case studies underscore a critical principle: there is no universal "best" position for fluorine. The selection of ortho, meta, or para substitution must be a hypothesis-driven process, informed by structural biology, computational modeling, and empirical structure-activity relationship (SAR) studies. For instance, in the development of antinociceptive pyrazoles, para-substitution enhanced the desired opioid receptor activity, whereas ortho-substitution diminished it.[5] Conversely, for a series of β-glucuronidase inhibitors, the ortho position was found to be the most favorable.[9]
Experimental Protocols for Activity Evaluation
To empirically determine the effect of fluorine substitution, robust and reproducible biological assays are essential. A common application for pyrazole inhibitors is in the field of protein kinases.
Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method to measure the inhibitory activity of compounds against a specific protein kinase by quantifying the amount of ADP produced, which is directly proportional to kinase activity.[10]
Materials:
-
Kinase of interest (e.g., CDK2, BTK)
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Test Compounds (ortho, meta, para-fluoro pyrazole analogs) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 384-well plates
-
Plate reader with luminescence detection capabilities
Methodology:
-
Compound Preparation: Create a 10-point, 1:3 serial dilution series for each test compound in 100% DMSO, starting from a high concentration (e.g., 1 mM).[10] Prepare a "no inhibitor" control using DMSO only.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the serially diluted compounds or DMSO control to the appropriate wells.
-
Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-enzyme pre-incubation.
-
-
Initiation of Reaction:
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well. The ATP concentration should ideally be at or near its Km value for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature.[10]
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP back to ATP and produce a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal (relative to controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value for each compound.
-
Conclusion and Strategic Outlook
The strategic placement of fluorine on a pyrazole scaffold is a powerful tool for optimizing drug candidates. This guide demonstrates that the choice between ortho, meta, and para substitution is a nuanced, target-specific decision. While para-substitution is often a successful strategy for improving metabolic stability, ortho and meta positions can provide unique conformational and electronic advantages that lead to superior potency or selectivity.
The advancement of drug discovery relies on the systematic and parallel evaluation of such isomers. By integrating computational predictions with empirical data from robust assays, researchers can accelerate the design-make-test-analyze cycle and more efficiently identify pyrazole-based drug candidates with optimal pharmacological profiles. The continued exploration of these positional effects will undoubtedly lead to the development of safer and more effective medicines.
References
-
Li, H. H., Wu, C., Zhang, S. L., Yang, J. G., Qin, H. L., & Tang, W. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2099–2111. [Link]
-
Li, H. H., Wu, C., Zhang, S. L., Yang, J. G., Qin, H. L., & Tang, W. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. PubMed. [Link]
-
Li, H. H., Wu, C., Zhang, S. L., Yang, J. G., Qin, H. L., & Tang, W. (2022). Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. Taylor & Francis Online. [Link]
-
Assay Development for Protein Kinase Enzymes. (2012). National Center for Biotechnology Information. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
-
In vitro kinase assay. (2023). Protocols.io. [Link]
- Fluorine in drug discovery: Role, design and case studies. (n.d.). Source not available.
-
Selective Incorporation of Fluorine in Pyrazoles. (2025). ResearchGate. [Link]
-
Anticancer Activity of Pyrazole via Different Biological Mechanisms. (2025). ResearchGate. [Link]
-
Al-Mawsawi, L. Q., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]
-
Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. (2008). PubMed. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (n.d.). National Center for Biotechnology Information. [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). National Center for Biotechnology Information. [Link]
-
Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. (n.d.). SciSpace. [Link]
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). Source not available.
-
ortho-Fluoro and para-fluoro analogs (most potent ones). (n.d.). ResearchGate. [Link]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). Source not available.
-
The influence of aliphatic fluorination on lipophilicity. (n.d.). ResearchGate. [Link]
-
Synthesis, In- vivo and In-silico anti-inflammatory studies of substituted fluoro pyrazole. (2025). ResearchGate. [Link]
-
Pyrazole: an emerging privileged scaffold in drug discovery. (2023). National Center for Biotechnology Information. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Pyrazole-Based Kinase Inhibitors
Introduction: The Double-Edged Sword of Kinase Inhibition
Protein kinases, orchestrators of a vast array of cellular signaling pathways, have emerged as one of the most critical target classes in modern drug discovery, particularly in oncology.[1] The development of small molecule inhibitors targeting the ATP-binding site of these enzymes has revolutionized cancer therapy. Among the myriad chemical scaffolds explored, the pyrazole ring has been recognized as a "privileged scaffold."[2][3] Its metabolic stability and versatile structure are foundational to numerous FDA-approved kinase inhibitors, including Ruxolitinib (JAK1/2), Crizotinib (ALK/ROS1), and Tozasertib (Aurora A/B/C).[4][5]
However, the highly conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge: off-target activity.[6] An inhibitor designed for one kinase may interact with dozens of others, leading to unexpected toxicities or, in some cases, beneficial polypharmacology.[7] Therefore, a rigorous and multi-faceted assessment of an inhibitor's selectivity profile is not merely a regulatory hurdle but a cornerstone of its preclinical and clinical development.
This guide provides an in-depth comparison of pyrazole-based kinase inhibitors, focusing on the experimental methodologies used to elucidate their cross-reactivity. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present comparative data to guide researchers in selecting and interpreting these critical studies.
The Pyrazole Scaffold: A Versatile Core for Kinase Inhibition
The five-membered pyrazole ring is a bioisosteric replacement for other aromatic systems and can engage in crucial hydrogen bond interactions within the kinase hinge region, a key anchoring point for ATP-competitive inhibitors.[4] Different substitutions on the pyrazole ring can be tailored to achieve desired potency and selectivity. For instance, in some inhibitors, the pyrazole ring acts as an analogue to the adenine portion of ATP, directly competing for the binding site.[4]
Comparative Selectivity Profiles of Pyrazole-Based Inhibitors
To illustrate the diverse selectivity profiles of pyrazole-based inhibitors, we will compare three prominent examples: Ruxolitinib, Crizotinib, and Tozasertib. Each targets a different kinase family, showcasing the scaffold's adaptability.
| Inhibitor | Primary Target(s) | Therapeutic Area |
| Ruxolitinib | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera[8] |
| Crizotinib | ALK, ROS1, MET | Non-Small Cell Lung Cancer[9][10] |
| Tozasertib (VX-680) | Aurora A, Aurora B, Aurora C | Investigational (Oncology)[1][2] |
The following table summarizes the dissociation constants (Kd) or inhibitory constants (Ki) for these inhibitors against their primary targets and a selection of prominent off-targets, as determined by large-scale kinome profiling. Lower values indicate a stronger interaction.
| Kinase Target | Ruxolitinib (Kd, nM) [11] | Crizotinib (Kd, nM) [12] | Tozasertib (Ki, nM) [1][2][4] |
| JAK1 | 3.4 | >10,000 | >10,000 |
| JAK2 | 0.0 | 4,200 | >10,000 |
| TYK2 | 0.9 | >10,000 | >10,000 |
| ALK | >10,000 | 2.4 | >10,000 |
| ROS1 | >10,000 | 1.7 | >10,000 |
| MET | 8,900 | 1.6 | >10,000 |
| AURKA (Aurora A) | 1000 | >10,000 | 0.6 |
| AURKB (Aurora B) | >10,000 | >10,000 | 18 |
| AURKC (Aurora C) | >10,000 | >10,000 | 4.6 |
| ABL1(T315I) | >10,000 | >10,000 | 5 |
| FLT3 | >10,000 | 4.6 | 30 |
| ROCK2 | 52.0 | 2,700 | >10,000 |
Data compiled from publicly available KINOMEscan® results and literature.[1][2][4][11][12]
This data clearly illustrates that while these inhibitors are potent against their intended targets, they exhibit varying degrees of cross-reactivity. Ruxolitinib, for example, shows high affinity for the JAK family and some activity against ROCK2.[11] Crizotinib potently inhibits ALK, ROS1, and MET, but also shows affinity for FLT3.[12] Tozasertib, while highly potent against Aurora kinases, also inhibits the imatinib-resistant ABL1(T315I) mutant and FLT3.[1][4] This underscores the necessity of comprehensive profiling to understand the full spectrum of a compound's activity.
Methodologies for Assessing Kinase Inhibitor Cross-Reactivity
Choosing the right assay to profile an inhibitor is a critical decision driven by the stage of drug development and the specific questions being asked. The primary methodologies can be broadly categorized into in vitro binding assays, in vitro functional (enzymatic) assays, and in-cell target engagement assays.
Experimental Rationale: Why Choose One Assay Over Another?
-
In Vitro vs. In-Cell: In vitro assays using purified recombinant kinases are essential for determining direct, intrinsic binding affinity (Kd) or inhibitory potency (IC50) without the complexities of a cellular environment.[6] They are highly reproducible and scalable, making them ideal for initial screening and structure-activity relationship (SAR) studies.[13] However, they may not reflect the true cellular potency of an inhibitor due to the absence of factors like cell permeability, efflux pumps, intracellular ATP concentrations (which are typically much higher than the Km for ATP in many in vitro assays), and the need for the kinase to be in a specific conformational or activation state.[6][14] In-cell assays, such as the Cellular Thermal Shift Assay (CETSA), provide a more physiologically relevant measure of target engagement by assessing the interaction in a live-cell context.[3] Discrepancies between in vitro and in-cell data are common and can be highly informative, potentially revealing issues with compound permeability or highlighting the importance of a specific kinase conformation that is only present in the cellular milieu.[6][14]
-
Binding vs. Functional Assays: Binding assays, like KINOMEscan®, measure the direct interaction between an inhibitor and a kinase, providing a thermodynamic dissociation constant (Kd).[15] These assays are ATP-independent, which allows for a "true" measure of affinity.[15] Functional assays, in contrast, measure the inhibition of the kinase's catalytic activity (i.e., its ability to phosphorylate a substrate).[7] The resulting IC50 value is dependent on the ATP concentration used in the assay.[6] While a potent binder is often a potent inhibitor, this is not always the case. Some compounds may bind to a kinase without inhibiting its function, or they may bind to an inactive conformation of the enzyme that is not prevalent in a functional assay.[16] Comparing results from both assay types can provide a more complete picture of the inhibitor's mechanism of action.[7]
Experimental Protocols
KINOMEscan®: A High-Throughput In Vitro Competition Binding Assay
The KINOMEscan® platform (Eurofins DiscoverX) is an industry-standard method for broad kinase inhibitor profiling. It relies on a competition binding assay to quantitatively measure inhibitor binding to a large panel of kinases.
Caption: Workflow of the KINOMEscan® competition binding assay.
-
Preparation of Components:
-
A panel of human kinases is expressed as fusions with T7 bacteriophage.
-
A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
The test compound is serially diluted to the desired concentrations.
-
-
Competition Reaction:
-
The kinase-tagged phage, test compound, and immobilized ligand are co-incubated in microtiter plate wells.
-
The test compound competes with the immobilized ligand for binding to the active site of the kinase.
-
-
Capture and Wash:
-
The beads (solid support) are washed to remove any unbound phage and test compound. The amount of kinase-tagged phage remaining bound to the beads is inversely proportional to the affinity of the test compound for the kinase.
-
-
Quantification:
-
The amount of phage captured on the beads is quantified using quantitative PCR (qPCR) of the unique DNA tag on each phage.[16]
-
-
Data Analysis:
-
The qPCR signal from each well is compared to a DMSO (vehicle) control.
-
For single-dose screening, the result is often expressed as "% of control."
-
For dose-response experiments, the data is plotted against the compound concentration, and a Kd value is calculated using a standard binding isotherm model.
-
Cellular Thermal Shift Assay (CETSA®): Measuring In-Cell Target Engagement
CETSA® is a powerful biophysical method that assesses drug-target engagement in intact cells or tissues. It is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[3]
Caption: General workflow for a CETSA® melt curve experiment.
-
Cell Culture and Treatment:
-
Culture the desired cell line to ~80% confluency.
-
Treat the cells with the pyrazole-based inhibitor at the desired concentration(s) or with a vehicle control (e.g., DMSO).
-
Incubate under normal cell culture conditions (e.g., 37°C, 5% CO2) for a sufficient time to allow for cell penetration and target binding (typically 1-2 hours).
-
-
Heat Challenge:
-
Harvest the cells by trypsinization or scraping and wash with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the aliquots to a range of different temperatures for a short duration (e.g., 3 minutes) using a thermal cycler. A typical temperature range is 40°C to 70°C. Include an unheated control.
-
-
Cell Lysis and Fractionation:
-
Immediately cool the samples on ice.
-
Lyse the cells by a method that does not use detergents that would solubilize aggregated proteins, such as multiple freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction from the precipitated protein aggregates by ultracentrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification and Detection:
-
Carefully collect the supernatant, which contains the soluble proteins.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of total protein from each sample by Western blot using a specific antibody against the target kinase.
-
Quantify the band intensities to determine the amount of soluble protein remaining at each temperature.
-
-
Data Analysis:
-
Plot the percentage of soluble protein remaining versus temperature for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target stabilization and therefore, target engagement.
-
Isothermal Titration Calorimetry (ITC): A Thermodynamic Deep Dive
ITC is a label-free, in-solution technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Caption: Workflow for a typical ITC experiment.
-
Sample Preparation (Crucial for Data Quality):
-
Express and purify the target kinase to a high degree of homogeneity.
-
Prepare a concentrated stock solution of the pyrazole-based inhibitor, typically in DMSO, and then dilute it into the final assay buffer.
-
Extensively dialyze the protein into the final assay buffer. The inhibitor should be dissolved in the exact same buffer post-dialysis to minimize heats of dilution.
-
Degas both the protein and inhibitor solutions immediately before the experiment to prevent air bubbles.
-
Accurately determine the concentrations of both the protein and the inhibitor.
-
-
Instrument Setup:
-
Thoroughly clean the sample cell and injection syringe.
-
Load the kinase solution into the sample cell (typically ~200-300 µL).
-
Load the inhibitor solution into the injection syringe (typically ~40-50 µL). The inhibitor concentration should be 10-20 times that of the protein.
-
Place the cell and syringe in the instrument and allow the system to equilibrate to the desired temperature (e.g., 25°C).
-
-
Titration Experiment:
-
Set the experimental parameters, including the number of injections (e.g., 20), the volume of each injection (e.g., 2 µL), the spacing between injections (e.g., 150 seconds), and the stirring speed.
-
Initiate the automated titration. The instrument will inject the inhibitor into the protein solution and measure the differential power (dP) required to maintain zero temperature difference between the sample and reference cells.
-
-
Data Analysis:
-
The raw data appears as a series of peaks, with each peak representing the heat change from a single injection.
-
Integrate the area under each peak to determine the heat change (ΔH) for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of inhibitor to protein.
-
Fit this binding isotherm to a suitable binding model (e.g., a one-site binding model) using the instrument's software. This analysis yields the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). The entropy (ΔS) can then be calculated.
-
Visualizing the Impact: Signaling Pathways Targeted by Pyrazole-Based Inhibitors
Understanding the selectivity of an inhibitor is incomplete without appreciating the biological context of its targets. The following diagrams illustrate the core signaling pathways affected by our three example inhibitors.
Ruxolitinib: The JAK/STAT Pathway
Caption: Ruxolitinib inhibits JAK kinases, blocking cytokine signaling.
Crizotinib: The ALK Fusion Oncoprotein Pathway
Caption: Crizotinib inhibits the constitutively active ALK fusion protein.
Tozasertib: The Aurora Kinase Pathway
Caption: Tozasertib inhibits Aurora kinases, disrupting multiple stages of mitosis.
Conclusion and Future Outlook
The pyrazole scaffold remains a cornerstone in the development of potent and effective kinase inhibitors. However, as this guide has illustrated, achieving absolute selectivity is a formidable challenge. A comprehensive understanding of a compound's cross-reactivity profile is paramount for both predicting its therapeutic window and understanding its mechanism of action.
The strategic application of a suite of orthogonal assays—from high-throughput in vitro binding screens like KINOMEscan® to physiologically relevant in-cell target engagement studies like CETSA® and detailed thermodynamic characterization via ITC—provides a self-validating system for robust inhibitor profiling. Discrepancies between these assays should not be viewed as failures, but as opportunities to gain deeper insights into the complex interplay between an inhibitor, its target, and the cellular environment. As our understanding of the kinome and its role in disease continues to expand, the rational design and rigorous profiling of inhibitors, including those built upon the versatile pyrazole core, will be essential for developing the next generation of precision medicines.
References
- Bamborough, P., et al. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Chemical Biology, 2(3), 131–151.
- Klaeger, S., et al. (2014).
- Martinez Molina, D., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 171-192.
- Re-Juste, C., et al. (2020). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 10(19), e3770.
- DiscoveRx. (n.d.). ruxolitinib | DiscoveRx KINOMEscan® screen.
-
ResearchGate. (n.d.). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Retrieved from [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). ruxolitinib. Retrieved from [Link]
- Bantscheff, M., et al. (2016). Kinome chemoproteomics characterization of pyrrolo[3,4-c]pyrazoles as potent and selective inhibitors of glycogen synthase kinase 3. PLoS ONE, 11(4), e0153459.
-
LINCS Data Portal. (n.d.). Crizotinib KINOMEscan-2 (LDG-1178: LDS-1181). Retrieved from [Link]
- DiscoveRx. (n.d.). KINOMEscan® Kinase Profiling Platform.
- Medema, R. H., et al. (2019). Chemical proteomics reveals target selectivity of clinical Jak inhibitors in human primary cells. Leukemia, 33(10), 2443–2454.
-
ResearchGate. (n.d.). Potency and specificity ranking of Tozasertib analogues is confirmed by in vitro kinase activity profiling and validated in a human and mouse cell line. Retrieved from [Link]
- Eurofins DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform.
- Robers, M. B., et al. (2020). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. Biochemistry, 59(43), 4171–4186.
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. Retrieved from [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
ResearchGate. (n.d.). How the KinomeScan assay works (Courtesy of DiscoveRx). Retrieved from [Link]
- Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PLoS ONE, 6(10), e25832.
-
HMS LINCS Project. (2018). KINOMEscan data. Retrieved from [Link]
- DiscoveRx. (n.d.). KINOMEscan.
-
Eurofins Discovery. (n.d.). scanMAX Kinase KINOMEscan LeadHunter Panel - US. Retrieved from [Link]
- University of Montana. (2013). Isothermal titration calorimetry (ITC) is a technique that can measure binding affinity, enthalpy, and stoichiometry (η) in one experiment.
-
bioRxiv. (2022). Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. Retrieved from [Link]
-
Medscape. (n.d.). Xalkori (crizotinib) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
-
Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]
- van Riel, S. A., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology, 12, 951632.
-
ResearchGate. (n.d.). Oncogenic anaplastic lymphoma kinase (ALK) signaling. Schematic representation of different oncogenic forms of ALK.... Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of signaling pathways in ALK-positive ALCL cells. Retrieved from [Link]
-
ResearchGate. (n.d.). Diagram of the JAK-STAT signaling pathway.... Retrieved from [Link]
-
ResearchGate. (n.d.). ALK signaling pathway. ALK activates multiple pathways.... Retrieved from [Link]
-
Wikipedia. (n.d.). JAK-STAT signaling pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). A simplified diagrammatic representation of the JAK-STAT pathway. Retrieved from [Link]
- Ou, S. H. I. (2011). Crizotinib: a breakthrough for targeted therapies in lung cancer. Therapeutic advances in medical oncology, 3(5), 237–249.
-
Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]
-
ResearchGate. (n.d.). Aurora kinases: pathways and functions. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). JAK-STAT Signaling Pathway. Retrieved from [Link]
- Shaw, A. T., & Engelman, J. A. (2013). ALK inhibitors in non-small cell lung cancer: crizotinib and beyond. Hematology/oncology clinics of North America, 27(3), 533–549.
-
ResearchGate. (n.d.). Schematic diagram representing the Aurora A, B, & C kinases domains. Retrieved from [Link]
-
Slideshare. (n.d.). JAK-STAT Signalling Pathway. Retrieved from [Link]
- Chen, Z., et al. (2018). Anaplastic Lymphoma Kinase (ALK) Receptor Tyrosine Kinase: A Catalytic Receptor with Many Faces. Cancers, 10(11), 429.
-
ChEMBL. (n.d.). Compound: CRIZOTINIB (CHEMBL601719). Retrieved from [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. VX 680 | CAS 639089-54-6 | VX680 | MK 0457 | Tozasertib | Tocris Bioscience [tocris.com]
- 3. researchgate.net [researchgate.net]
- 4. Tozasertib (MK-0457, VX-680) | Aurora kinases inhibitor | Probechem Biochemicals [probechem.com]
- 5. Frontiers | Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020 [frontiersin.org]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. chayon.co.kr [chayon.co.kr]
- 14. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 15. researchgate.net [researchgate.net]
- 16. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate
This guide provides in-depth procedural guidance for the safe and compliant disposal of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate. As researchers and drug development professionals, our commitment to safety extends beyond the bench to include the entire lifecycle of the chemical compounds we handle. This document is structured to provide not just a set of instructions, but a framework for understanding the chemical rationale behind these essential safety protocols, ensuring a self-validating system of laboratory best practices.
Core Principle: Proactive Hazard Assessment
While some simpler pyrazole carboxylate esters may be classified as non-hazardous, the introduction of a fluorinated aromatic ring, as in this compound, necessitates a more cautious approach. Safety Data Sheets (SDS) for structurally similar compounds, such as those with chloro- or fluoro-substituents on the phenyl ring, indicate potential for skin and eye irritation and high water hazard (WGK 3).[1][2][3]
Causality Behind the Caution: The fluorine-carbon bond is exceptionally strong. While this lends stability to the molecule itself, incomplete combustion during improper disposal (e.g., incineration at inadequate temperatures) can lead to the formation of highly toxic and corrosive decomposition products, including hydrogen fluoride (HF).[4][5] Therefore, we must treat this compound with a heightened level of care, assuming potential hazards in the absence of specific data for this exact molecule.
Key Hazard Considerations:
| Potential Hazard | Basis for Assumption | Recommended Action |
| Skin/Eye Irritation | SDS of analogous pyrazole derivatives show irritation potential.[1][2] | Always wear appropriate Personal Protective Equipment (PPE). |
| Aquatic Toxicity | A structural isomer is rated WGK 3, highly hazardous to water.[3] | Prevent any release into drains or the environment.[6][7] |
| Hazardous Combustion Byproducts | Presence of fluorine and nitrogen. | Disposal must be via controlled incineration by a licensed facility. |
Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable. The choice of PPE is dictated by the potential hazards identified above.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[7]
-
Eye Protection: Use safety glasses with side-shields or chemical safety goggles.
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is clean and buttoned. For larger quantities or potential for splashing, consider an impervious apron.[7]
Spill Management Protocol
Accidents happen, but a prepared response minimizes risk. The immediate actions taken during a spill are critical for safety.
Step 1: Evacuate and Ventilate
-
Immediately alert others in the vicinity.
-
Ensure the area is well-ventilated. If the spill is significant, evacuate non-essential personnel.[2][7]
Step 2: Contain the Spill
-
For a solid spill, carefully sweep or scoop the material, avoiding dust formation.[6]
-
For a liquid spill (if the compound is dissolved in a solvent), absorb the spill with an inert material like vermiculite, sand, or earth.[8]
Step 3: Collect and Package Waste
-
Place the contained material into a suitable, labeled container for disposal. Do not seal the container until you are ready for final disposal.
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect the decontamination materials as hazardous waste.
Step 4: Report
-
Report the incident to your laboratory supervisor or Environmental Health & Safety (EHS) officer.
Step-by-Step Disposal Procedure
The guiding principle for disposal is to ensure the waste is handled by a facility capable of managing halogenated organic compounds. Never dispose of this chemical down the drain or in regular trash.
Workflow for Disposal of this compound
Caption: Waste Disposal Workflow
Step 1: Waste Segregation and Collection
-
Rationale: Preventing unintentional and dangerous reactions is paramount. Halogenated waste streams should be kept separate from other chemical wastes unless their compatibility is confirmed.[9]
-
Procedure:
-
Designate a specific, clearly labeled waste container for "Halogenated Organic Waste."
-
The container must be made of a material compatible with the chemical and any solvents used.
-
Carefully transfer the waste this compound (whether in solid form or dissolved in a solvent) into this container.
-
Maintain a waste log detailing the contents and approximate quantities added to the container.
-
Step 2: Storage
-
Rationale: Proper interim storage prevents accidents and ensures compliance with laboratory safety standards.
-
Procedure:
Step 3: Final Disposal
-
Rationale: The final treatment of this waste must be handled by professionals equipped to manage and neutralize the specific hazards of fluorinated compounds.
-
Procedure:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup.
-
Provide them with the Safety Data Sheet (SDS) for a structurally similar compound if one for the exact chemical is unavailable, and clearly indicate that it is a fluorinated heterocyclic compound.
-
Ensure all paperwork and waste manifests are completed accurately. Disposal must be in accordance with all local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[6][10]
-
Regulatory Framework: A Note on Compliance
Disposal procedures are not merely suggestions; they are mandated by law to protect human health and the environment. In the United States, the EPA governs the disposal of chemical waste under RCRA.[10][11] Your institution's EHS department is your primary resource for navigating these specific regulations. Entrusting disposal to a licensed company ensures that the compound will be handled in a compliant manner, likely through high-temperature incineration with scrubbers to neutralize acidic gases like HF.[6][7]
By adhering to this comprehensive guide, you contribute to a culture of safety and environmental stewardship, building trust in our collective scientific practice.
References
- SAFETY DATA SHEET - TCI Chemicals. (n.d.). TCI Chemicals. Retrieved January 19, 2026.
- Fisher Scientific Company. (2025, December 20).
- ChemicalBook. (2022, August 11). ethyl 5-amino-1-(2-fluorophenyl)
- MedChemExpress. (2024, March 18).
- 1-Phenyl-3-methyl-5-pyrazolone Safety D
- ChemicalBook. (2025, February 1). ETHYL 3-(4-CHLOROPHENYL)
- Reed College. (n.d.).
- ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
- Occupational Safety and Health Administr
- Cole-Parmer. (n.d.).
- Lunn, G. (n.d.).
- New Jersey Department of Health. (n.d.).
- Chemical Comp
- Occupational Safety and Health Administr
- Occupational Safety and Health Administration (OSHA). (n.d.). Fluoride (F- & HF)
- Sigma-Aldrich. (n.d.). Ethyl 3-(4-fluorophenyl)
- U.S. Environmental Protection Agency (EPA). (n.d.). Requirements for Pesticide Disposal.
- University of Oxford. (2025, March 27).
- University of Reading. (2021, July 20).
- U.S. Environmental Protection Agency (EPA). (2025, September 22).
- U.S. Environmental Protection Agency (EPA). (n.d.). Hazardous Waste Listings.
Sources
- 1. fishersci.com [fishersci.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. FLUORINE | Occupational Safety and Health Administration [osha.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. reading.ac.uk [reading.ac.uk]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
A Comprehensive Guide to the Safe Handling of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Ethyl 3-(2-fluorophenyl)-1H-pyrazole-5-carboxylate. As a novel compound, specific toxicological data is limited. Therefore, the following procedures are based on established best practices for handling structurally similar pyrazole derivatives and fluorinated aromatic compounds. It is imperative to treat this compound with the utmost caution, assuming a hazard profile similar to or greater than its analogues.
Hazard Assessment and Engineering Controls
Given the presence of a fluorinated phenyl group and a pyrazole core, this compound is presumed to be hazardous. Pyrazole-containing compounds can be harmful if swallowed, toxic in contact with skin, cause skin irritation, and result in serious eye damage[1][2]. Fluorinated organic compounds require careful handling due to potential reactivity and the release of hazardous byproducts[3][4].
Primary Engineering Controls:
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be performed in a certified chemical fume hood to minimize inhalation exposure[3].
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent all routes of exposure.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles are the minimum requirement. A full-face shield worn over goggles is required when there is a risk of splashing. | Protects against splashes and potential projectiles from exothermic reactions. |
| Hand Protection | Double gloving with nitrile gloves is required. The outer glove should be changed immediately upon contamination. | Provides a barrier against skin contact. Double gloving offers additional protection in case the outer glove is compromised[1]. |
| Body Protection | A flame-resistant lab coat is mandatory. Consider disposable coveralls for procedures with a high risk of contamination. | Protects skin and personal clothing from spills and splashes. |
| Respiratory Protection | Not typically required when working in a functional fume hood. If a fume hood is not available or in the case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Prevents inhalation of dust or vapors. |
Safe Handling Workflow Diagram:
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures
a. Weighing and Transferring:
-
Ensure the chemical fume hood is on and the sash is at the appropriate height.
-
Don all required PPE as outlined in the table above.
-
Place a weigh boat on an analytical balance inside the fume hood.
-
Carefully dispense the desired amount of this compound onto the weigh boat.
-
Transfer the compound to the reaction vessel.
-
If any solid is spilled, gently clean it up with a damp paper towel and dispose of it in the designated solid waste container.
b. In Reaction:
-
Set up the reaction apparatus within the fume hood.
-
Maintain the fume hood sash at the lowest practical height.
-
Continuously monitor the reaction for any signs of unexpected reactivity.
Emergency Procedures
| Incident | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention[5][6]. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[5][6]. |
| Inhalation | Move the affected person to fresh air. If they are having difficulty breathing, provide oxygen if you are trained to do so. Seek immediate medical attention[3][7]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention[6]. |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department[3]. |
Storage and Disposal
a. Storage:
-
Store this compound in a cool, dry, and well-ventilated area[3].
-
Keep the container tightly sealed.
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents[5].
b. Disposal:
-
All waste containing this compound must be disposed of as hazardous waste.
-
Due to the fluorine content, this compound must be segregated into a "Halogenated Organic Waste" container[8].
-
Do not dispose of this chemical down the drain[8].
-
Contaminated materials such as gloves, weigh boats, and paper towels should be collected in a designated, sealed waste container[3].
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
References
- Personal protective equipment for handling 1-Isopropylpyrazole. Benchchem.
- HAZARDOUS CHEMICAL USED IN ANIMALS.
- Safety and handling of fluorin
- Safety Data Sheet for Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxyl
- HANDLING AND DISPOSAL OF LABORATORY GENERATED WASTES WORK INSTRUCTION #13. SMU.ca.
- Safety Data Sheet for 1-Phenyl-3-methyl-5-pyrazolone.
- Safety Data Sheet for 1H-Pyrazole-1-carboxamidine hydrochloride. Fisher Scientific.
- Application Notes and Protocols for Safe Laboratory Practices in Handling Fluorin
- Safety Data Sheet for ethyl 5-amino-1-(2-fluorophenyl)
- Safety Data Sheet for Ethyl Pyrazole-3-carboxyl
- Considerations for personal protective equipment when handling cytotoxic drugs. (2015).
- SAFETY DATA SHEET for Ethyl 3-amino-1H-pyrazole-4-carboxyl
- Personal Protective Equipment (PPEs)- Safety Guideline. (2019).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006).
- Method 1621 Determination of Adsorbable Organic Fluorine (AOF)
- Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
- FLUORIDES (as F).
- Safety Data Sheet for an unspecified pyrazole deriv
- Table of exposure limits for chemical and biological substances. WorkSafeBC.
- Guidance for Setting Occupational Exposure Limits: Emphasis on D
- Subpart Z -- Toxic and hazardous substances, 1910.1000 -- air contaminants.
- Ethyl 5-(2-fluorophenyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. campusoperations.temple.edu [campusoperations.temple.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. dcfinechemicals.com [dcfinechemicals.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
